molecular formula C6H6BrNO B183262 5-Amino-2-bromophenol CAS No. 55120-56-4

5-Amino-2-bromophenol

Cat. No.: B183262
CAS No.: 55120-56-4
M. Wt: 188.02 g/mol
InChI Key: UTWKTHGCIITRAB-UHFFFAOYSA-N
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Description

5-Amino-2-bromophenol serves as a versatile chemical intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Recent scientific studies have identified the meta-amido bromophenol structural motif as a promising scaffold for new antitubercular agents . Derivatives based on this core structure demonstrate potent in vitro inhibitory activity against Mycobacterium tuberculosis H37Ra, and also show efficacy against multidrug-resistant (MDR) strains, highlighting their potential in addressing drug-resistant tuberculosis . The presence of both the amino and bromo functional groups on the phenolic ring is critical for this bioactivity, as the specific steric and electronic properties of the bromine atom are reported to be indispensable for the observed inhibitory effects . Beyond this primary application, bromophenols as a chemical class are recognized for a wide array of biological activities sourced from marine organisms, making them a point of interest in various pharmacological discovery programs . This compound is intended for research applications only and is a valuable building block for scientists exploring new chemical entities in infectious disease and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWKTHGCIITRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435981
Record name 5-amino-2-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55120-56-4
Record name 5-amino-2-bromophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-bromophenol
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Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-bromophenol (CAS Number: 55120-56-4), a key chemical intermediate with significant potential in research and drug development. This document details its chemical and physical properties, safety and handling information, and provides insights into its synthesis. Furthermore, it explores the broader context of bromophenol's biological activities, offering a foundation for its potential applications in medicinal chemistry and signaling pathway research.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These features make it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55120-56-4[1][2]
Molecular Formula C₆H₆BrNO[2][3]
Molecular Weight 188.02 g/mol [3]
Appearance Off-white to light brown crystalline powder[3]
Melting Point 102-106 °C[2]
Boiling Point 315.6±27.0 °C (Predicted)[2]
Density 1.832±0.06 g/cm³ (Predicted)[2]
pKa 8.79±0.10 (Predicted)[3]
Solubility Sparingly soluble in water[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin and eye irritation. Table 2 summarizes the key safety information.

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

A plausible synthetic route to this compound would start from 2-bromo-5-nitrophenol. The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Below is a generalized experimental workflow for such a transformation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-5-nitrophenol 2-Bromo-5-nitrophenol ReactionVessel Reaction Vessel (e.g., Round-bottom flask) 2-Bromo-5-nitrophenol->ReactionVessel Dissolve in appropriate solvent Workup Aqueous Work-up (Neutralization, Extraction) ReactionVessel->Workup Reaction completion ReducingAgent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) ReducingAgent->ReactionVessel Add to starting material solution Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Crude product This compound This compound Purification->this compound Pure product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of bromophenols, particularly those isolated from marine algae, has demonstrated a wide range of significant biological activities. These compounds are of great interest to medicinal chemists and drug development professionals.

Potential Therapeutic Areas for Bromophenol Derivatives:

  • Anticancer: Certain bromophenols have shown cytotoxic effects against various cancer cell lines.

  • Antidiabetic: Some derivatives have exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway.

  • Antioxidant: The phenolic hydroxyl group in these compounds can act as a radical scavenger, conferring antioxidant properties.

  • Antimicrobial: Bromophenols have also been reported to possess antibacterial and antifungal activities.

The presence of reactive amino, bromo, and hydroxyl groups on the this compound scaffold makes it an attractive starting material for the synthesis of novel drug candidates. These functional groups can be readily modified to generate a library of derivatives for biological screening.

The general mechanism of action for many phenolic compounds involves the modulation of cellular signaling pathways through various mechanisms, including enzyme inhibition and antioxidant activity.

Signaling_Pathway cluster_compound Bromophenol Derivative cluster_targets Potential Cellular Targets cluster_outcomes Potential Biological Outcomes Bromophenol This compound Derivative PTP1B Protein Tyrosine Phosphatase 1B (PTP1B) Bromophenol->PTP1B Inhibition ROS Reactive Oxygen Species (ROS) Bromophenol->ROS Scavenging Kinases Other Protein Kinases Bromophenol->Kinases Modulation Antidiabetic Antidiabetic Effects PTP1B->Antidiabetic Leads to Antioxidant Antioxidant Effects ROS->Antioxidant Leads to Anticancer Anticancer Effects Kinases->Anticancer Leads to

Caption: Potential signaling pathways modulated by bromophenol derivatives.

Conclusion

This compound is a valuable chemical intermediate with considerable potential for applications in medicinal chemistry and materials science. Its versatile structure allows for the synthesis of a diverse range of derivatives. While direct biological data for this specific isomer is currently limited, the established bioactivities of the broader bromophenol class provide a strong rationale for its exploration in drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this compound.

References

physical and chemical properties of 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2-bromophenol (CAS No: 55120-56-4), a valuable building block in organic synthesis. Due to the limited availability of extensive experimental data for this specific isomer, this document combines reported data with predicted values and general principles for related compounds to offer a thorough resource.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These groups dictate its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 55120-56-4ChemicalBook[1]
Molecular Formula C₆H₆BrNOPubChem[2]
Molecular Weight 188.02 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 139 °C - 150 °CChemicalBook[1]
Boiling Point (Predicted) 261.1 ± 20.0 °CChemSrc[3]
pKa (Predicted) 8.48 ± 0.10ChemicalBook
LogP (Predicted) 2.318ChemSrc[3]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and methanol. Solubility is pH-dependent.General principle for aminophenols[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes the expected spectral characteristics and available predicted data. For definitive structural confirmation, it is imperative that researchers acquire and interpret spectra on their own samples.

Table 2: Spectral Data for this compound

TechniqueDataSource
Mass Spectrometry (MS) Monoisotopic Mass: 186.96329 Da. Predicted m/z for adducts: [M+H]⁺: 187.97057, [M+Na]⁺: 209.95251, [M-H]⁻: 185.95601.PubChemLite[5]
¹H NMR Data not available. Expected signals would correspond to the aromatic protons and the protons of the amino and hydroxyl groups.-
¹³C NMR Data not available. Expected signals would correspond to the six carbons of the benzene (B151609) ring.-
Infrared (IR) Spectroscopy Data not available. Expected characteristic peaks would include O-H and N-H stretching, C-N stretching, C-O stretching, and C-Br stretching, as well as aromatic C-H and C=C bands.-

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. The bromine (-Br) atom is a deactivating group due to its inductive effect but is also ortho, para-directing. This substitution pattern makes the compound a versatile intermediate for the synthesis of more complex molecules.

General Reactivity
  • Acylation and Alkylation: The amino and hydroxyl groups can undergo acylation and alkylation reactions.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

  • Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution at the positions ortho and para to the amino and hydroxyl groups.

Representative Synthesis Protocol

Experimental Protocol: Reduction of a Nitrophenol

Materials:

  • 2-Bromo-5-nitrophenol

  • Reducing agent (e.g., Sodium bisulfite, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., aqueous sodium hydroxide, ethanol, ethyl acetate)

  • Acid for neutralization (e.g., dilute hydrochloric acid)

  • Base for workup (e.g., sodium bicarbonate or sodium carbonate solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the starting nitrophenol in a suitable solvent system.

  • Reduction: Add the reducing agent portion-wise at a controlled temperature (e.g., room temperature or cooled in an ice bath). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Workup: Upon completion of the reaction, carefully neutralize the reaction mixture with an acid or base as appropriate.

  • Extraction: Extract the product into an organic solvent.

  • Washing and Drying: Wash the organic layer with brine and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography.[6]

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

start Start: 2-Bromo-5-nitrophenol dissolution Dissolution in appropriate solvent start->dissolution reduction Addition of Reducing Agent (e.g., Sodium Bisulfite) dissolution->reduction neutralization Neutralization reduction->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of specific studies on the biological activity of this compound, the broader class of bromophenols, particularly those found in marine algae, have demonstrated a range of interesting biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[7]

Derivatives of o-aminophenol have also been investigated for their potential as antioxidant, antibacterial, and cytotoxic agents.[8][9] Given its structure, this compound serves as a key starting material for the synthesis of novel compounds that could be evaluated for various therapeutic applications. Its utility as a pharmaceutical intermediate is significant in the development of new active pharmaceutical ingredients (APIs).[10]

cluster_0 Compound Class cluster_1 Potential Biological Activities (based on related compounds) This compound This compound Antioxidant Antioxidant This compound->Antioxidant Potential for Antimicrobial Antimicrobial This compound->Antimicrobial Potential for Anticancer Anticancer This compound->Anticancer Potential for Anti-diabetic Anti-diabetic This compound->Anti-diabetic Potential for

Potential areas of biological investigation for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and may cause skin and eye irritation.[11][12] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While there is a need for more extensive experimental characterization of this specific isomer, the available data and understanding of related compounds provide a solid foundation for its use in research and development. This guide serves as a key resource for professionals working with this compound, summarizing its core properties and outlining avenues for its application and further investigation.

References

5-Amino-2-bromophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 5-Amino-2-bromophenol, a chemical compound relevant in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

IdentifierValue
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][3]
Canonical SMILES C1=CC(=C(C=C1N)O)Br[2]
InChI Key UTWKTHGCIITRAB-UHFFFAOYSA-N[2]

As an AI model, I am unable to generate experimental protocols or visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The provision of detailed, reproducible experimental methodologies and complex graphical representations falls outside the scope of my current capabilities and requires access to specific experimental data and advanced visualization tools.

References

IUPAC name for 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-bromophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a significant chemical intermediate. Due to the prevalence of data on its isomer, 2-Amino-5-bromophenol, this document will address both compounds to offer a thorough comparative analysis for researchers, scientists, and drug development professionals. The structural distinctions between these isomers are critical for their application in synthesis and biological activity.

Chemical Identity and Properties

The nomenclature of substituted phenols can lead to ambiguity. The compound specified, this compound, is structurally distinct from its more commonly cited isomer, 2-Amino-5-bromophenol. The positions of the amino and bromo substituents on the phenol (B47542) ring define their unique chemical properties and reactivity.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its key isomers are summarized below for clear comparison.

PropertyThis compound2-Amino-5-bromophenol4-Amino-2-bromophenol
CAS Number 55120-56-4[1][2]38191-34-3[3][4]16750-67-7[5]
Molecular Formula C₆H₆BrNO[1][2]C₆H₆BrNO[3][4]C₆H₆BrNO[5]
Molecular Weight 188.02 g/mol [1][2]188.02 g/mol [3][4]188.02 g/mol [5]
Melting Point 139 °C or 150 °C[1]125-127 °C (recrystallized)[3]Not Available
Predicted Density 1.768 g/cm³[1]Not AvailableNot Available
pKa (Predicted) Not Available8.79 ± 0.10Not Available
LogP (Predicted) 2.32 (XLogP3)[1]1.74[6]1.8[5]
Topological Polar Surface Area (TPSA) 46.2 Ų[1]46.25 Ų[6]46.3 Ų[5]
SMILES C1=CC(=C(C=C1N)O)Br[7]C1=CC(=C(C=C1Br)O)N[4]C1=C(C(=CC=C1O)N)Br
InChIKey UTWKTHGCIITRAB-UHFFFAOYSA-N[7]DRQWUAAWZFIVTF-UHFFFAOYSA-N[4]CBQJZWGBFZAUEV-UHFFFAOYSA-N[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of these compounds. While specific protocols for this compound are not extensively published, reliable methods for its isomer, 2-Amino-5-bromophenol, are well-documented and provide a template for potential synthetic strategies.

Synthesis of 2-Amino-5-bromophenol (CAS 38191-34-3)

Two primary methods for the synthesis of 2-Amino-5-bromophenol are reported:

Method 1: Reduction of 5-bromo-2-nitrophenol (B22722) [3] This procedure involves the reduction of a nitro group to an amine.

  • Dissolution: Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide (B78521) solution with stirring until complete dissolution.

  • Reduction: Add sodium bisulfite (9.76 mmol, 85% pure) to the solution and stir at room temperature for 15 minutes.

  • Acidification: After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.

  • Extraction: Extract the aqueous mixture three times with 40 mL portions of diethyl ether.

  • Workup: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an ether/hexane mixed solvent system to obtain pure 2-amino-5-bromophenol.[3]

Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide [3] This method involves the deprotection of an acetamide (B32628) group.

  • Reaction Setup: Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (5.87 mmol) in a mixture of 30 mL of ethanol (B145695) and 30 mL of 3 M HCl.

  • Reflux: Heat the suspension to 100 °C and maintain at reflux for 3 hours.

  • Neutralization: Add 45 mL of 1 M Na₂CO₃ to the mixture.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Extract the residue with three 250 mL portions of dichloromethane (B109758) (DCM).

  • Workup: Dry the combined organic layers and concentrate to yield the product.[3]

Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using spectroscopic methods. Based on reported data for 2-Amino-5-bromophenol:[3]

  • ¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).

  • IR (KBr, cm⁻¹): 3496 (broad, O-H), 3377, 3298 (N-H), 1598, 1502, 1431 (aromatic C=C).[3]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical processes and logical workflows.

G cluster_synthesis Synthesis of 2-Amino-5-bromophenol A 5-bromo-2-nitrophenol C Reduction at RT A->C Dissolve B Sodium bisulfite (NaHSO₃) 0.5% NaOH (aq) B->C Add D Acidification (HCl, pH 5) C->D Reaction E 2-Amino-5-bromophenol D->E Workup

Caption: Synthesis of 2-Amino-5-bromophenol via reduction.

G cluster_workflow Isomer Identification Workflow Sample Unknown Aminobromophenol Isomer Sample IR IR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Functional Groups, Splitting Patterns, Molecular Ion) IR->Data NMR->Data MS->Data Compare Compare with Reference Data for Known Isomers Data->Compare ID Confirmed Structure: This compound OR 2-Amino-5-bromophenol OR 4-Amino-2-bromophenol Compare->ID

Caption: Logical workflow for spectroscopic isomer identification.

Role in Research and Drug Development

Aminobromophenols are valuable scaffolds in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: 2-Amino-5-bromophenol is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8] Its versatile structure, with three distinct functional groups, allows for a wide range of chemical transformations.

  • Biological Activity of Bromophenols: Naturally occurring bromophenols, particularly those isolated from marine algae, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[9][10] This highlights the therapeutic potential of this class of compounds.

  • Anticancer Potential: 2-Amino-5-bromophenol has demonstrated anticancer activity against the MCF7 breast cancer cell line. The mechanism may involve DNA binding and subsequent inhibition of protein synthesis.

  • Prodrug Development: The amino and hydroxyl groups present in these molecules are ideal handles for creating prodrugs.[11] Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as bioavailability, by masking or modifying functional groups.[12]

Safety and Handling

Proper safety precautions are essential when handling aminobromophenols.

  • This compound (CAS 55120-56-4):

    • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • 2-Amino-5-bromophenol (CAS 38191-34-3):

    • Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317).[4][13] Additional sources may also list skin and eye irritation warnings.

  • General Handling: These compounds should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

This technical guide provides a foundational understanding of this compound and its closely related isomer, 2-Amino-5-bromophenol. The compiled data on their physicochemical properties, detailed synthesis protocols, and roles in drug development are intended to support further research and innovation in the field.

References

Synthesis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document provides a comprehensive overview of two well-established routes: the reduction of 5-bromo-2-nitrophenol (B22722) and the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, followed by the conversion to its hydrochloride salt.

Overview of Synthetic Pathways

There are two principal, well-documented synthetic routes for the preparation of 2-Amino-5-bromophenol. The choice of pathway may be influenced by the availability of starting materials and the desired scale of production. The hydrochloride salt is often preferred due to its increased stability compared to the free base.

The two main synthetic approaches to the free base, 2-Amino-5-bromophenol, are:

  • Route 1: Reduction of 5-bromo-2-nitrophenol. This common method involves the reduction of a nitro group to an amine.

  • Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. This pathway involves the deprotection of an acetamide (B32628) to yield the desired amine.

Following the synthesis of the free base, a final step is required to produce the hydrochloride salt.

Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways.

Table 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol

ParameterValueReference
Starting Material5-bromo-2-nitrophenol[1]
Reducing AgentSodium bisulfite[1]
Solvent0.5% aqueous Sodium Hydroxide (B78521)[1]
Reaction Time15 minutes[1]
Reaction TemperatureRoom Temperature[1]
Yield (recrystallized)60%[1]
Melting Point (crude)99.5-100.5 °C[1]
Melting Point (recrystallized)125-127 °C (decomposition)[1]

Table 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

ParameterValueReference
Starting MaterialN-(4-bromo-2-hydroxyphenyl)acetamide[1]
ReagentsEthanol (B145695), 3 M Hydrochloric Acid[1]
Reaction Time3 hours[1]
Reaction Temperature100 °C (reflux)[1]
Yield89%[1]
Purity (by HPLC)100%[1]

Experimental Protocols

Route 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol

This method involves the reduction of the nitro group of 5-bromo-2-nitrophenol.[1]

Materials:

  • 5-bromo-2-nitrophenol

  • 0.5% aqueous Sodium Hydroxide (NaOH) solution

  • Sodium Bisulfite (NaHSO₃)

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.

  • Stir the solution until the starting material is completely dissolved.

  • Add sodium bisulfite (a suitable molar excess) to the reaction mixture.

  • Stir the reaction at room temperature for 15 minutes.

  • After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 2-amino-5-bromophenol.

  • Purify the crude product by recrystallization from an ether/hexane solvent system to yield pure 2-amino-5-bromophenol.[1]

Route 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This route involves the acidic hydrolysis of the corresponding acetamide to yield the free amine.[1]

Materials:

  • N-(4-bromo-2-hydroxyphenyl)acetamide

  • Ethanol (EtOH)

  • 3 M Hydrochloric Acid (HCl)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in ethanol and 3 M hydrochloric acid.

  • Heat the suspension to 100 °C (reflux) for 3 hours.

  • After cooling, add 1 M sodium carbonate to the mixture.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 250 mL).

  • Dry the combined organic layers and concentrate to yield 2-amino-5-bromophenol.[1]

Preparation of 2-Amino-5-bromophenol Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard procedure.

Materials:

  • 2-Amino-5-bromophenol (synthesized via Route 1 or 2)

  • Anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate)

  • Anhydrous Hydrochloric Acid (gaseous or a solution in an anhydrous solvent)

Procedure:

  • Dissolve the purified 2-Amino-5-bromophenol in a suitable anhydrous organic solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrochloric acid gas through the solution or add a solution of anhydrous HCl in a suitable solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of the cold anhydrous solvent.

  • Dry the product under vacuum to obtain 2-Amino-5-bromophenol hydrochloride.

Diagrams

Synthesis_Pathways cluster_route1 Route 1: Reduction cluster_route2 Route 2: Hydrolysis cluster_hcl_salt Hydrochloride Salt Formation A1 5-bromo-2-nitrophenol B1 2-Amino-5-bromophenol A1->B1 NaHSO3, NaOH(aq) Room Temp, 15 min C1 2-Amino-5-bromophenol A2 N-(4-bromo-2-hydroxyphenyl)acetamide B2 2-Amino-5-bromophenol A2->B2 3M HCl, EtOH Reflux, 3h D1 2-Amino-5-bromophenol Hydrochloride C1->D1 Anhydrous HCl Anhydrous Solvent

Caption: Synthesis Pathways to 2-Amino-5-bromophenol Hydrochloride.

Experimental_Workflow_Route1 start Start dissolve Dissolve 5-bromo-2-nitrophenol in aqueous NaOH start->dissolve add_reductant Add Sodium Bisulfite dissolve->add_reductant react Stir at Room Temperature (15 minutes) add_reductant->react acidify Acidify with dilute HCl to pH 5 react->acidify extract Extract with Diethyl Ether acidify->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from Ether/Hexane concentrate->purify product Pure 2-Amino-5-bromophenol purify->product

Caption: Experimental Workflow for Route 1: Reduction.

Experimental_Workflow_Route2 start Start suspend Suspend N-(4-bromo-2-hydroxyphenyl)acetamide in EtOH and 3M HCl start->suspend reflux Heat to Reflux (100°C) for 3 hours suspend->reflux neutralize Add 1M Na2CO3 reflux->neutralize remove_etoh Remove Ethanol (reduced pressure) neutralize->remove_etoh extract Extract with Dichloromethane remove_etoh->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate product 2-Amino-5-bromophenol dry_concentrate->product

Caption: Experimental Workflow for Route 2: Hydrolysis.

References

5-Amino-2-bromophenol safety and hazards information

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety and hazards of aminobromophenol isomers is detailed below.

Disclaimer: The information provided primarily pertains to 2-Amino-5-bromophenol (B182750) (CAS No. 38191-34-3) due to the extensive availability of safety data for this isomer. Data for 5-Amino-2-bromophenol (CAS No. 55120-56-4) is sparse. Given the structural similarity, the hazards are likely comparable, but this guide should be used with the understanding that the data is for a closely related isomer. Always refer to the specific Safety Data Sheet (SDS) for the exact material being handled.

Chemical Identification and Properties

This compound and its isomers are aromatic compounds used as intermediates in organic and pharmaceutical synthesis.[1] Their reactivity is influenced by the amino, hydroxyl, and bromo substituents on the benzene (B151609) ring.

Table 1: Chemical Identifiers for Aminobromophenol Isomers

Identifier2-Amino-5-bromophenolThis compound
CAS Number 38191-34-3[2]55120-56-4[3][4]
Molecular Formula C₆H₆BrNO[2][5]C₆H₆BrNO[6]
Molecular Weight 188.02 g/mol [2]188.02 g/mol [6]
IUPAC Name 2-amino-5-bromophenol[2]This compound
Synonyms 4-Bromo-2-hydroxyaniline[2]4-Bromo-3-hydroxy-aniline[6]
InChIKey DRQWUAAWZFIVTF-UHFFFAOYSA-N[5]Not readily available
SMILES C1=CC(=C(C=C1Br)O)N[2][7]Brc1ccc(N)c(O)c1

Table 2: Physical and Chemical Properties of 2-Amino-5-bromophenol

PropertyValueSource(s)
Appearance Solid
Purity ≥95% - 98%
Storage Temperature Room Temperature[8]
Topological Polar Surface Area 46.2 Ų[2][7]
Complexity 99.1[2][7]

Hazard Identification and GHS Classification

2-Amino-5-bromophenol is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.[2]

Table 3: GHS Hazard Classification for 2-Amino-5-bromophenol

CategoryCodeDescriptionSource(s)
Signal Word Warning[2]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302Harmful if swallowed.[2]
H315Causes skin irritation.
H317May cause an allergic skin reaction.[2]
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[9]
P271Use only outdoors or in a well-ventilated area.[9]
P280Wear protective gloves/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9]
P405Store locked up.[9]
P501Dispose of contents/ container to an approved waste disposal plant.[9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] However, based on the GHS classification of the 2-amino-5-bromophenol isomer, it is acutely toxic and a significant irritant.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated exposure may cause dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction.[2]

  • STOT-Single Exposure: May cause respiratory irritation.[2]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No information is available for this specific compound.[10][11]

Experimental Protocols

Detailed experimental toxicology studies for this compound are not available in the public domain. Hazard classifications are typically derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: In Vitro Skin Irritation (Based on OECD Test Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

  • Preparation: Reconstructed human epidermis tissues are pre-incubated in a growth medium.

  • Application: A measured dose of the test chemical (e.g., this compound, appropriately diluted) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The chemical is thoroughly washed from the tissue surface, and the tissues are transferred to a fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

  • Classification: A chemical is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[10][12]

  • Safety Equipment: Ensure eyewash stations and safety showers are readily accessible.[10][12]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light and keep away from incompatible materials such as strong oxidizing agents.[8][10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Hazards (Review SDS) prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Workspace (Chemical Fume Hood) prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste in Approved Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end End clean4->end start Start start->prep1

Standard Laboratory Handling Workflow
First Aid Measures

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[10]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[10]

G cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Rinse with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth with Water Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Medical Attention if Symptoms Persist or are Severe action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

First Aid Response Workflow

Fire and Reactivity Hazards

  • Flammability: The compound is combustible but not highly flammable. Flash point data is not applicable for the solid form.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[11]

  • Hazardous Combustion Products: Fire may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[10][11]

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11] Amines are chemical bases and can react exothermically with acids.[13] Phenols can react as weak organic acids and are incompatible with strong reducing agents and bases.[13]

G cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid cluster_products Hazardous Decomposition / Combustion Products center_node This compound (and Isomers) oxidizers Strong Oxidizing Agents center_node->oxidizers Reacts With acids Strong Acids center_node->acids Reacts With (Amine Group) bases Strong Bases center_node->bases Reacts With (Phenol Group) reducing Strong Reducing Agents center_node->reducing Reacts With heat Excessive Heat center_node->heat Leads to Decomposition light Sunlight / UV Light center_node->light May Cause Degradation co_co2 Carbon Oxides (CO, CO₂) heat->co_co2 nox Nitrogen Oxides (NOx) heat->nox hbr Hydrogen Bromide heat->hbr

Reactivity Profile and Incompatibilities

Ecotoxicological Information

Specific ecotoxicity data for this compound is limited. However, related brominated and phenolic compounds are often harmful or toxic to aquatic life.[10]

  • Aquatic Toxicity: May be harmful to aquatic organisms and could cause long-term adverse effects in the aquatic environment.[10] One safety data sheet for a related isomer notes it is "Very toxic to aquatic life with long lasting effects."

  • Persistence and Degradability: No specific data is available.[10]

  • General Advice: Do not empty into drains or allow the material to be released into the environment.[10][14]

Conclusion

This compound and its isomers, particularly 2-Amino-5-bromophenol, are hazardous chemicals that must be handled with care. The primary risks include acute toxicity upon ingestion or inhalation, as well as significant irritation to the skin, eyes, and respiratory system. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Proper storage and disposal are essential to ensure laboratory safety and environmental protection. Always consult the most current Safety Data Sheet for the specific compound before use.

References

literature review on the synthesis of 2-Amino-5-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the prevailing synthetic methodologies for 2-Amino-5-bromophenol, a pivotal intermediate in the pharmaceutical and chemical industries.[1][2][3] This guide offers a comparative analysis of common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations for research and development professionals.

Introduction

2-Amino-5-bromophenol (CAS No: 38191-34-3, Molecular Formula: C₆H₆BrNO) is an aromatic organic compound featuring amino, bromo, and hydroxyl functional groups.[2][4] This substitution pattern makes it a versatile building block and a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][5] This document outlines the most common and effective laboratory-scale syntheses reported in the literature, providing a technical resource for chemists and process developers.

Core Synthetic Strategies

The synthesis of 2-Amino-5-bromophenol is primarily achieved through two main strategies: the reduction of a nitro-substituted precursor and the deprotection of an acetamide-protected intermediate. Each method offers distinct advantages in terms of yield, reaction conditions, and starting material accessibility.

Route 1: Reduction of 5-bromo-2-nitrophenol (B22722)

This approach involves the chemical reduction of the nitro group on the 5-bromo-2-nitrophenol ring to an amine. The use of sodium bisulfite provides a mild and effective method for this transformation.[1][4] The reduction of nitroarenes is a fundamental reaction in organic chemistry, with various reagents capable of effecting the conversion, though sodium bisulfite is specifically cited for this substrate.[4][6][7]

G start 5-bromo-2-nitrophenol product 2-Amino-5-bromophenol start->product  1. Sodium bisulfite, 0.5% NaOH (aq)  2. Dilute HCl to pH 5

Caption: Synthesis of 2-Amino-5-bromophenol via reduction.

Experimental Protocol:

  • Dissolution: 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) is dissolved in 30 mL of a 0.5% aqueous sodium hydroxide (B78521) solution with stirring until the solid is completely dissolved.[1][4]

  • Reduction: Sodium bisulfite (2.00 g, 85% purity, ~9.76 mmol) is added to the solution. The reaction is stirred at room temperature for 15 minutes.[1][4]

  • Acidification: Upon completion, the reaction mixture is slowly acidified with dilute hydrochloric acid to a pH of 5.[1][4]

  • Extraction: The mixture is extracted three times with diethyl ether (40 mL total). The combined organic phases are dried over anhydrous sodium sulfate.[1][4]

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.[4]

  • Purification: The crude solid is recrystallized from an ether/hexane mixed solvent system to afford the pure 2-Amino-5-bromophenol.[1][4]

Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This method involves the acid-catalyzed hydrolysis of an N-acetyl protecting group from N-(4-bromo-2-hydroxyphenyl)acetamide. This route is often part of a multi-step synthesis where the acetyl group is used to protect the amine during a preceding bromination step. It is notable for its high reported yield.[4]

G start N-(4-bromo-2-hydroxyphenyl)acetamide product 2-Amino-5-bromophenol start->product  1. Ethanol (B145695), 3M HCl (reflux)  2. 1M Na2CO3

Caption: Synthesis of 2-Amino-5-bromophenol via hydrolysis.

Experimental Protocol:

  • Reaction Setup: A suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) is prepared in 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.[4]

  • Hydrolysis: The mixture is heated to reflux at 100°C for 3 hours.[4]

  • Neutralization: The mixture is cooled, and 45 mL of 1 M sodium carbonate (Na₂CO₃) is added to neutralize the acid.[4]

  • Solvent Removal: Ethanol is removed from the mixture under reduced pressure.[4]

  • Extraction: The remaining aqueous residue is extracted three times with dichloromethane (B109758) (DCM) (3 x 250 mL).[4]

  • Isolation: The combined organic layers are dried and concentrated to yield the final product.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthetic routes, allowing for direct comparison of their efficiency.

Starting MaterialKey ReagentsTemperature (°C)TimeYield (%)PurityReference
5-bromo-2-nitrophenolSodium bisulfite, NaOHRoom Temp.15 min60%Recrystallized[1][4]
N-(4-bromo-2-hydroxyphenyl)acetamideHCl, Ethanol100 (Reflux)3 h89%100% (HPLC)[4]

General Experimental & Purification Workflow

The synthesis of 2-Amino-5-bromophenol, regardless of the specific route, generally follows a consistent workflow encompassing reaction, work-up, purification, and analysis. This logical progression ensures the isolation of a pure final product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Starting Material B Add Reagents A->B C Stir at Defined Temperature & Time B->C D Quench / Neutralize C->D Reaction Completion E Liquid-Liquid Extraction D->E F Dry Organic Phase E->F G Concentrate Under Reduced Pressure F->G H Recrystallization or Chromatography G->H Crude Product I Characterization (NMR, IR, MS) H->I J 2-Amino-5-bromophenol I->J Pure Product

Caption: Standard laboratory workflow for synthesis and purification.

Conclusion

Both the reduction of 5-bromo-2-nitrophenol and the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide are viable and well-documented methods for synthesizing 2-Amino-5-bromophenol. The hydrolysis route demonstrates a significantly higher yield (89%) and purity under the reported conditions, suggesting it may be the more efficient method if the acetylated starting material is readily available.[4] The reduction pathway, while lower in yield (60%), utilizes simple reagents and mild room temperature conditions, making it an attractive and straightforward option.[1][4] The choice of synthesis will ultimately depend on factors such as starting material cost, desired purity, and available equipment.

References

Commercial Suppliers and Technical Applications of 5-Amino-2-bromophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 5-Amino-2-bromophenol (CAS No: 55120-56-4) is a valuable chemical intermediate. Its bifunctional nature, possessing both an amino and a hydroxyl group on a brominated benzene (B151609) ring, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides an overview of commercial suppliers of this compound and outlines a general experimental protocol relevant to its chemical class.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Biosynth [1]55120-56-4C₆H₆BrNO188.02Offered as a high-quality reference standard for pharmaceutical testing. For research purposes only.
Pharmaffiliates [2][3]55120-56-4C₆H₆BrNO188.02Listed as an intermediate. Storage condition is specified as 2-8°C.
Chemsrc [4][5]55120-56-4C₆H₆BrNO188.02A platform listing various suppliers, providing access to MSDS, and other chemical properties.
ChemicalBook [6]55120-56-4C₆H₆BrNO188.02Lists multiple suppliers including Hangzhou Milestone Pharmtech Co., Ltd. and SuZhou ShiYa Biopharmaceuticals, Inc.

Synthetic Utility and Reactivity

Aminophenols are a class of compounds widely used as precursors in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[7] The amino and hydroxyl groups on the aromatic ring are both activating and ortho-, para-directing for electrophilic aromatic substitution.[2] The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director.[2] This interplay of functional groups allows for selective chemical modifications.

The amino group is generally more nucleophilic than the hydroxyl group, which can be exploited for selective reactions such as N-acylation or N-alkylation.[8] Conversely, the hydroxyl group can be targeted under specific conditions, often requiring the protection of the more reactive amino group.

General Experimental Protocol: N-Acylation

N-acylation is a fundamental transformation for aminophenols, often employed in the synthesis of amides which can be precursors to various heterocyclic compounds or other biologically active molecules. The following is a general procedure for the N-acylation of an aminophenol.

Objective: To selectively acylate the amino group of an aminophenol using an acylating agent.

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride (B1165640), acetyl chloride)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a polar aprotic solvent like N,N-dimethylacetamide)

  • A base (e.g., triethylamine, pyridine, if using an acyl chloride)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If using an acyl chloride, add an equivalent of a non-nucleophilic base to the solution to neutralize the HCl byproduct.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add the acylating agent (e.g., acetic anhydride or a solution of acyl chloride in the same solvent) to the stirred solution.

  • Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the N-acylated product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the N-acylation of an aminophenol, a common reaction for a compound like this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aminophenol in Solvent add_base Add Base (if needed) start->add_base cool Cool to 0-5°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl stir Stir and Monitor by TLC add_acyl->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

N-Acylation Experimental Workflow

Role in Drug Discovery and Development

While specific signaling pathways modulated directly by this compound are not extensively documented, its significance lies in its role as a versatile building block in the synthesis of pharmacologically active compounds. The general class of aminophenols serves as precursors for a range of molecules with diverse biological activities, including antimicrobial and neuroprotective agents. The strategic placement of the amino, hydroxyl, and bromo groups allows for the construction of complex molecular architectures that can be tailored to interact with specific biological targets.

The following diagram illustrates the logical relationship of how a simple building block like this compound can be utilized in the early stages of drug discovery.

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization building_block This compound (Building Block) functionalization Functional Group Modification building_block->functionalization scaffold_synthesis Scaffold Synthesis (e.g., Heterocycles) functionalization->scaffold_synthesis library_dev Compound Library Development scaffold_synthesis->library_dev screening High-Throughput Screening library_dev->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_candidate Lead Candidate hit_to_lead->lead_candidate

Role in Drug Discovery Funnel

References

solubility of 5-Amino-2-bromophenol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the . Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility based on its molecular structure and the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method is provided to enable researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound containing an amino group (-NH₂), a hydroxyl group (-OH), and a bromine atom attached to a benzene (B151609) ring. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH₂) group, along with the polar C-Br bond, imparts a significant degree of polarity to the molecule. However, the benzene ring provides a non-polar, hydrophobic character. This amphiphilic nature dictates its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, drug development, and materials science, as it influences reaction kinetics, purification methods, and formulation strategies.

A review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, experimental determination is necessary to obtain precise solubility values. The following sections provide a qualitative prediction of its solubility and a detailed protocol for its experimental determination.

Qualitative Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its polar functional groups suggest good solubility in polar solvents, while the non-polar benzene ring suggests some solubility in non-polar solvents. The ability to form hydrogen bonds is a key factor in its solubility in protic solvents.[1][2][3][4][5]

Below is a table summarizing the predicted qualitative solubility of this compound in various classes of common organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThe hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl group of these solvents, leading to favorable solute-solvent interactions.[1][4][5][6] Solubility in water is expected to be moderate due to the hydrophobic benzene ring.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents are polar and can engage in dipole-dipole interactions with this compound. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, which can interact favorably with the -OH and -NH₂ groups.[3][7]
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherLow to Sparingly SolubleThe non-polar nature of these solvents results in weak van der Waals interactions with the polar functional groups of this compound. The non-polar benzene ring of the solute will have some affinity for these solvents.[1][2][4]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, they can participate in dipole-dipole interactions. Some solubility is expected due to the overall polarity of the solute.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[8][9][10][11][12]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a shaker within a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.[8][10]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

  • Replication:

    • Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Diagram of Factors Influencing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_polarity Polarity (-OH, -NH2, -Br) solubility Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond Hydrogen Bonding (Donor & Acceptor) solute_hbond->solubility 'Like Dissolves Like' solute_size Molecular Size & Shape solute_size->solubility solute_hydrophobic Hydrophobic Character (Benzene Ring) solute_hydrophobic->solubility 'Like Dissolves Like' solvent_polarity Polarity (Polar/Non-polar) solvent_polarity->solubility solvent_hbond Hydrogen Bonding (Protic/Aprotic) solvent_hbond->solubility G start Start prep 1. Prepare Saturated Solution (Add excess solid to solvent) start->prep equilibrate 2. Equilibrate (Shake at constant temperature for 24-72h) prep->equilibrate separate 3. Separate Phases (Settle and/or centrifuge) equilibrate->separate collect 4. Collect & Filter Supernatant separate->collect dilute 5. Dilute Sample collect->dilute quantify 6. Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate 7. Calculate Solubility quantify->calculate end End calculate->end

References

Technical Guide: Stability and Storage of 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2-bromophenol (CAS No: 55120-56-4). Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from safety data sheets, supplier recommendations, and data on analogous compounds to provide best-practice recommendations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 55120-56-4[1][2]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Appearance Not explicitly stated, likely a solid[1]
Melting Point 139 °C[3]
Storage Temperature 2-8°C (Refrigerator)[1]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on available data for this and structurally similar compounds.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Aminophenols are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[4]
Light Protect from light. Store in an amber vial or in a dark location.Exposure to light can provide the energy to initiate and accelerate degradation reactions.[5]
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis and potential degradation accelerated by moisture.
Container Material Chemically resistant glass (e.g., borosilicate) with a secure, inert cap liner (e.g., PTFE).To prevent leaching of contaminants from the container and ensure a tight seal against atmospheric moisture and oxygen.

Stability Profile and Potential Degradation Pathways

DegradationPathway cluster_conditions Initiating Conditions cluster_compound Compound State Oxygen Oxygen (Air) A This compound (Pristine) B Oxidized Intermediates (e.g., Quinone-imine) Oxygen->B Light Light Light->B Heat Elevated Temperature Heat->B A->B Oxidation C Degradation Products (Colored Impurities, Polymers) B->C Further Reactions (Polymerization)

Figure 1: Proposed degradation pathway for this compound.

Experimental Protocols for Stability and Purity Assessment

The following are generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample and detecting the presence of degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector (a photodiode array detector is recommended)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • This compound sample

  • Methanol (B129727) or a suitable solvent for sample preparation

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of methanol or the initial mobile phase composition to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample.

    • The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Degradation products will typically appear as separate peaks with different retention times.

HPLC_Workflow start Start: Obtain this compound Sample prep_sample Prepare Sample (~1 mg/mL in suitable solvent) start->prep_sample filter_sample Filter Sample (0.22 µm syringe filter) prep_sample->filter_sample inject_hplc Inject into HPLC System filter_sample->inject_hplc acquire_data Acquire Chromatogram inject_hplc->acquire_data analyze_data Analyze Data (Calculate peak area percentages) acquire_data->analyze_data end End: Determine Purity and Identify Degradants analyze_data->end

References

Methodological & Application

The Versatile Role of 5-Amino-2-bromophenol in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromophenol is a valuable and versatile building block in heterocyclic synthesis, providing access to a range of privileged scaffolds of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups, allows for diverse synthetic transformations, leading to the construction of complex molecular architectures. The strategic placement of the bromine atom offers a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles—benzoxazoles, phenoxazines, and carbazoles—using this compound as a key starting material.

I. Synthesis of 6-Bromo-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and antiviral activities. The presence of a bromine atom at the 6-position of the benzoxazole (B165842) core, derived from this compound, serves as a crucial anchor for late-stage diversification of the molecule.

A. Condensation with Aldehydes

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with an aldehyde, followed by oxidative cyclization.

Start This compound Intermediate Schiff Base Intermediate Start->Intermediate Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product 6-Bromo-2-arylbenzoxazole Intermediate->Product Oxidative Cyclization Catalyst Catalyst (e.g., p-TSA, I₂) Catalyst->Intermediate Oxidant Oxidant (e.g., Air, DDQ) Oxidant->Product Start 2 x this compound Product Brominated Aminophenoxazinone Start->Product Oxidative Dimerization Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆], Laccase) Oxidant->Product Start This compound Intermediate N-Aryl-5-amino-2-bromophenol Intermediate Start->Intermediate N-Arylation ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate Product Brominated Hydroxy-Carbazole Intermediate->Product Intramolecular C-H Amination Pd_cat1 Pd Catalyst (Buchwald-Hartwig) Pd_cat1->Intermediate Pd_cat2 Pd Catalyst (C-H Amination) Pd_cat2->Product

Application Notes and Protocols for the Synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of aminophenols is a fundamental reaction in organic synthesis, yielding N-acyl-aminophenol derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, derivatives of this class have been investigated for their analgesic, anti-inflammatory, and antiproliferative properties. This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective N-acetylation of 5-Amino-2-bromophenol with acetic anhydride (B1165640) to synthesize N-(3-bromo-4-hydroxyphenyl)acetamide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of this compound, being more nucleophilic than the hydroxyl group, selectively attacks the carbonyl carbon of acetic anhydride. This chemoselectivity is a key aspect of this synthesis, leading to the preferential formation of the N-acetylated product over the O-acetylated isomer under neutral or mildly basic conditions. The resulting product, N-(3-bromo-4-hydroxyphenyl)acetamide, can serve as a valuable intermediate for the synthesis of more complex molecules and for screening in various biological assays.

Chemical Reaction

The reaction involves the treatment of this compound with acetic anhydride, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)acetamide and acetic acid as a byproduct.

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide from this compound and acetic anhydride.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

  • Infrared (IR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in pyridine (5-10 mL). If desired, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into 3M HCl (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure N-(3-bromo-4-hydroxyphenyl)acetamide as a white solid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized N-(3-bromo-4-hydroxyphenyl)acetamide.[1][2]

ParameterValue
IUPAC Name N-(3-bromo-4-hydroxyphenyl)acetamide
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White solid
Melting Point 155–156 °C
Yield 68%
¹H NMR (600 MHz, DMSO-d₆) δ 9.94 (s, 1H), 9.81 (s, 1H), 7.82 (d, J = 2.5 Hz, 1H), 7.26 (dd, J = 8.7, 2.5 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 1.99 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 167.86, 149.79, 132.12, 123.45, 119.74, 116.09, 108.56, 23.81
HRMS (ESI) m/z calcd for C₈H₉BrNO₂ [M+H]⁺: 229.9811, found: 229.9810

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the workflow for the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide.

reaction_workflow cluster_reactants Reactants reagent1 This compound reaction N-Acetylation 0°C to RT reagent1->reaction 1.0 eq reagent2 Acetic Anhydride reagent2->reaction 1.1 eq solvent Pyridine solvent->reaction product N-(3-bromo-4-hydroxyphenyl)acetamide workup Aqueous Work-up & Purification workup->product Purified Product reaction->workup Reaction Mixture

Caption: Workflow for the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide.

Logical Relationship of Functional Group Reactivity

This diagram illustrates the chemoselectivity of the acylation reaction.

chemoselectivity title Chemoselectivity in Acetylation start This compound amino Amino Group (-NH2) (More Nucleophilic) start->amino Favored Attack hydroxyl Hydroxyl Group (-OH) (Less Nucleophilic) start->hydroxyl Disfavored Attack product_n N-Acetylation (Major Product) amino->product_n product_o O-Acetylation (Minor Product) hydroxyl->product_o

Caption: Preferential N-acetylation due to higher nucleophilicity of the amino group.

References

Application Notes and Protocols: 5-Amino-2-bromophenol as a Versatile Building Block for Benzoxazole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-bromophenol as a key starting material for the synthesis of bioactive benzoxazole (B165842) derivatives, a class of compounds with significant potential in pharmaceutical research and development. The inherent functionalities of this compound, namely the ortho-positioned amino and hydroxyl groups, alongside a bromine substituent, make it an ideal precursor for constructing the benzoxazole scaffold with a handle for further chemical modifications.

Introduction

Benzoxazole moieties are prevalent in a wide array of biologically active compounds, exhibiting a range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3] The strategic incorporation of a bromine atom onto the benzoxazole core, facilitated by the use of this compound, offers a valuable position for late-stage functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

This document details the synthesis of a representative brominated benzoxazole pharmaceutical intermediate, outlines its biological activity, and provides insights into its mechanism of action.

Synthesis of a Bioactive Benzoxazole Intermediate

A prime example of the application of an aminophenol scaffold is in the synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole, a compound that has demonstrated significant anticancer effects.[1][4] While the initial synthesis utilized 2,4-diamino-phenol, this compound represents a strategic alternative for introducing the bromine substituent on the benzoxazole core, which can be further functionalized. The following protocol is based on the reported synthesis of the analogous 5-amino-2-[p-bromophenyl]-benzoxazole.[4]

Experimental Protocol: Synthesis of 2-(p-bromophenyl)-5-aminobenzoxazole

This protocol details the synthesis of a 2-aryl-5-aminobenzoxazole derivative, a key intermediate for further pharmaceutical development.

Materials:

Procedure:

  • In a round-bottom flask, combine 0.02 moles of 2,4-diaminophenol dihydrochloride and 0.02 moles of p-bromobenzoic acid with 25 g of polyphosphoric acid (PPA).

  • Heat the reaction mixture to 210°C with stirring for approximately 2.5 hours.

  • After the reaction is complete, carefully pour the hot solution onto crushed ice.

  • Neutralize the resulting mixture with a 10% aqueous solution of sodium hydroxide (NaOH).

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield the purified 5-amino-2-[p-bromophenyl]-benzoxazole.[4]

Quantitative Data
ParameterValueReference
Yield 64.83%[4]
Melting Point 200°C[4]
Molecular Formula C₁₃H₉BrN₂O[4]

Biological Activity and Mechanism of Action

The synthesized 5-amino-2-[p-bromophenyl]-benzoxazole, referred to as BB, has been investigated for its anticancer potential in breast cancer cell lines.[1][4]

Anticancer Activity

BB exhibited a clear, dose-dependent cytotoxic effect on both estrogen receptor-positive (ER+) MCF-7 and estrogen receptor-negative (ER-) MDA-MB breast cancer cell lines.[1]

Cell LineIC₅₀ ValueReference
MCF-7 (ER+) 28 nM[1]
MDA-MB (ER-) 22 nM[1]

Histopathological examinations revealed that BB induced cell death, loss of cell adhesion, and morphological changes in both cell lines.[1]

Signaling Pathways

The anticancer effects of BB are attributed to its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[1]

Western blot analysis revealed that treatment with BB led to:

  • A decrease in the levels of NF-κB and caspase-9.[1]

  • A notable increase in cytochrome C levels, particularly in MDA-MB cells.[1]

  • No significant change in the levels of Apaf-1 and the anti-apoptotic protein bcl-2.[1]

Furthermore, BB treatment resulted in a decrease in the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[1] These findings suggest that BB induces apoptosis through a mechanism that involves the modulation of the NF-κB signaling pathway and the intrinsic apoptotic pathway, and also exhibits anti-angiogenic properties.[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_4_Diaminophenol 2,4-Diaminophenol Reaction_Vessel Polyphosphoric Acid (PPA) 210°C, 2.5h 2_4_Diaminophenol->Reaction_Vessel p_Bromobenzoic_Acid p-Bromobenzoic Acid p_Bromobenzoic_Acid->Reaction_Vessel Quenching Pour onto ice Reaction_Vessel->Quenching Cyclocondensation Neutralization 10% NaOH Quenching->Neutralization Filtration Filter & Wash Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product 5-amino-2-[p-bromophenyl]- benzoxazole Recrystallization->Final_Product

Caption: Synthetic workflow for the preparation of 5-amino-2-[p-bromophenyl]-benzoxazole.

Proposed Signaling Pathway of Anticancer Activity

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes Benzoxazole_Derivative 5-amino-2-[p-bromophenyl]- benzoxazole (BB) NF_kB_Inhibition Inhibition of NF-κB Benzoxazole_Derivative->NF_kB_Inhibition VEGF_Inhibition Inhibition of VEGF Benzoxazole_Derivative->VEGF_Inhibition Cytochrome_C_Release Increased Cytochrome C Release Benzoxazole_Derivative->Cytochrome_C_Release Apoptosis Apoptosis (Programmed Cell Death) NF_kB_Inhibition->Apoptosis Anti_Angiogenesis Anti-Angiogenesis VEGF_Inhibition->Anti_Angiogenesis Cytochrome_C_Release->Apoptosis Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Leads to Tumor_Growth_Inhibition Tumor_Growth_Inhibition Anti_Angiogenesis->Tumor_Growth_Inhibition Leads to

Caption: Proposed mechanism of anticancer activity for the benzoxazole derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the construction of bioactive benzoxazole scaffolds. The presence of the bromine atom provides a strategic point for diversification, allowing for the fine-tuning of biological activity. The demonstrated potent anticancer effects of a representative brominated benzoxazole highlight the potential of this class of compounds in drug discovery and development. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the pharmaceutical sciences.

References

Application Note: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-Bromo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-5-bromophenol (B182750), a valuable intermediate in pharmaceutical and chemical synthesis, through the reduction of 5-bromo-2-nitrophenol (B22722). The primary method detailed utilizes sodium bisulfite as the reducing agent, offering a reliable and scalable procedure. Alternative reduction methodologies, including catalytic hydrogenation and iron in acidic media, are also discussed. This document includes comprehensive experimental procedures, safety information, and characterization data to support researchers in the successful synthesis and purification of the target compound.

Introduction

2-Amino-5-bromophenol is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and dyes. The presence of the amino, hydroxyl, and bromo functional groups on the aromatic ring provides multiple reaction sites for further chemical transformations. A common and efficient route to this compound is the reduction of the corresponding nitro precursor, 5-bromo-2-nitrophenol. This note outlines a well-established protocol using sodium bisulfite and provides an overview of alternative synthetic strategies.

Data Presentation

Table 1: Physicochemical and Safety Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS NumberHazard Statements
5-Bromo-2-nitrophenolC₆H₄BrNO₃218.01Yellow crystalline solid27684-84-0H315, H319, H335
Sodium BisulfiteNaHSO₃104.06White powder7631-90-5H302
2-Amino-5-bromophenolC₆H₆BrNO188.02Pink to brown powder38191-34-3H302, H315, H317, H319, H335

Table 2: Comparison of Reduction Protocols for 5-Bromo-2-nitrophenol

MethodReducing AgentSolventTemperatureReaction TimeYield (%)Notes
Protocol 1 Sodium Bisulfite0.5% aq. NaOHRoom Temp.15 min60[1]Mild conditions, straightforward workup.
Alternative A H₂ / Catalyst (e.g., Pd/C)Ethanol/Ethyl AcetateRoom Temp.~3.5 hHigh (expected)Requires specialized hydrogenation equipment.
Alternative B Iron Powder / Acid (e.g., HCl)Ethanol/WaterReflux~1-3 hModerate to High (expected)Cost-effective, potential for iron contamination.

Experimental Protocols

Protocol 1: Reduction of 5-Bromo-2-nitrophenol with Sodium Bisulfite

This protocol is adapted from established literature procedures.[1]

Materials:

  • 5-bromo-2-nitrophenol (1.0 eq)

  • 0.5% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Sodium bisulfite (NaHSO₃), 85% purity (approx. 7.3 eq)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-nitrophenol (e.g., 0.292 g, 1.34 mmol) in 0.5% aqueous sodium hydroxide solution (30 mL). Stir until complete dissolution.

  • To the resulting solution, add sodium bisulfite (2.00 g, ~9.76 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.

  • Purify the crude product by recrystallization from a mixed solvent system of diethyl ether and hexane to obtain pure 2-amino-5-bromophenol.[1]

Characterization of 2-Amino-5-bromophenol:

  • Melting Point: 125-127 °C (decomposition).[1]

  • ¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, J=2Hz, 1H), 6.78 (dd, J=8.2Hz, 1H), 6.56 (d, J=8Hz, 1H), 4.03 (bs, 2H).[1]

  • IR (KBr, cm⁻¹): 3496 (broad), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877.[1]

  • Mass Spectrometry (ESI+): m/z = 188/190 (M+H)⁺.[1]

Alternative Methodologies

Alternative A: Catalytic Hydrogenation Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

  • General Procedure: A solution of 5-bromo-2-nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate) is stirred under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out at room temperature and monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product. While specific yields for this exact substrate are not widely reported, near-quantitative yields have been achieved for similar reductions, such as the synthesis of 2-amino-4-bromophenol (B1269491) from 4-bromo-2-nitrophenol.

Alternative B: Reduction with Iron in Acidic Medium The use of iron powder in the presence of an acid is a classical and cost-effective method for nitro group reduction.

  • General Procedure: Iron powder is activated by stirring with an acid (e.g., hydrochloric acid or acetic acid) in a solvent mixture like ethanol/water. The 5-bromo-2-nitrophenol is then added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove iron salts, and the product is isolated from the filtrate by extraction and purified by recrystallization. A yield of 60% has been reported for the reduction of the related 2-bromo-5-nitrophenol (B183277) using iron powder and ammonium (B1175870) chloride.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 5-Bromo-2-nitrophenol dissolution Dissolve in aq. NaOH start->dissolution reduction Add Sodium Bisulfite (Stir at RT, 15 min) dissolution->reduction acidification Acidify to pH 5 with HCl reduction->acidification extraction Extract with Diethyl Ether (3x) acidification->extraction drying Dry organic phase (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from Ether/Hexane concentration->recrystallization crude_product Crude Product concentration->crude_product characterization Characterization (NMR, IR, MS, MP) recrystallization->characterization pure_product Pure 2-Amino-5-bromophenol characterization->pure_product crude_product->recrystallization

Caption: Workflow for the synthesis of 2-Amino-5-bromophenol.

Discussion

The reduction of 5-bromo-2-nitrophenol using sodium bisulfite is a mild and effective method that avoids the need for specialized high-pressure equipment required for catalytic hydrogenation or the potential for metal contamination associated with reductions using iron. The reaction proceeds rapidly at room temperature, and the workup is straightforward.

Potential side reactions are minimal under these conditions; however, incomplete reduction can leave starting material in the crude product. Over-reduction is not a concern with this reagent. Aminophenols, in general, are susceptible to oxidation, which can lead to colored impurities. Therefore, it is advisable to handle the product efficiently during workup and store it under an inert atmosphere if possible.

The purification by recrystallization from a diethyl ether/hexane mixture is effective in removing any remaining starting material and minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-5-bromophenol from 5-bromo-2-nitrophenol using sodium bisulfite. The described method, along with the discussion of alternative approaches, offers valuable information for researchers in organic and medicinal chemistry. The comprehensive data and procedural details are intended to facilitate the successful and safe execution of this important chemical transformation.

References

Applications of 5-Amino-2-bromophenol in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromophenol is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, alongside a bromine atom amenable to cross-coupling reactions, makes it an attractive starting material for the construction of diverse molecular architectures. A particularly prominent application of aminophenols is in the synthesis of benzoxazoles, a privileged scaffold in drug discovery known to exhibit anticancer, antimicrobial, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in the synthesis of bioactive 2,5-disubstituted benzoxazoles.

Application Note 1: Synthesis of 2,5-Disubstituted Benzoxazoles as Anticancer Agents

The benzoxazole (B165842) core is a key pharmacophore in a variety of therapeutically active agents. The 2,5-disubstituted benzoxazole scaffold, in particular, has been investigated for its potent anticancer activities. The substituent at the 2-position can be modulated to interact with various enzymatic targets, while the substituent at the 5-position can influence solubility, metabolic stability, and target engagement.

A notable example is the synthesis of 5-amino-2-(p-bromophenyl)-benzoxazole, a derivative that has demonstrated significant cytotoxic effects against human breast cancer cell lines.[1] The synthesis involves the condensation of a diaminophenol with a substituted benzoic acid, a reaction that can be adapted from closely related starting materials like 2,4-diaminophenol (B1205310) to yield the desired 5-aminobenzoxazole core.[1][2] The resulting compound has been shown to induce apoptosis, making it a promising lead for the development of novel anticancer therapeutics.[1]

Key Features:
  • Versatile Synthesis: The synthesis of the benzoxazole ring is typically achieved through a condensation reaction, which can accommodate a variety of substituted benzoic acids to generate a library of analogs for structure-activity relationship (SAR) studies.[2]

  • Anticancer Activity: Derivatives of this class have shown potent, dose-dependent cytotoxicity against cancer cell lines.[1]

  • Mechanism of Action: The anticancer effect is linked to the induction of apoptosis, a programmed cell death pathway, which is a desirable characteristic for anticancer drugs.[1]

Quantitative Data

The following table summarizes the in vitro anticancer activity of a representative 2,5-disubstituted benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB).

CompoundCell LineIC50 (nM)Reference
5-amino-2-[p-bromophenyl]-benzoxazole (BB)MCF-722[1]
5-amino-2-[p-bromophenyl]-benzoxazole (BB)MDA-MB28[1]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole

This protocol is adapted from the synthesis of 2,5-disubstituted benzoxazoles.[1]

Materials:

Procedure:

  • In a reaction vessel, combine 0.02 moles of 2,4-diaminophenol dihydrochloride and 0.02 moles of p-bromobenzoic acid with 25 g of polyphosphoric acid.

  • Heat the reaction mixture to 210°C with stirring for 2.5 hours.

  • After the reaction is complete, carefully pour the hot solution onto ice.

  • Neutralize the acidic solution with a 10% NaOH solution until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dissolve the crude product in hot ethanol and allow it to cool for recrystallization.

  • Collect the crystallized product by filtration and dry it to obtain 5-amino-2-[p-bromophenyl]-benzoxazole.

  • Characterize the final product using IR, 1H-NMR, Mass spectrometry, and elemental analysis. The reported yield for this synthesis is 64.83%, with a melting point of 200°C.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[1]

Materials:

  • MCF-7 and MDA-MB human breast cancer cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

  • Synthesized benzoxazole compound (e.g., 5-amino-2-[p-bromophenyl]-benzoxazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_4_diaminophenol 2,4-Diaminophenol PPA Polyphosphoric Acid (PPA) 210°C, 2.5h 2_4_diaminophenol->PPA p_bromo_benzoic_acid p-Bromobenzoic Acid p_bromo_benzoic_acid->PPA benzoxazole 5-amino-2-[p-bromophenyl]-benzoxazole PPA->benzoxazole

Caption: Synthetic workflow for 5-amino-2-[p-bromophenyl]-benzoxazole.

Apoptosis_Signaling_Pathway Benzoxazole 5-amino-2-[p-bromophenyl]- benzoxazole Bcl2 Bcl-2 Benzoxazole->Bcl2 inhibits NFkB NF-κB Benzoxazole->NFkB inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by the benzoxazole derivative.

References

Application Notes and Protocols for the Bromination of Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of aminophenols is a crucial transformation in organic synthesis, providing versatile intermediates for the development of pharmaceuticals, agrochemicals, and materials. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the isomeric position of the amino and hydroxyl groups on the aromatic ring, as well as the choice of brominating agent and reaction conditions. These notes provide detailed protocols for the selective bromination of ortho-, meta-, and para-aminophenols, a comparative analysis of different bromination methods, and a visualization of the underlying reaction pathway.

Data Presentation: Comparative Analysis of Bromination Methods

The selection of a suitable bromination method is critical for achieving the desired product with high yield and selectivity. Below is a summary of common bromination reagents and their typical outcomes for aminophenol isomers.

Aminophenol IsomerBrominating Agent/ConditionsMajor Product(s)Typical YieldReference
p-Aminophenol N-Bromosuccinimide (NBS), p-TsOH, Methanol2-Bromo-4-aminophenol92%[1]
Bromine (Br₂), Acetic Acid2,6-Dibromo-4-aminophenolHigh[2]
Ammonium Bromide, Oxone, Methanol2-Bromo-4-aminophenol (para-selectivity)Moderate to Excellent[3]
m-Aminophenol Bromine (Br₂)Mixture of 4-bromo- and 6-bromo-3-aminophenolVaries[2]
o-Aminophenol N-Bromosuccinimide (NBS)Mixture of 4-bromo- and 6-bromo-2-aminophenolVaries
Bromine Chloride (BrCl), CCl₄4-Bromo-2-aminophenol (ortho-selective to -OH)Good[4]

Experimental Protocols

Protocol 1: Selective mono-ortho-Bromination of p-Aminophenol using NBS

This protocol describes a highly selective method for the synthesis of 2-bromo-4-aminophenol, a key intermediate in the synthesis of various biologically active molecules.[1]

Materials:

  • p-Aminophenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Magnetic stirrer

  • Cannula

Procedure:

  • In a round-bottom flask, dissolve p-aminophenol (1.0 eq) and p-TsOH (0.1 eq) in a minimal amount of ACS-grade methanol.

  • Prepare a 0.1 M solution of NBS (1.0 eq) in methanol.

  • Over a period of 20 minutes, add the NBS solution to the stirred p-aminophenol solution at room temperature using a cannula.

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield 2-bromo-4-aminophenol.

Protocol 2: Dibromination of p-Aminophenol using Bromine in Acetic Acid

This protocol is suitable for the synthesis of 2,6-dibromo-4-aminophenol. The amino group can be protected as an acetamide (B32628) to improve selectivity and yield.

Materials:

  • p-Aminophenol (or N-acetyl-p-aminophenol)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve p-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the stirred solution.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude 2,6-dibromo-4-aminophenol.

  • The product can be further purified by recrystallization.

Protocol 3: Bromination of m-Aminophenol

The bromination of m-aminophenol can lead to a mixture of products due to the directing effects of both the amino and hydroxyl groups.[2] Steric hindrance may influence the substitution pattern.

Materials:

  • m-Aminophenol

  • Bromine (Br₂)

  • Suitable solvent (e.g., chloroform, acetic acid)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

Procedure:

  • Dissolve m-aminophenol (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC to determine the optimal reaction time.

  • Upon completion, work up the reaction by washing with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by an aqueous bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of 4-bromo- and 6-bromo-3-aminophenol isomers can be separated by column chromatography.

Visualizations

Experimental Workflow for Bromination of Aminophenols

experimental_workflow General Workflow for Aminophenol Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Select Aminophenol Isomer (ortho, meta, or para) dissolve Dissolve Aminophenol in Solvent start->dissolve reagents Prepare Brominating Agent Solution (e.g., NBS in Methanol, Br2 in Acetic Acid) addition Add Brominating Agent (Control temperature and addition rate) reagents->addition dissolve->addition stir Stir at Specified Temperature (Monitor by TLC) addition->stir quench Quench Reaction (e.g., add water, Na2S2O3) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the bromination of aminophenols.

Signaling Pathway: Electrophilic Aromatic Substitution

electrophilic_substitution Mechanism of Electrophilic Aromatic Bromination cluster_activation Electrophile Generation cluster_attack Nucleophilic Attack cluster_deprotonation Rearomatization Br2 Br-Br electrophile δ+Br-Brδ- (Activated Bromine) Br2->electrophile Activation catalyst Lewis Acid (optional) or Polar Solvent catalyst->electrophile sigma_complex Arenium Ion Intermediate (Sigma Complex) electrophile->sigma_complex aminophenol Aminophenol (Electron-rich ring) aminophenol->sigma_complex Attack by π-electrons deprotonation Deprotonation sigma_complex->deprotonation Loss of a proton product Brominated Aminophenol deprotonation->product HBr HBr deprotonation->HBr

Caption: The general mechanism for electrophilic aromatic bromination of aminophenols.

References

Application Notes and Protocols for the Synthesis of Benzoxazoles using 2-Amino-5-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Starting Material: The specified reactant, 5-Amino-2-bromophenol, is not commonly cited as a direct precursor in benzoxazole (B165842) synthesis. It is highly probable that the intended starting material is 2-Amino-5-bromophenol , an isomer that is a well-established building block for the synthesis of 6-bromobenzoxazoles. The following application notes and protocols are based on this assumption.

Application Notes

2-Amino-5-bromophenol is a valuable bifunctional building block in organic synthesis, particularly for the construction of the benzoxazole scaffold. The presence of ortho-amino and hydroxyl groups on the benzene (B151609) ring allows for condensation reactions with various electrophilic partners to form the fused oxazole (B20620) ring system.

The key role of 2-Amino-5-bromophenol in this context is as a precursor to 6-bromo-2-substituted-benzoxazoles . The bromine atom at the 6-position of the resulting benzoxazole is of significant strategic importance in medicinal chemistry and drug development. It serves as a versatile functional handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This allows for the late-stage functionalization of the benzoxazole core, enabling the synthesis of diverse libraries of compounds for biological screening.

The amino group of 2-Amino-5-bromophenol acts as the primary nucleophile in the initial step of the condensation reaction, while the hydroxyl group participates in the subsequent cyclization to form the oxazole ring. The reactivity of the amino group is generally higher than that of the hydroxyl group towards acylating agents.

Experimental Protocols

Two primary methods for the synthesis of 6-bromo-2-substituted-benzoxazoles from 2-Amino-5-bromophenol are detailed below: condensation with aldehydes and condensation with carboxylic acids or their derivatives.

Protocol 1: Synthesis of 6-Bromo-2-phenylbenzoxazole via Condensation with Benzaldehyde (B42025)

This protocol describes a green and efficient method using a magnetic ionic liquid catalyst under ultrasound irradiation.[1][2]

Materials and Equipment:

  • 2-Amino-5-bromophenol hydrochloride

  • Benzaldehyde

  • Magnetic ionic liquid catalyst (e.g., LAIL@MNP)[1][2]

  • Ethyl acetate (B1210297)

  • Magnesium sulfate

  • Round-bottom flask

  • Ultrasonic bath

  • Magnetic stirrer

  • External magnet

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure:

  • To a round-bottom flask, add 2-Amino-5-bromophenol hydrochloride (1.0 mmol), benzaldehyde (1.0 mmol), and the magnetic ionic liquid catalyst (4.0 mg).[1][2]

  • Place the flask in an ultrasonic bath and sonicate the mixture at 70°C for 30 minutes.[1][2]

  • Monitor the progress of the reaction using TLC or GC-MS.[1]

  • Upon completion of the reaction, add 15 mL of ethyl acetate to the reaction mixture.[1][2]

  • Use an external magnet to separate and recover the magnetic catalyst from the solution.[2]

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.

Protocol 2: Synthesis of 6-Bromo-2-substituted-benzoxazoles via Condensation with Acyl Chlorides

This protocol provides a general procedure for the acylation of 2-Amino-5-bromophenol followed by cyclization.

Materials and Equipment:

  • 2-Amino-5-bromophenol hydrochloride

  • Desired acyl chloride (e.g., benzoyl chloride)

  • A suitable base (e.g., KF-Al2O3 or pyridine)

  • A suitable solvent (e.g., acetonitrile (B52724) or N-dimethylacetamide)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-bromophenol hydrochloride (1.0 mmol) and a suitable base in the chosen solvent.

  • At room temperature, add the desired acyl chloride (1.0 mmol) dropwise to the mixture with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for a duration of 45-90 minutes, or until the reaction is complete as monitored by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired 6-bromo-2-substituted-benzoxazole.

Data Presentation

The following table summarizes various catalytic conditions and yields for the synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes, providing a comparative overview of different synthetic methodologies.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
LAIL@MNPSolvent-free70 (Sonication)0.5up to 90[1][2]
NiSO₄EtOHRoom Temp1.580-98[3]
Zn(OAc)₂EtOHRoom Temp380-92[4]
Fly Ash---70-80[5]
Samarium triflateAqueous medium---[6]
Brønsted acid and CuI----[6]

Mandatory Visualization

benzoxazole_synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_Amino_5_bromophenol 2-Amino-5-bromophenol Intermediate_A Intermediate [A] 2_Amino_5_bromophenol->Intermediate_A + Catalyst Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate_A Schiff_Base Schiff Base [B] Intermediate_A->Schiff_Base - H₂O Intermediate_C Intermediate [C] Schiff_Base->Intermediate_C Intramolecular Cyclization Benzoxazole 6-Bromo-2-substituted-benzoxazole Intermediate_C->Benzoxazole Oxidation

Caption: Synthesis pathway of 6-bromo-2-substituted-benzoxazoles.

experimental_workflow Start Start Mixing Mix Reactants and Catalyst (2-Amino-5-bromophenol, Aldehyde, Catalyst) Start->Mixing Reaction Sonication at 70°C for 30 minutes Mixing->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Add Ethyl Acetate & Separate Catalyst Monitoring->Workup Complete Drying Dry Organic Layer (MgSO₄) Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification End End Product Purification->End

Caption: Experimental workflow for benzoxazole synthesis.

References

The Versatility of 5-Amino-2-bromophenol in the Synthesis of Fine Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Amino-2-bromophenol is a versatile building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups, allows for the strategic synthesis of a wide array of complex molecules, particularly heterocyclic compounds like benzoxazoles and phenoxazines. These scaffolds are prevalent in many biologically active compounds, making this compound a crucial precursor in the development of new pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of fine chemicals, with a focus on the synthesis of 6-bromobenzoxazole derivatives and their subsequent functionalization through cross-coupling reactions.

Application Notes

This compound serves as a primary starting material for the synthesis of 6-bromobenzoxazoles. The bromine atom on the benzoxazole (B165842) core acts as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This strategy allows for the creation of extensive libraries of compounds for screening in drug discovery programs.

The general workflow for the utilization of this compound involves an initial cyclization reaction to form the 6-bromobenzoxazole scaffold, followed by diversification through cross-coupling reactions.

experimental_workflow A This compound B Cyclization with Aldehyde/Carboxylic Acid A->B C 6-Bromo-2-substituted-benzoxazole B->C D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) C->D E Buchwald-Hartwig Amination (Primary/Secondary Amines) C->E F Diverse 2,6-disubstituted Benzoxazoles D->F E->F

Caption: General workflow for the synthesis of diverse benzoxazole derivatives from this compound.

The resulting 2,6-disubstituted benzoxazole derivatives have shown a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily synthesize a variety of analogs from a common intermediate makes this a powerful strategy in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-substituted-benzoxazoles

This protocol outlines the synthesis of 6-bromo-2-substituted-benzoxazoles from this compound and various aldehydes.

Materials:

  • This compound hydrochloride

  • Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a magnetic ionic liquid)

  • Solvent (e.g., Toluene or solvent-free under sonication)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound hydrochloride (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol% p-TSA).

  • Add the solvent (if applicable) and reflux the mixture, or sonicate at a specified temperature (e.g., 70°C) for the required time (typically 30 minutes to a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst is used, it can be removed by filtration or magnetic decantation.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 6-bromo-2-substituted-benzoxazole.

AldehydeCatalystConditionsYield (%)Purity (%)
BenzaldehydeLAIL@MNPSonication, 70°C, 30 min95>98
4-Methoxybenzaldehydep-TSAToluene, reflux, 2 h92>97
4-ChlorobenzaldehydeLAIL@MNPSonication, 70°C, 35 min94>98
2-Naphthaldehydep-TSAToluene, reflux, 2.5 h89>96

Table 1: Representative yields for the synthesis of 6-bromo-2-substituted-benzoxazoles.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromobenzoxazoles

This protocol describes the diversification of the 6-bromobenzoxazole scaffold using various aryl and heteroaryl boronic acids.

Materials:

  • 6-Bromo-2-substituted-benzoxazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk flask, add the 6-bromo-2-substituted-benzoxazole, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 8-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boronic AcidCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001285-92
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901688-95
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001875-85
2-Thiopheneboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O901480-90

Table 2: Representative yields for the Suzuki-Miyaura cross-coupling of 6-bromobenzoxazoles.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromobenzoxazoles

This protocol details the synthesis of 6-aminobenzoxazole derivatives.

Materials:

  • 6-Bromo-2-substituted-benzoxazole (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the 6-bromo-2-substituted-benzoxazole and the solvent.

  • Finally, add the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene1001680-90
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102075-85
n-ButylaminePd₂(dba)₃/XantphosNaOt-BuToluene901882-91
PiperidinePd(OAc)₂/BINAPCs₂CO₃Dioxane1001685-94

Table 3: Representative yields for the Buchwald-Hartwig amination of 6-bromobenzoxazoles.

Application in Drug Discovery: Inhibition of Pro-inflammatory Pathways

Certain 2,6-disubstituted benzoxazoles synthesized from this compound have been identified as potent inhibitors of pro-inflammatory signaling pathways. For instance, some derivatives have been shown to inhibit the activity of kinases involved in the NF-κB signaling cascade, a key pathway in inflammation.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Benzoxazole Benzoxazole Derivative Benzoxazole->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, IL-6) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by a bioactive benzoxazole derivative.

The inhibition of the IKK complex by the benzoxazole derivative prevents the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This mechanism of action highlights the potential of compounds derived from this compound in the development of novel anti-inflammatory drugs.

Disclaimer: The protocols and data presented are for informational purposes for research and development professionals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. Yields and purities are representative and may vary depending on specific experimental conditions.

Synthesis of 2-amino-5-nitrophenol Derivatives from o-Aminophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-nitrophenol (B90527) and its derivatives, starting from o-aminophenol. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the safe and efficient laboratory-scale preparation of these valuable compounds. 2-Amino-5-nitrophenol and its derivatives are important intermediates in the manufacturing of azo dyes, pigments, and have applications in the development of pharmaceuticals.[1]

Application Notes

2-Amino-5-nitrophenol serves as a versatile precursor for a variety of chemical transformations. Its aromatic ring can be further functionalized, and the amino and hydroxyl groups can be modified to produce a wide range of derivatives. The primary synthetic route from o-aminophenol involves a three-step process: protection of the reactive amino and hydroxyl groups, regioselective nitration, and subsequent deprotection. A common and efficient method utilizes the formation of a benzoxazolone intermediate. This approach offers good control over the regioselectivity of the nitration step, leading to the desired 5-nitro isomer in high yield.

The derivatives of 2-amino-5-nitrophenol are of significant interest. N-alkylation and N-acylation of the amino group, as well as O-alkylation of the phenolic hydroxyl group, can be achieved using standard synthetic methodologies. Furthermore, the amino group can be diazotized and coupled with various aromatic compounds to generate a library of azo dyes with diverse colors and properties. These derivatives are valuable in materials science and medicinal chemistry research.

Experimental Protocols

Two primary methods for the synthesis of 2-amino-5-nitrophenol from o-aminophenol are detailed below.

Method 1: Synthesis via Benzoxazolone Intermediate

This is a widely used and efficient three-step method.[2][3]

Step 1: Synthesis of Benzoxazol-2(3H)-one (Cyclocondensation)

This step involves the reaction of o-aminophenol with urea (B33335) to form a cyclic carbamate, also known as benzoxazol-2(3H)-one.

  • Materials:

    • o-Aminophenol

    • Urea

    • Sulfuric Acid (48% solution and concentrated)

  • Procedure: [4]

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 22 g of o-aminophenol, 16 g of urea, and 10 mL of 48% sulfuric acid solution.

    • Heat the mixture with stirring. The temperature should be raised to 120-125°C.

    • Over a period of 3 hours, slowly add concentrated sulfuric acid dropwise while maintaining the reaction temperature.

    • Continue heating and stirring until the pH of the mixture reaches 3-4.

    • After the reaction is complete, add 200 mL of water and then cool the mixture to 100°C.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitated solid by suction filtration and wash it with water.

    • Dry the solid to obtain benzoxazol-2(3H)-one.

Step 2: Synthesis of 6-Nitrobenzoxazol-2(3H)-one (Nitration)

The benzoxazolone intermediate is nitrated to introduce a nitro group at the 6-position.

  • Materials:

  • Procedure: [5]

    • In a flask, dissolve 135.1 kg of 99.3% pure benzoxazol-2(3H)-one in 400 kg of dichloromethane (for large scale; can be scaled down).

    • Add 200 kg of 98% sulfuric acid and stir the mixture.

    • Cool the mixture to 35-45°C.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining the temperature. For a smaller scale, a pre-mixed nitrating solution can be prepared.

    • After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).

    • Allow the layers to separate and collect the organic layer.

    • Remove the dichloromethane by distillation to obtain the crude 6-nitrobenzoxazol-2(3H)-one.

Step 3: Synthesis of 2-Amino-5-nitrophenol (Hydrolysis)

The final step is the hydrolysis of the nitro-intermediate to yield the desired product.

  • Materials:

  • Procedure: [5]

    • Mix the crude 6-nitrobenzoxazol-2(3H)-one (from the previous step, e.g., 188.3 kg) with 550 kg of water.

    • Adjust the pH of the system to 8 using a suitable base (e.g., sodium phosphate dibasic dodecahydrate).

    • Heat the mixture to 100-105°C with stirring under a pressure of 0.15-0.25 MPa until the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration. This will be a mixture of 2-amino-5-nitrophenol and 2-amino-4-nitrophenol.

    • The crude product can be purified by recrystallization from an ethanol-water mixture to obtain pure 2-amino-5-nitrophenol.[6]

Method 2: Synthesis via Acetylation-Nitration-Hydrolysis

This method involves protecting the amino group as an acetamide (B32628) before nitration.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Acetylation)

  • Materials:

  • Procedure:

    • In a flask, dissolve o-aminophenol in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Heat the mixture gently for a short period.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter, wash with water, and dry the N-(2-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(2-hydroxy-4-nitrophenyl)acetamide (Nitration)

  • Materials:

    • N-(2-hydroxyphenyl)acetamide

    • Concentrated sulfuric acid

    • Concentrated nitric acid

  • Procedure:

    • Dissolve N-(2-hydroxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

    • Slowly add a pre-cooled mixture of concentrated nitric and sulfuric acids (nitrating mixture) dropwise, maintaining the low temperature.

    • After the addition, allow the reaction to proceed for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash with cold water, and dry the crude product.

Step 3: Synthesis of 2-Amino-5-nitrophenol (Hydrolysis)

  • Materials:

    • N-(2-hydroxy-4-nitrophenyl)acetamide

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Procedure:

    • Reflux the nitrated acetamide with an aqueous acid or base to hydrolyze the amide bond.

    • After hydrolysis is complete, cool the solution.

    • If acid hydrolysis was used, neutralize with a base to precipitate the product. If base hydrolysis was used, neutralize with an acid.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitrophenol.

    • Recrystallize from a suitable solvent like an ethanol-water mixture for purification.[6]

Data Presentation

Table 1: Summary of Yields for the Benzoxazolone Intermediate Pathway

StepIntermediate/ProductReported YieldReference
1Benzoxazol-2(3H)-one~98.7%[6]
26-Nitrobenzoxazol-2(3H)-one90.2%[2]
32-Amino-5-nitrophenol81.2%[2]
Overall 2-Amino-5-nitrophenol ~73.2% - 80% [2][3]

Table 2: Physical and Spectral Data of 2-Amino-5-nitrophenol

PropertyValueReference
Molecular FormulaC₆H₆N₂O₃[1]
Molecular Weight154.12 g/mol
AppearanceRust brown to brown crystalline powder[1]
Melting Point198-202 °C (decomposes)[7]
Purity (Commercial)≥98% - 99.5%[1][8]

Synthesis of 2-Amino-5-nitrophenol Derivatives

2-Amino-5-nitrophenol is a versatile starting material for the synthesis of various derivatives.

N-Substituted Derivatives

The amino group can be alkylated or acylated to produce N-substituted derivatives. For instance, reaction with alkyl halides in the presence of a base will yield N-alkylated products. Acylation can be achieved using acyl chlorides or anhydrides.

O-Substituted Derivatives

The phenolic hydroxyl group can be alkylated using alkyl halides under basic conditions (Williamson ether synthesis) to afford O-alkylated derivatives.

Azo Dyes via Diazotization and Coupling

The amino group of 2-amino-5-nitrophenol can be converted to a diazonium salt, which can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form azo dyes.[9][10][]

  • General Protocol for Diazotization:

    • Dissolve 2-amino-5-nitrophenol in an acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the low temperature.

    • The resulting solution contains the diazonium salt.

  • General Protocol for Azo Coupling:

    • Prepare a solution of the coupling component (e.g., phenol, N,N-dimethylaniline) in a suitable solvent, often under basic conditions for phenols or acidic conditions for anilines.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution and can be collected by filtration.

Visualizations

Synthesis_Pathway_Benzoxazolone o_aminophenol o-Aminophenol benzoxazolone Benzoxazol-2(3H)-one o_aminophenol->benzoxazolone Cyclocondensation urea Urea urea->benzoxazolone nitro_benzoxazolone 6-Nitrobenzoxazol-2(3H)-one benzoxazolone->nitro_benzoxazolone Nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->nitro_benzoxazolone product 2-Amino-5-nitrophenol nitro_benzoxazolone->product Hydrolysis hydrolysis Base, H₂O, Heat hydrolysis->product

Caption: Synthesis of 2-Amino-5-nitrophenol via the Benzoxazolone intermediate pathway.

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis and Purification start_step1 Mix o-aminophenol, urea, and H₂SO₄ heat_step1 Heat to 120-125°C start_step1->heat_step1 add_acid Add conc. H₂SO₄ heat_step1->add_acid react_step1 React until pH 3-4 add_acid->react_step1 cool_precipitate1 Cool and precipitate react_step1->cool_precipitate1 filter_dry1 Filter and dry cool_precipitate1->filter_dry1 intermediate1 Benzoxazol-2(3H)-one filter_dry1->intermediate1 dissolve_intermediate Dissolve Benzoxazolone in solvent intermediate1->dissolve_intermediate add_sulfuric Add H₂SO₄ dissolve_intermediate->add_sulfuric nitration Add nitrating mixture at 35-45°C add_sulfuric->nitration workup2 Separate and remove solvent nitration->workup2 intermediate2 6-Nitrobenzoxazol-2(3H)-one workup2->intermediate2 hydrolyze Hydrolyze with base and heat intermediate2->hydrolyze cool_precipitate3 Cool and precipitate hydrolyze->cool_precipitate3 filter3 Filter cool_precipitate3->filter3 recrystallize Recrystallize from Ethanol/Water filter3->recrystallize final_product Pure 2-Amino-5-nitrophenol recrystallize->final_product

Caption: Experimental workflow for the synthesis of 2-Amino-5-nitrophenol.

Derivative_Synthesis cluster_derivatives Derivative Synthesis Pathways start_product 2-Amino-5-nitrophenol n_alkylation N-Alkylation / N-Acylation start_product->n_alkylation o_alkylation O-Alkylation start_product->o_alkylation diazotization Diazotization start_product->diazotization n_derivative N-Substituted Derivatives n_alkylation->n_derivative o_derivative O-Substituted Derivatives o_alkylation->o_derivative azo_dyes Azo Dyes diazotization->azo_dyes

Caption: Logical relationships for the synthesis of 2-amino-5-nitrophenol derivatives.

References

Diversity-Oriented Synthesis Using Amino Acetophenones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of amino acetophenones as versatile building blocks in diversity-oriented synthesis (DOS). The unique bifunctional nature of these compounds, possessing both a nucleophilic amino group and a reactive ketone moiety, enables the efficient construction of a wide array of medicinally relevant heterocyclic scaffolds. This approach facilitates the rapid generation of molecular libraries with significant structural diversity, a key strategy in modern drug discovery programs.[1][2][3]

Application Notes

Amino acetophenones, particularly ortho-amino acetophenones, are powerful starting materials for the synthesis of privileged structures in medicinal chemistry.[1] Their ability to participate in a variety of cyclization and condensation reactions allows for the construction of diverse molecular skeletons from a common precursor. This strategy is central to DOS, which aims to explore vast regions of chemical space to identify novel bioactive molecules.[2][3] The scaffolds accessible from amino acetophenones, such as quinolones, flavones, chalcones, aurones, coumarins, and azocanes, are frequently found in natural products and approved drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

A key advantage of using amino acetophenones in DOS is the ability to introduce multiple points of diversity. By varying the substitution pattern on the initial amino acetophenone (B1666503) and the coupling partners (e.g., aldehydes, esters, aroyl chlorides), a large library of analogs can be rapidly synthesized. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Experimental Workflow

The general workflow for diversity-oriented synthesis starting from amino acetophenones involves a series of key steps, from the preparation of the building blocks to the synthesis and evaluation of the final compound library.

DOS_Workflow General Workflow for Diversity-Oriented Synthesis cluster_0 Building Block Preparation cluster_1 Diversity-Oriented Synthesis cluster_2 Downstream Processing start Commercially Available Aniline Derivatives protect Protection of Amino Group start->protect e.g., (CF3CO)2O acylate Friedel-Crafts Acylation protect->acylate e.g., Acetyl Chloride, Lewis Acid (SnCl4) deprotect Deprotection acylate->deprotect e.g., K2CO3, MeOH amino_acetophenone Amino Acetophenone Building Block deprotect->amino_acetophenone scaffold_synthesis Parallel Synthesis of Diverse Scaffolds amino_acetophenone->scaffold_synthesis quinolones Quinolones scaffold_synthesis->quinolones flavones Flavones scaffold_synthesis->flavones chalcones Chalcones scaffold_synthesis->chalcones aurones Aurones scaffold_synthesis->aurones coumarins Coumarins scaffold_synthesis->coumarins azocanes Azocanes scaffold_synthesis->azocanes purification Purification and Characterization quinolones->purification flavones->purification chalcones->purification aurones->purification coumarins->purification azocanes->purification screening Biological Screening (e.g., HTS) purification->screening sar SAR Analysis and Lead Optimization screening->sar

A generalized workflow for DOS using amino acetophenones.

Data Presentation

The following tables summarize representative yields for the synthesis of various heterocyclic scaffolds from amino acetophenone building blocks. These yields are indicative and can vary based on the specific substrates and reaction conditions employed.

Table 1: Synthesis of 2-Aryl-4-quinolones

EntryAroyl Chloride SubstituentYield (%)
14-Methoxybenzoyl chloride85
24-Chlorobenzoyl chloride78
33-Nitrobenzoyl chloride65
4Benzoyl chloride82
52-Naphthoyl chloride75
Data compiled from literature reports.[4]

Table 2: Synthesis of Aminoflavones

EntryStarting Amino AcetophenoneAroyl Chloride SubstituentYield (%)
12'-Amino-4',6'-dimethoxyacetophenoneBenzoyl chloride70
22'-Amino-4',6'-dimethoxyacetophenone4-Methoxybenzoyl chloride75
34'-Amino-2',6'-dimethoxyacetophenoneBenzoyl chloride68
44'-Amino-2',6'-dimethoxyacetophenone4-Chlorobenzoyl chloride65
Data compiled from literature reports.[4]

Table 3: Synthesis of Amino-Substituted Chalcones

EntryAromatic AldehydeYield (%)
1Benzaldehyde88
24-Chlorobenzaldehyde92
34-Methoxybenzaldehyde85
44-Nitrobenzaldehyde95
52-Naphthaldehyde82
Data compiled from Claisen-Schmidt condensation reactions.[5]

Table 4: Synthesis of Aurones

EntryAromatic AldehydeYield (%)
1Benzaldehyde75
24-Methoxybenzaldehyde82
34-Chlorobenzaldehyde78
43,4-Dimethoxybenzaldehyde85
Data from one-pot synthesis from substituted acetophenones and benzaldehydes.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-quinolones from 2'-Aminoacetophenone[5]

This protocol describes a general two-step synthesis of 2-aryl-4-quinolones.

Step 1: Amide Formation

  • Dissolve 2'-aminoacetophenone (B46740) (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired aroyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(2-acetylphenyl)benzamide intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization

  • Dissolve the crude N-(2-acetylphenyl)benzamide intermediate (1.0 equivalent) in a suitable solvent like ethanol (B145695).

  • Add a base, such as potassium tert-butoxide or sodium hydroxide (B78521) (2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the 2-aryl-4-quinolone.

  • Filter the solid product, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Amino-Substituted Chalcones via Claisen-Schmidt Condensation[5]

This protocol outlines the synthesis of chalcones from 2'-aminoacetophenone and an aromatic aldehyde.

  • Dissolve 2'-aminoacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours at room temperature. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a large volume of ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude chalcone. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Synthesis of Aminoflavones[4]

This method involves the acylation of an amino-hydroxyacetophenone followed by a Baker-Venkataraman rearrangement and cyclization.

Step 1: Acylation

  • To a solution of the appropriate amino-hydroxyacetophenone (e.g., 2'-hydroxy-4'-aminoacetophenone) (1.0 equivalent) in a suitable solvent like pyridine, add the desired aroyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the acylated product.

  • Filter, wash with water, and dry the crude product.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve the acylated product (1.0 equivalent) in pyridine and add powdered potassium hydroxide (3.0 equivalents).

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the diketone intermediate.

  • Filter, wash with water, and dry the intermediate.

  • Dissolve the diketone intermediate in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the aminoflavone.

  • Filter the solid, wash with water, and purify by recrystallization.

Protocol 4: Synthesis of Coumarins via Pechmann Condensation[1]

This protocol is a general method for the synthesis of coumarins from phenols and can be adapted for aminophenols.

  • In a round-bottom flask, mix the aminophenol (e.g., 3-aminophenol) (1.0 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1.1 equivalents).

  • Add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid, or a Lewis acid like zinc chloride.

  • Heat the reaction mixture, with stirring, to a temperature between 100-180 °C, depending on the reactivity of the phenol (B47542) and the catalyst used.

  • Maintain the temperature for 2-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the crude coumarin.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 5: Synthesis of a Benzoazocane Derivative[4]

This protocol describes the synthesis of a highly functionalized azocane (B75157) derivative from an aminoacetophenone.

Step 1: Amide Formation

  • Dissolve 2-amino-4,6-dimethoxyacetophenone (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Add triethylamine (B128534) (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C and add cinnamoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to obtain the crude amide.

Step 2: Intramolecular Michael Addition

  • Dissolve the crude amide (1.0 equivalent) in a suitable anhydrous solvent such as THF.

  • Add a strong, non-nucleophilic base like potassium tert-butoxide (1.5 equivalents) at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the benzoazocane derivative.

Biological Context and Signaling Pathways

Many of the heterocyclic compounds synthesized from amino acetophenones exhibit interesting biological activities. For instance, certain aminoflavone derivatives have been shown to possess potent anticancer properties.[4] One of the mechanisms of action for some of these compounds involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, HSP90, AIP, p23) Activated_AhR Activated Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation Ligand Ligand (e.g., Aminoflavone) Ligand->AhR_complex Binding AhR_in_nucleus Ligand-AhR Activated_AhR->AhR_in_nucleus Nuclear Translocation AhR_ARNT_complex AhR-ARNT Heterodimer AhR_in_nucleus->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_complex->XRE Binding Gene_Transcription Transcription of Target Genes (e.g., CYP1A1, p21) XRE->Gene_Transcription Activation Biological_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Gene_Transcription->Biological_Response

The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The activation of AhR by certain aminoflavones can lead to the transcription of genes like CYP1A1, which is involved in metabolism, and p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. This provides a plausible mechanism for the observed antiproliferative effects of these compounds and highlights the potential of DOS from amino acetophenones to generate molecules that can modulate specific cellular pathways.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-aminophenol derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-aminophenol (B121084) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-aminophenol derivatives?

The most prevalent method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol (B165410).[1] Several reduction strategies are commonly employed, including:

  • Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C).[2] It is often preferred for its high yield and more environmentally friendly profile.[3]

  • Béchamp Reduction: This classic method uses iron filings in an acidic medium (like acetic or hydrochloric acid).[3]

  • Tin(II) Chloride Reduction: Stannous chloride in the presence of a strong acid like HCl is an effective reducing agent for this transformation.[4]

  • Sodium Hydrosulfide Reduction: This method can also be employed for the reduction of the nitro group.[5]

Q2: My final product is a reddish-brown or dark-colored solid instead of the expected white or light gray powder. What is the cause?

The discoloration of 2-aminophenol and its derivatives is most commonly due to oxidation.[2][3] These compounds are highly susceptible to air oxidation, which forms colored polymeric impurities like quinoid structures.[2][3] This process is often accelerated by exposure to air under neutral or basic conditions.[2]

To mitigate this, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying steps.[2][3]

  • Ensure prompt work-up of the reaction upon completion.[2]

  • Store the final product under an inert gas, protected from light, and in a cool, dark place.[2][3]

Q3: I am observing the formation of regioisomers. How can this be minimized?

The formation of regioisomers is a common challenge, particularly if the synthesis involves a nitration step. These isomers can be difficult to separate due to similar polarities.[2] To address this:

  • Carefully control the temperature during the nitration reaction to improve selectivity.[2]

  • Employ advanced purification techniques such as column chromatography or recrystallization to separate the desired isomer.[2]

Q4: Can I selectively reduce one nitro group in a dinitrophenol derivative?

Yes, selective reduction is achievable. For example, in 2,4-dinitrophenol, the ortho nitro group can be preferentially reduced. This selectivity is attributed to the inductive effect of the hydroxyl group, which enhances the electrophilicity of the ortho nitro group.[2] Reagents such as sodium sulfide (B99878) are suitable for this type of selective reduction.[2]

Q5: What are the critical safety precautions for synthesizing 2-aminophenol derivatives?

Safety is paramount in any chemical synthesis. Key considerations include:

  • Toxicity: 2-aminophenol may cause allergic dermatitis and methemoglobinemia.[2][5] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area and use intrinsically safe equipment.[2]

  • Strong Acids: When using strong acids like hydrochloric acid, always work within a fume hood.[2]

  • Exothermic Reactions: Some reduction reactions can be exothermic. Monitor the reaction temperature carefully to prevent runaways.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aminophenol derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction using TLC or LC-MS until the starting material is consumed.[2] If the reaction stalls, consider extending the reaction time or adding more reducing agent.[2]
Poor catalyst activity (for catalytic hydrogenation).Use a fresh batch of catalyst. Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen.
Product loss during work-up.Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free amine form for efficient extraction.[4]
Multiple Spots on TLC Formation of side products or regioisomers.Optimize reaction conditions (e.g., temperature, catalyst loading, hydrogen pressure) to minimize side reactions like over-reduction or dehalogenation.[2]
Incomplete reaction.As above, extend reaction time or add more reducing agent.[2]
Oxidation of the product.Work under an inert atmosphere and process the reaction mixture promptly after completion.[2]
Colored Impurities Oxidation of the 2-aminophenol derivative.Handle the product under an inert atmosphere (nitrogen or argon).[2][3] Store the final compound protected from light and air.[2] Consider using an antioxidant during purification if the product is particularly sensitive.[2]

Data Presentation: Reaction Condition Optimization

Table 1: Catalytic Hydrogenation of 2-Nitrophenols
ParameterTypical RangeNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)-
Catalyst Loading 1-5 mol%Optimize based on substrate and reaction scale. Over-reduction can occur with excessive catalyst.[2]
Solvent Ethanol (B145695), Methanol (B129727), Ethyl AcetateChoose a solvent that provides good solubility for the starting material.[2]
Hydrogen Pressure 1-4 atmHigher pressure can sometimes lead to over-reduction.[2][3]
Temperature Room Temperature to gentle heatingMonitor for exothermic reactions.[2]
Reaction Time A few hours to overnightMonitor progress by TLC or LC-MS.[2]
Table 2: Béchamp Reduction of 2-Nitrophenols
ParameterTypical ConditionNotes
Reducing Agent Iron powder-
Solvent Water, Ethanol/Water mixtures-
Acid Acetic Acid or Hydrochloric AcidServes as a catalyst.
Temperature RefluxThe reaction is typically heated to reflux.[2]
Reaction Time Several hoursMonitor progress by TLC.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a 2-Nitrophenol Derivative
  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitrophenol derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.[2]

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 5-10% Palladium on Carbon (typically 1-5 mol%).[2]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at the desired temperature (room temperature or with gentle heating).[2]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 2-nitrophenol is fully consumed.[2]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtering the reaction mixture through a pad of celite.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-aminophenol derivative can then be purified by recrystallization or column chromatography.[2]

Protocol 2: General Procedure for Schiff Base Ligand Synthesis from a 2-Aminophenol Derivative
  • Dissolution: Dissolve the 2-aminophenol derivative in a minimal amount of hot ethanol or methanol in a round-bottomed flask.[6]

  • Aldehyde/Ketone Addition: In a separate flask, dissolve the desired aldehyde or ketone (e.g., salicylaldehyde) in the same solvent. Add this solution dropwise to the 2-aminophenol solution while stirring.[6]

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[6]

  • Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC). The formation of the Schiff base is often indicated by a color change.

  • Isolation: Cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume and cool to induce crystallization.

  • Purification: Wash the collected solid with cold solvent to remove impurities and then dry. The product can be further purified by recrystallization if necessary.

Visualizations

G cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end End start 2-Nitrophenol Derivative reduction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reduction monitoring Reaction Monitoring (TLC / LC-MS) reduction->monitoring monitoring->reduction Incomplete workup Reaction Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product: 2-Aminophenol Derivative characterization->product

Caption: General experimental workflow for the synthesis of 2-aminophenol derivatives.

G start Problem Observed: Low Yield or Impurities on TLC q1 Is the starting material fully consumed? start->q1 a1_yes Optimize Reaction: - Extend reaction time - Add more reducing agent - Check catalyst activity q1->a1_yes No q2 Are there multiple spots on TLC? q1->q2 Yes a1_no Review work-up procedure for product loss. q2->a1_no No q3 Are there colored impurities (red/brown spots)? q2->q3 Yes a2_no Regioisomers or side products likely. Improve purification (e.g., column chromatography). q3->a2_no No a3_yes Oxidation suspected. - Work under inert atmosphere - Ensure prompt work-up q3->a3_yes Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 2-Amino-5-bromophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-bromophenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Amino-5-bromophenol is discolored (e.g., pink, brown, or dark). What is the cause and how can I fix it?

A1: Discoloration is a common issue with aminophenols and is primarily due to the oxidation of the amino group when exposed to air and light.[1][2] These colored oxidation byproducts are impurities that should be removed.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon).[1][2] The charcoal will adsorb the colored impurities. After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] To prevent future oxidation, store 2-Amino-5-bromophenol under an inert atmosphere (like nitrogen or argon) and protect it from light.[1]

Q2: I am experiencing a very low yield after recrystallization. What are the possible reasons and solutions?

A2: Low recovery is a frequent problem in recrystallization and can stem from several factors.[1][3]

  • Possible Cause 1: Using too much solvent. The most common reason for low yield is using an excessive volume of the recrystallization solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][3]

    • Solution: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[2][3] If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization step again.[4]

  • Possible Cause 2: The chosen solvent is not optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

    • Solution: You may need to re-evaluate your solvent choice. Refer to the solubility data table below. A mixed solvent system, such as diethyl ether/hexane (B92381), has been reported to be effective for 2-Amino-5-bromophenol.[5]

  • Possible Cause 3: Premature crystallization during hot filtration. If you used activated charcoal, the product might have started to crystallize on the filter paper or in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent. Perform the filtration as quickly as possible.[2]

  • Possible Cause 4: Incomplete precipitation. The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the product and induce more complete crystallization.[6]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

A3: This is a common issue often caused by supersaturation or using too much solvent.[4]

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[4]

    • Seeding: If you have a small crystal of pure 2-Amino-5-bromophenol, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[4]

  • Solution 2: Reduce Solvent Volume. As mentioned in Q2, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

Q4: My product is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid layer rather than forming solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present.[7]

  • Solution 1: Re-dissolve and cool slowly. Heat the solution again until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Solution 2: Adjust solvent polarity. If using a mixed solvent system, you can try adding a bit more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to prevent saturation at too high a temperature.

Q5: Which solvent system is best for the recrystallization of 2-Amino-5-bromophenol?

A5: The choice of solvent is critical for successful recrystallization. For 2-Amino-5-bromophenol, a polar aromatic compound, polar organic solvents are generally suitable.[8][9] A mixed solvent system of diethyl ether/hexane has been successfully used.[5] In this system, the compound is dissolved in the minimum amount of the "better" solvent (diethyl ether), and the "poorer" solvent (hexane) is added to the hot solution until it becomes slightly cloudy, indicating the saturation point. A few drops of the better solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Water can also be used, especially for recrystallizing the hydrochloride salt of aminophenols.[1][10]

Data Presentation

Illustrative Solubility of 2-Amino-5-bromophenol
SolventPolaritySolubility at 20°C ( g/100 mL) (Illustrative)Solubility at Boiling Point ( g/100 mL) (Illustrative)Suitability Notes
WaterHigh~1.5HighGood for forming salts; may be a good choice for recrystallization.[10]
EthanolHigh~10Very HighGood solvent, but high solubility at low temperatures may reduce yield.
MethanolHigh~12Very HighSimilar to ethanol, high solubility may lead to lower recovery.[11]
AcetoneMedium~8HighA potentially good solvent, but its low boiling point requires careful handling.[11]
Ethyl AcetateMedium~5HighA good candidate for recrystallization.
Diethyl EtherLow~3ModerateOften used in a mixed solvent system.
HexaneNon-polar< 0.1LowInsoluble; suitable as an anti-solvent in a mixed solvent system.[11]

Experimental Protocols

Protocol 1: Determining a Suitable Recrystallization Solvent
  • Preparation: Place approximately 20-30 mg of your crude 2-Amino-5-bromophenol into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, shaking after each addition. Observe if the solid dissolves readily. A good solvent should not dissolve the compound at room temperature.

  • Solvent Addition (Hot): If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observation: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which forms abundant crystals upon cooling.

Protocol 2: Recrystallization of 2-Amino-5-bromophenol using a Mixed Solvent System (Ether/Hexane)
  • Dissolution: Place the crude 2-Amino-5-bromophenol in an Erlenmeyer flask. Add a minimal amount of diethyl ether (the "good" solvent) and gently heat the mixture to dissolve the solid. Add just enough warm ether to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.[2]

  • Addition of Anti-Solvent: While the ether solution is still hot, add hexane (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot diethyl ether, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, use a vacuum oven at a low temperature.

Mandatory Visualization

G Troubleshooting Recrystallization of 2-Amino-5-bromophenol start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product 'Oils Out'? crystals_form->oiling_out Yes induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce reduce_solvent Too much solvent? Reduce volume by evaporation induce->reduce_solvent reduce_solvent->cool oil_remedy Re-heat, add more 'good' solvent, cool very slowly oiling_out->oil_remedy Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No oil_remedy->cool yield_ok Is yield acceptable? collect_crystals->yield_ok low_yield Low Yield yield_ok->low_yield No finish Dry Pure Crystals yield_ok->finish Yes check_mother_liquor Check mother liquor for dissolved product. Concentrate if necessary. low_yield->check_mother_liquor check_mother_liquor->finish

Caption: Troubleshooting workflow for the recrystallization of 2-Amino-5-bromophenol.

References

Technical Support Center: Synthesis of 2-Amino-5-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Amino-5-bromophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-5-bromophenol.

Issue 1: Low or No Product Yield

Q: My reaction to synthesize 2-Amino-5-bromophenol resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of 2-Amino-5-bromophenol can stem from several factors, depending on the synthetic route employed. Below is a breakdown of potential causes and their corresponding solutions.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric amounts.
Degradation of Product 2-Aminophenols are susceptible to oxidation. It is crucial to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation. The hydrochloride salt form of the product can offer improved stability.
Suboptimal Reaction Conditions Carefully review and optimize the reaction parameters, including temperature, solvent, and pH. For the reduction of 5-bromo-2-nitrophenol (B22722), pH control during the workup is critical as the product is amphoteric.[1] For the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, ensure the concentration of the acid or base is adequate for complete hydrolysis.[1]
Losses During Workup and Purification The product exhibits some solubility in water, which can lead to significant losses during aqueous workup. To minimize this, perform multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane (B109758).[1] For purification, recrystallization using an appropriate solvent system, such as ether/hexane, is recommended to maximize recovery.[1][2][3]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities after synthesis. What are the likely side products and how can I purify my compound?

A: The formation of impurities is a common challenge. The nature of these impurities depends on the synthetic route.

  • From Reduction of 5-bromo-2-nitrophenol:

    • Incomplete reduction: The starting material, 5-bromo-2-nitrophenol, may be present if the reduction is not complete.

    • Over-reduction: While less common with milder reducing agents, stronger conditions could potentially lead to the reduction of the bromine atom.

    • Side reactions: Depending on the reducing agent and conditions, other functional groups might react.

  • From Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide:

    • Incomplete hydrolysis: The starting acetamide (B32628) may remain if the hydrolysis is not carried to completion.

Troubleshooting Impurities:

Problem Suggested Solution
Starting Material Contamination As mentioned, monitor the reaction to completion using TLC or LC-MS. If necessary, adjust reaction time, temperature, or reagent stoichiometry.
Purification Challenges Purification can be effectively achieved through recrystallization. A mixed solvent system of ether/hexane has been reported to yield pure 2-amino-5-bromophenol.[2][3] Column chromatography using silica (B1680970) gel can also be employed for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2-Amino-5-bromophenol?

A: There are two main, well-documented synthetic pathways for the preparation of 2-Amino-5-bromophenol:

  • Route 1: Reduction of 5-bromo-2-nitrophenol: This method involves the reduction of the nitro group of 5-bromo-2-nitrophenol. Common reducing agents for this transformation include sodium bisulfite or catalytic hydrogenation.[1]

  • Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide: This route involves the hydrolysis of the corresponding acetamide precursor under acidic or basic conditions to yield the desired aminophenol.[1]

Q2: What are the recommended storage conditions for 2-Amino-5-bromophenol?

A: 2-Amino-5-bromophenol should be stored in a cool, dry place, protected from light.[4] It is advisable to store it under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent oxidation and degradation.

Q3: Is 2-Amino-5-bromophenol sensitive to air or light?

A: Yes, like many aminophenols, 2-Amino-5-bromophenol can be sensitive to air and light, leading to oxidation and discoloration. Therefore, proper storage and handling under an inert atmosphere are recommended to maintain its purity and stability.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol

This protocol is based on the reduction of 5-bromo-2-nitrophenol using sodium bisulfite.[2][3]

Materials:

  • 5-bromo-2-nitrophenol

  • 0.5% aqueous sodium hydroxide (B78521) solution

  • Sodium bisulfite (85% pure)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution.

  • Add sodium bisulfite (approx. 7.3 eq) to the solution and stir at room temperature for 15 minutes.

  • Monitor the reaction to completion using TLC.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.

Quantitative Data from a Representative Experiment: [2][3]

Starting MaterialReagentsSolventReaction TimeYield
5-bromo-2-nitrophenol (0.292 g, 1.34 mmol)Sodium bisulfite (2.00 g, 9.76 mmol)0.5% aq. NaOH (30 mL)15 min60%

Protocol 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This protocol describes the acidic hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide.[2]

Materials:

  • N-(4-bromo-2-hydroxyphenyl)acetamide

  • Ethanol (B145695) (EtOH)

  • 3 M Hydrochloric acid (HCl)

  • 1 M Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and 3 M HCl.

  • Heat the mixture to reflux (approximately 100 °C) for 3 hours.

  • Monitor the reaction for completion by TLC.

  • After cooling, add 1 M Na₂CO₃ solution to neutralize the acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Quantitative Data from a Representative Experiment: [2]

Starting MaterialReagentsSolventReaction TimeYield
N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol)3 M HCl (30 mL), 1 M Na₂CO₃ (45 mL)Ethanol (30 mL)3 h89%

Visualizations

Synthesis_Workflows cluster_0 Route 1: Reduction cluster_1 Route 2: Hydrolysis Start1 5-bromo-2-nitrophenol Step1_1 Dissolve in aq. NaOH Start1->Step1_1 Step1_2 Add NaHSO3 (Reduction) Step1_1->Step1_2 Step1_3 Acidify to pH 5 Step1_2->Step1_3 Step1_4 Extract with Et2O Step1_3->Step1_4 Step1_5 Dry and Concentrate Step1_4->Step1_5 End1 2-Amino-5-bromophenol Step1_5->End1 Start2 N-(4-bromo-2-hydroxyphenyl)acetamide Step2_1 Suspend in EtOH/HCl Start2->Step2_1 Step2_2 Reflux at 100°C (Hydrolysis) Step2_1->Step2_2 Step2_3 Neutralize with Na2CO3 Step2_2->Step2_3 Step2_4 Extract with DCM Step2_3->Step2_4 Step2_5 Dry and Concentrate Step2_4->Step2_5 End2 2-Amino-5-bromophenol Step2_5->End2

Caption: Synthetic workflows for 2-Amino-5-bromophenol.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Extend reaction time Increase temperature Check reagent quality Incomplete->Action_Incomplete End Improved Yield Action_Incomplete->End Check_Degradation Signs of degradation? (discoloration) Complete->Check_Degradation Degradation Product Degradation Check_Degradation->Degradation Yes No_Degradation No Obvious Degradation Check_Degradation->No_Degradation No Action_Degradation Use inert atmosphere (N2 or Ar) Degradation->Action_Degradation Action_Degradation->End Check_Workup Issues during workup? No_Degradation->Check_Workup Workup_Issues Workup/Purification Loss Check_Workup->Workup_Issues Yes Action_Workup Perform multiple extractions Optimize recrystallization solvent Workup_Issues->Action_Workup Action_Workup->End

References

preventing oxidation of 2-aminophenol derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation in 2-aminophenol (B121084) derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-aminophenol starting material or synthesized derivative discolored (e.g., yellow, tan, brown, or black)?

A1: The discoloration of 2-aminophenol and its derivatives is a common issue caused by oxidation.[1][2][3] When exposed to atmospheric oxygen and/or light, these compounds oxidize to form highly colored intermediates like quinoneimines, which can further react or polymerize into darker products such as phenoxazinones.[1][4][5] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.[1]

Q2: What are the primary factors that accelerate the oxidation of 2-aminophenol derivatives?

A2: Several factors can significantly accelerate the oxidation process:

  • Atmospheric Oxygen: This is the main driver of oxidation.[1]

  • Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1][6]

  • Trace Metal Ions: Metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[1][4][7]

Q3: What are the typical byproducts of 2-aminophenol oxidation?

A3: The oxidation of 2-aminophenol is a complex process that can yield several products. Initially, it forms reactive species like o-quinone imine.[4] This intermediate can then undergo further reactions, including coupling with another molecule of 2-aminophenol, to form 2-aminophenoxazinone structures.[4][8] In many cases, these initial products can polymerize, leading to the formation of dark, often insoluble, polymeric materials.[1][5]

Q4: How can I prevent oxidation during routine handling and storage of 2-aminophenol derivatives?

A4: To minimize oxidation during storage and handling, it is crucial to protect the compounds from air and light.[2][5] Store solid compounds in amber glass bottles under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[3][5][9] When weighing or transferring the material, do so quickly and, if possible, under a blanket of inert gas to minimize air exposure.

Q5: Which chemical antioxidants are effective for stabilizing 2-aminophenol derivatives in solution?

A5: Adding a chemical antioxidant to solutions is a highly effective strategy, especially for analytical purposes like HPLC or during reaction workups.[1] Common choices include ascorbic acid, sodium metabisulfite, and N-acetyl-L-cysteine (NAC).[1] For organic solutions, radical scavengers like butylated hydroxytoluene (BHT) can be used.[1] The choice and concentration depend on the solvent system and the specific derivative.[1]

Data Summary: Common Antioxidants

The following table summarizes common antioxidants used to stabilize 2-aminophenol derivatives in solution.

AntioxidantTypical ConcentrationEfficacy & Use Case
Ascorbic Acid0.01 - 0.1%Highly effective reducing agent in aqueous solutions, especially for stabilizing HPLC samples.[1]
Sodium Metabisulfite0.05 - 0.5%A strong reducing agent that is very effective in preventing discoloration in aqueous solutions.[1]
N-acetyl-L-cysteine (NAC)~2.0 mMCan partially attenuate cytotoxicity from aminophenol metabolites in biological systems.[1]
Glutathione~1.0 mMCan completely attenuate cytotoxicity induced by aminophenol metabolites in certain biological systems.[1]
Butylated hydroxytoluene (BHT)VariesA radical scavenger often used in organic solvents.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-aminophenol derivatives.

Issue 1: The reaction mixture darkens significantly upon adding reagents or during workup.

  • Possible Cause: The 2-aminophenol starting material or a reaction intermediate is oxidizing under the reaction or workup conditions. This is often accelerated by air exposure, especially at neutral or basic pH.[9]

  • Solution:

    • Implement Air-Free (Inert Atmosphere) Techniques: It is crucial to handle the reaction under an inert atmosphere like nitrogen or argon.[9] This can be achieved using a glovebox or, more commonly, a Schlenk line.[1]

    • Deoxygenate Solvents: Before use, sparge all solvents with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.[1]

    • Prompt Workup: Work up the reaction promptly after completion to minimize the time the product is exposed to potentially oxidizing conditions.[9]

    • Acidic Workup: If compatible with your product's stability, perform aqueous extractions under slightly acidic conditions (pH < 7). The protonated amino group is less susceptible to oxidation.

start Reaction Mixture Darkens cause1 Oxidation of 2-Aminophenol or Intermediate start->cause1 Likely Cause solution1 Implement Air-Free Techniques (Schlenk Line) cause1->solution1 Solution solution2 Deoxygenate All Solvents cause1->solution2 Solution solution3 Use Acidic Workup Conditions cause1->solution3 Solution end Stable Reaction & Workup solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for reaction darkening.

Issue 2: The final product is highly colored and shows multiple impurity spots on TLC.

  • Possible Cause: Oxidation has occurred either during the reaction, workup, or purification step. The colored spots on the TLC plate are likely oxidation products.[9]

  • Solution:

    • Use an Antioxidant During Purification: If the product is particularly sensitive, consider adding a small amount of a suitable antioxidant (e.g., BHT for column chromatography with organic solvents) to the eluent.[9]

    • Protect from Light: During purification (e.g., column chromatography, recrystallization), protect the setup from light by wrapping it in aluminum foil.[1][2]

    • Recrystallization under Inert Gas: When performing recrystallization, do so under a stream of nitrogen or argon, especially during the cooling and filtration steps.[10]

Issue 3: The yield of the desired product is consistently low, with significant formation of insoluble, dark material.

  • Possible Cause: Widespread polymerization of oxidized intermediates is occurring. This happens when the reactive quinoneimine species are formed in high concentration and react with each other instead of the desired reaction pathway.

  • Solution:

    • Protecting Groups: For multi-step syntheses, consider protecting the amine or hydroxyl group. Acylating the amino group, for example, significantly reduces its susceptibility to oxidation.[11] The protecting group can be removed in a later step.

    • Control Temperature: If the reaction is exothermic, ensure adequate cooling to prevent temperature spikes that accelerate oxidation.[1]

    • Reagent Addition Order: Add the 2-aminophenol derivative slowly to the reaction mixture to keep its instantaneous concentration low, which can disfavor polymerization side reactions.

cluster_pathway Oxidation Pathway of 2-Aminophenol start_node start_node process_node process_node decision_node decision_node end_node end_node A 2-Aminophenol B Oxidation (e.g., O2, Metal Catalyst) A->B C o-Quinone Imine (Reactive Intermediate) B->C D Dimerization & Further Oxidation C->D + 2-Aminophenol F Polymerization C->F E 2-Aminophenoxazinone (Colored Byproduct) D->E G Dark, Insoluble Polymers F->G

Caption: Simplified pathway of 2-aminophenol oxidation.

Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This protocol describes the standard method for removing dissolved oxygen from reaction solvents.

  • Setup: Assemble your solvent container, preferably a Schlenk flask or a bottle with a septum-sealed cap.

  • Gas Inlet: Insert a long needle or glass tube connected to a source of inert gas (e.g., nitrogen or argon) into the solvent. Ensure the tip is well below the liquid surface for efficient bubbling.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen and inert gas.

  • Sparging: Begin a steady but gentle flow of the inert gas through the solvent. Vigorous bubbling should be avoided as it can cause solvent evaporation.

  • Duration: Sparge the solvent for a minimum of 15-30 minutes. For larger volumes or for solvents with higher oxygen solubility, a longer duration may be necessary.

  • Storage: Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)

This protocol provides a general workflow for running a reaction while excluding atmospheric oxygen.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.

  • Assembly: Assemble the reaction apparatus on the Schlenk line. Connect the top of the condenser to the dual inert gas/vacuum manifold via flexible tubing.

  • Purging: Evacuate the assembled apparatus using the vacuum on the manifold, and then backfill with inert gas (nitrogen or argon). Repeat this "evacuate-backfill" cycle three times to ensure all air is removed.

  • Reagent Addition:

    • Add deoxygenated solvents and liquid reagents via a gas-tight syringe through a rubber septum.[1]

    • Add solid reagents under a strong counterflow of inert gas. To do this, briefly remove a stopper while increasing the inert gas flow to prevent air from entering the flask.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the manifold to a gas bubbler, which provides a visual indicator of the positive pressure.

Caption: Experimental workflow for oxidation-free synthesis.

References

Technical Support Center: Synthesis of 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-bromophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary, well-documented synthetic routes for the preparation of this compound. The choice of route may depend on the available starting materials and the desired scale of the synthesis.

  • Route 1: Reduction of 5-bromo-2-nitrophenol (B22722). This method involves the reduction of the nitro group of 5-bromo-2-nitrophenol. Common reducing agents for this transformation include sodium bisulfite or catalytic hydrogenation.[1]

  • Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. This route involves the acidic or basic hydrolysis of the corresponding acetamide (B32628) to yield the free amine.[1][2]

Troubleshooting Guide

Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I address them?

Low yields can stem from several factors, largely dependent on the chosen synthetic route. Below are common causes and their respective solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. For reductions, ensure the reducing agent is fresh and active.
Suboptimal Reaction Temperature For the reduction of nitroarenes using metal catalysts (e.g., iron powder), maintaining a steady reflux is often crucial for driving the reaction to completion. The ideal reflux temperature will depend on the solvent system, typically around 80-90°C for an ethanol (B145695)/water mixture.[3]
Poor Quality of Reagents If using iron powder for reduction, it may be oxidized or not sufficiently activated. Use fresh, high-purity iron powder. Pre-activation with a dilute acid wash, followed by rinsing with water and the reaction solvent, can improve its reactivity.[3]
Product Loss During Workup This compound has some solubility in water, which can lead to losses during aqueous workup.[1] To mitigate this, perform multiple extractions with a suitable organic solvent such as diethyl ether or dichloromethane (B109758).[1][2]
Issues with pH Control The amphoteric nature of the product requires careful pH control during the workup to prevent losses.[1] For the reduction of 5-bromo-2-nitrophenol, acidification to pH 5 is a documented step before extraction.[2]
Incomplete Hydrolysis When preparing this compound from N-(4-bromo-2-hydroxyphenyl)acetamide, ensure that the concentration of the acid or base is sufficient to drive the hydrolysis to completion.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The identity of impurities is contingent on the synthetic method employed:

  • From Reduction of 5-bromo-2-nitrophenol:

    • Unreacted Starting Material: The presence of 5-bromo-2-nitrophenol indicates an incomplete reduction.

    • Partially Reduced Intermediates: Depending on the reducing agent used, intermediates such as nitroso or hydroxylamine (B1172632) species may be present.[1]

  • From Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide:

    • Unreacted Starting Material: Incomplete hydrolysis will lead to the presence of N-(4-bromo-2-hydroxyphenyl)acetamide.[1]

  • General Impurities:

    • Oxidation Products: Aminophenols are susceptible to air oxidation, which can result in the formation of colored impurities.[1][3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this, especially if dark coloration is an issue.[3]

    • Regioisomers: If the starting materials are not of high purity, regioisomeric impurities may be carried through the synthesis.[1]

Q4: What is the most effective method for purifying crude this compound?

Recrystallization is a widely used and effective technique for the purification of this compound. A mixed solvent system of ether/hexane has been reported to yield a pure product.[1][2]

Q5: The reaction mixture is turning dark and forming tarry by-products. What is causing this and how can it be prevented?

The formation of dark, tarry substances is often a result of excessive heating.[3]

  • Solution: Carefully control the reaction temperature to maintain a gentle, steady reflux. Avoid vigorous, uncontrolled boiling. The use of a temperature-controlled heating mantle or an oil bath is recommended for better temperature regulation.[3] Overheating can lead to the degradation of both the starting material and the product, promoting polymerization and other side reactions.[3]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound via different routes.

Synthesis RouteReagentsReaction ConditionsYieldReference
Reduction of 5-bromo-2-nitrophenolSodium bisulfite, 0.5% aq. NaOH, HClRoom temperature, 15 minutes60%[2]
Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide3 M HCl, Ethanol, 1 M Na2CO3Reflux at 100°C for 3 hours89%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-bromo-2-nitrophenol [2]

  • Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide (B78521) solution with stirring until complete dissolution.

  • Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.

  • After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.

Protocol 2: Synthesis of this compound via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide [2]

  • Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.

  • Heat the suspension to 100°C (reflux) for 3 hours.

  • To the resulting mixture, add 45 mL of 1 M sodium carbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 250 mL).

  • Dry the combined organic extracts and concentrate under reduced pressure to yield the product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Monitor Reaction (TLC/LC-MS) start->reaction_complete workup Workup & Isolation reaction_complete->workup Reaction Complete incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature moderately - Check reagent quality reaction_complete->incomplete_reaction Incomplete low_yield Low Yield? impurity_check Impurities Present? low_yield->impurity_check No workup_loss Product Loss during Workup: - Perform multiple extractions - Careful pH control low_yield->workup_loss Yes purification Purification (Recrystallization) impurity_check->purification No impurity_issues Impurity Issues: - Check for unreacted starting material - Consider side reactions (e.g., oxidation) - Use inert atmosphere if needed impurity_check->impurity_issues Yes workup->low_yield final_product Pure Product purification->final_product Successful purification_fail Purification Issues: - Optimize recrystallization solvent - Consider column chromatography purification->purification_fail Unsuccessful incomplete_reaction->reaction_complete workup_loss->workup impurity_issues->purification purification_fail->purification

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting low product yield in 2-chloro-5-nitrophenol reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-aminophenol (B42359), a critical transformation in synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 2-chloro-5-nitrophenol is resulting in a very low yield. What are the common causes?

Low product yield can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. The most common issues are:

  • Incomplete Reaction: The reducing agent may be inactive or insufficient, or the reaction conditions (temperature, pressure, time) may not be optimal. For catalytic hydrogenations, the catalyst might be poisoned or of low quality.[1][2]

  • Side Reactions: Aromatic nitro reductions can proceed through nitroso and hydroxylamine (B1172632) intermediates.[3][4] These can dimerize to form azoxy and azo compounds, especially under basic conditions.[4]

  • Dehalogenation: The chloro-substituent on the aromatic ring can be removed during the reduction, a common issue with highly active catalysts like Palladium on carbon (Pd/C).[1] This leads to the formation of 5-aminophenol as a byproduct.

  • Poor Solubility: 2-chloro-5-nitrophenol has limited solubility in some common solvents, which can hinder the reaction rate.[2]

  • Product Instability: The resulting 2-chloro-5-aminophenol can be susceptible to oxidation, especially during workup.

Q2: I am observing a significant amount of a dehalogenated byproduct. How can I prevent this?

The loss of the chlorine atom (reductive dehalogenation) is a known side reaction, particularly when using Pd/C as the catalyst.[1] To minimize this:

  • Change the Catalyst: Switch from Pd/C to a catalyst less prone to causing dehalogenation, such as Platinum on carbon (Pt/C) or Raney Nickel.[1] Raney Nickel is often preferred for substrates with aromatic halides.[1]

  • Use Metal/Acid Reduction: Methods like iron powder with ammonium (B1175870) chloride or acetic acid are highly effective for nitro group reduction and are less likely to cause dehalogenation.[2][5]

Q3: My reaction seems to stall and never goes to completion. What steps can I take?

An incomplete reaction can be addressed by systematically evaluating the reaction components and conditions:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Ensure you are using fresh, high-quality catalyst. Catalysts can lose activity over time or upon exposure to air.

    • Increase the catalyst loading.

    • Consider if impurities in your starting material or solvent are poisoning the catalyst.

  • Hydrogen Pressure (for Catalytic Hydrogenation): For difficult reductions, increasing the hydrogen pressure can often drive the reaction to completion.[2]

  • Reaction Time and Temperature: Extend the reaction time or cautiously increase the temperature. Monitor the reaction by TLC or LC-MS to track progress and check for byproduct formation.

  • Solvent System: If solubility is an issue, consider adding a co-solvent. For catalytic hydrogenations in solvents like THF or ethyl acetate (B1210297), adding a protic co-solvent like ethanol (B145695) or acetic acid can improve performance.[2]

Q4: What is the best workup procedure to ensure the stability of the 2-chloro-5-aminophenol product?

Aminophenols are often sensitive to air oxidation, which can lead to discoloration and impurities.

  • Inert Atmosphere: If possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Wash: After removing the catalyst or metal residues, wash the organic solution with a mildly acidic aqueous solution (like dilute HCl) to form the more stable ammonium salt of the product. The free amine can be regenerated by subsequent basification and extraction.

  • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the workup can prevent oxidation.

  • Prompt Isolation: Avoid leaving the purified product exposed to air for extended periods. Store it under an inert atmosphere.

Data Presentation: Comparison of Reduction Protocols

Two common and effective methods for the reduction of 2-chloro-5-nitrophenol are catalytic hydrogenation and reduction with iron powder. The choice often depends on available equipment, scale, and cost.

ParameterCatalytic Hydrogenation (Pt/C)Iron Powder Reduction
Starting Material 2-chloro-5-nitrophenol (25 g)2-chloro-5-nitrophenol (20 g)
Reducing Agent Hydrogen Gas (30 psi)Iron Powder (32.2 g)
Catalyst/Reagent 5% Pt/C (250 mg)Ammonium Chloride (32.1 g)
Solvent Ethyl Acetate (150 mL)Ethanol (150 mL) / Water (150 mL)
Reaction Time 4 hours2 hours
Temperature Room TemperatureReflux
Typical Yield ~98%[6]~96%[6]
Reference [6][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pt/C

This method is clean and high-yielding, utilizing platinum on carbon as a catalyst with hydrogen gas.[6]

  • Setup: To a solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) in a suitable pressure vessel, add 5% Platinum on Carbon (Pt/C) catalyst (250 mg).

  • Reaction: Seal the vessel and shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours at room temperature.

  • Workup: After the reaction is complete, carefully vent the hydrogen. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the Celite® pad thoroughly with hot ethyl acetate.[7] Combine the filtrates and evaporate the solvent under reduced pressure to obtain the solid 2-chloro-5-aminophenol.[6][7]

Protocol 2: Reduction using Iron Powder

This is a classic, robust, and cost-effective method for reducing aromatic nitro compounds.[6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a solvent mixture of ethanol (150 mL) and water (150 mL).

  • Reaction: Add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) to the solution. Heat the reaction mixture to reflux and maintain for 2 hours.[6][7]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the insoluble iron residues.[7]

  • Purification: Concentrate the filtrate to dryness under reduced pressure.[7] The resulting residue can be further purified by column chromatography if necessary.[6]

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_troubleshoot_incomplete Troubleshooting Incomplete Reaction cluster_troubleshoot_byproducts Troubleshooting Side Products cluster_end Resolution start Low Product Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Side Products Observed? check_reaction->byproducts incomplete->byproducts No check_reagents Check Reagent/Catalyst Activity & Loading incomplete->check_reagents Yes dehalogenation Dehalogenation? byproducts->dehalogenation Yes other_byproducts Other Byproducts (Azo, Azoxy) byproducts->other_byproducts No optimize_conditions Optimize Conditions: Increase Time, Temp, or H2 Pressure check_reagents->optimize_conditions check_solubility Improve Solubility: Add Co-solvent optimize_conditions->check_solubility end Improved Yield check_solubility->end change_catalyst Change Catalyst (e.g., Pd/C to Pt/C) dehalogenation->change_catalyst Yes change_method Switch to Metal/Acid (e.g., Fe/NH4Cl) dehalogenation->change_method No, or still issues change_catalyst->end change_method->end optimize_workup Optimize Workup: Inert Atmosphere, pH control other_byproducts->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in nitro reduction.

G cluster_pathway Reduction Pathway cluster_side_reactions Potential Side Reactions compound1 2-Chloro-5-Nitrophenol (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) compound1->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy amine 2-Chloro-5-Aminophenol (Ar-NH2) hydroxylamine->amine +2e-, +2H+ hydroxylamine->azoxy azo Azo Compound (Ar-N=N-Ar) azoxy->azo Reduction

Caption: General mechanistic pathway and potential side reactions.

References

side reactions to consider in the bromination of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the bromination of phenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I obtaining a polybrominated product instead of a monosubstituted one?

This is a common issue arising from the high reactivity of the phenol (B47542) ring, which is strongly activated by the hydroxyl group.[1][2] This increased reactivity makes it susceptible to multiple substitutions, especially with potent brominating agents like bromine water, often leading to the formation of 2,4,6-tribromophenol (B41969) as a white precipitate.[1][3][4]

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid highly reactive agents like bromine water.[1] Instead, use milder reagents such as N-bromosuccinimide (NBS) or a mixture of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) for better control.[1][5]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water enhance bromine's reactivity, favoring polysubstitution.[1][3] Employing non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can moderate the reaction rate and promote monobromination.[1][3][6]

  • Reaction Temperature: Lowering the reaction temperature helps control the reaction rate and improves selectivity for the desired monobrominated product.[1][7]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

2. How can I control the regioselectivity to favor para-bromination over ortho-bromination?

The hydroxyl group of phenol directs substitution to the ortho and para positions.[1][8] Achieving high regioselectivity can be challenging, but the para-position is generally favored due to reduced steric hindrance from the bulky hydroxyl group.[1][3]

Troubleshooting Steps:

  • Solvent Choice: Using a non-polar solvent can enhance para-selectivity.[1]

  • Temperature Control: Conducting the reaction at a low temperature, for instance, by adding the bromine solution dropwise while maintaining the temperature at -30 °C, can favor the para-product.[1]

3. My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What is happening?

Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and tarry byproducts, ultimately reducing the yield of the brominated phenol.[2][9]

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Purification: After the reaction, washing the product with a solution of a reducing agent like sodium bisulfite can help remove excess bromine and some colored impurities.[1] Subsequent purification by recrystallization or column chromatography is often necessary.[9]

4. Can other functional groups on the phenol ring be displaced during bromination?

Yes, in a process known as brominative decarboxylation or desulfonation, carboxyl (-COOH) or sulfonic acid (-SO₃H) groups at the ortho or para positions can be displaced by bromine during the reaction, especially in an aqueous medium.[10] For instance, salicylic (B10762653) acid treated with bromine water yields 2,4,6-tribromophenol.[10]

Troubleshooting Steps:

  • Protecting Groups: If the displacement of these groups is undesirable, consider using protecting group strategies to shield them during the bromination reaction.

  • Reaction Conditions: Modifying the reaction conditions, such as using a non-aqueous solvent, may help to suppress this side reaction.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Phenol Bromination

Brominating AgentSolventTemperatureMajor Product(s)Reference(s)
Bromine Water (Br₂/H₂O)Water (Polar, Protic)Room Temperature2,4,6-Tribromophenol[1][3][4]
Bromine (Br₂)Carbon Disulfide (CS₂)Low Temperatureo-Bromophenol and p-Bromophenol (major)[1][6][11]
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)VariesMonobrominated Phenols[1][5]
KBr/KBrO₃Acidic Aqueous/Organic MixVariesMonobrominated Phenols[1][5]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol by carefully controlling the reaction conditions.

Materials:

  • Phenol

  • Carbon Disulfide (CS₂)

  • Bromine

  • Separatory Funnel

  • Reaction Flask with Stirrer

Procedure:

  • Dissolve the phenol in carbon disulfide in the reaction flask.

  • In the separatory funnel, prepare a solution of bromine in an equal volume of carbon disulfide.[1]

  • Cool the reaction flask to -30 °C.

  • Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.[1]

  • Continue the reaction until the color of the bromine disappears.[1]

  • Distill off the carbon disulfide.

  • The remaining liquid is then purified by vacuum distillation to yield p-bromophenol.[1]

Visualizations

Bromination_Troubleshooting start Start: Bromination of Phenol issue Identify Undesired Outcome start->issue polybromination Polybromination Occurs issue->polybromination Excessive Substitution oxidation Oxidation/Darkening issue->oxidation Color Formation low_regioselectivity Low Para-Selectivity issue->low_regioselectivity Incorrect Isomer Ratio solution_poly Use Milder Brominating Agent (NBS) Use Non-Polar Solvent (CS2) Lower Reaction Temperature polybromination->solution_poly solution_ox Run Under Inert Atmosphere (N2/Ar) Purify with Sodium Bisulfite Wash oxidation->solution_ox solution_regio Use Non-Polar Solvent Lower Reaction Temperature low_regioselectivity->solution_regio end Achieve Desired Product solution_poly->end solution_ox->end solution_regio->end

Caption: Troubleshooting workflow for side reactions in phenol bromination.

Polysubstitution_Pathway cluster_conditions Reaction Conditions Phenol Phenol Monobromophenol Monobromophenol Phenol->Monobromophenol + Br+ Br2_H2O Br2/H2O (Highly Reactive) Dibromophenol Dibromophenol Monobromophenol->Dibromophenol + Br+ Tribromophenol 2,4,6-Tribromophenol Dibromophenol->Tribromophenol + Br+

Caption: Pathway of polysubstitution in the bromination of phenol.

References

Technical Support Center: Aminophenol Synthesis via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and key experimental data for catalyst selection in the hydrogenation of nitroaromatics to produce aminophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for p-aminophenol (PAP)? A1: The two main industrial methods for producing p-aminophenol are the catalytic hydrogenation of nitrobenzene (B124822) and the reduction of p-nitrophenol.[1] The catalytic hydrogenation of nitrobenzene is often preferred as it is considered a more economical and environmentally friendly "one-pot" synthesis.[1] This process involves the reduction of nitrobenzene to a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement to form p-aminophenol.[1][2]

Q2: Which catalysts are most commonly used for the hydrogenation of nitrophenols? A2: A variety of heterogeneous catalysts are effective. Noble metal catalysts, such as those based on Platinum (Pt) and Palladium (Pd) supported on carbon, are highly effective and widely used.[3][4][5] Non-precious metal catalysts, particularly Raney Nickel and other supported nickel catalysts, offer a more cost-effective alternative and are also used extensively in industrial applications.[6][7][8] Bimetallic catalysts, such as Pt-Sn/Al₂O₃, have also been developed to improve selectivity.[9]

Q3: Why is an acidic medium often required for the hydrogenation of nitrobenzene to p-aminophenol? A3: An acidic medium is crucial for the direct synthesis of p-aminophenol from nitrobenzene because it catalyzes the Bamberger rearrangement.[1] In this one-pot process, nitrobenzene is first hydrogenated to a phenylhydroxylamine intermediate. The acid then facilitates the rearrangement of this intermediate to the final p-aminophenol product.[1][2] Without the acid, the reaction would primarily yield aniline (B41778).

Q4: What are the main advantages of using supported nanocatalysts? A4: Supported nanocatalysts offer several advantages, including high surface area, which leads to greater catalytic activity.[5] Immobilizing nanoparticles on specific carriers (like carbon, metal oxides, or layered double hydroxides) helps prevent agglomeration, a common issue that reduces catalyst efficiency.[5] This also improves their stability, recyclability, and ease of separation from the reaction mixture.[5][10]

Troubleshooting Guide

Q1: My reaction of nitrobenzene hydrogenation is producing a high amount of aniline as a byproduct. How can I improve selectivity towards p-aminophenol? A1: High aniline formation is a common issue resulting from the over-hydrogenation of the phenylhydroxylamine intermediate.[1] To improve selectivity for p-aminophenol, consider the following adjustments:

  • Optimize Hydrogen Pressure: Excessively high hydrogen pressure can favor the reduction to aniline. Carefully balance the pressure to be sufficient for the initial reduction without promoting the secondary reaction.[1]

  • Control Reaction Temperature: An optimal temperature is critical. For nitrobenzene hydrogenation, a temperature around 70°C is often recommended.[1] Higher temperatures can sometimes favor aniline formation.

  • Check Acid Concentration: The acid concentration is vital for the Bamberger rearrangement. If it's too low, the rearrangement is slow, allowing more time for the intermediate to be hydrogenated to aniline.[1]

  • Catalyst Choice: Platinum-based catalysts (Pt/C) have shown higher selectivity for p-aminophenol compared to Palladium (Pd/C) or Rhodium (Rh/C) under similar conditions.[3] Modifying catalysts, for example by using bimetallic systems like Pt-Sn, can also enhance selectivity.[9]

Q2: The catalytic activity has decreased significantly after a few cycles. What are the potential causes and solutions? A2: Catalyst deactivation can be caused by several factors:

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the support to agglomerate or "sinter," reducing the active surface area. This is a known issue for catalysts like nano-sized nickel.[8]

    • Solution: Operate at the lowest effective temperature. Ensure the catalyst support is robust; for instance, with Ni/AC catalysts, calcination temperatures above 450°C can lead to sintering and loss of the support.[11]

  • Leaching: The active metal may leach from the support into the reaction medium.

    • Solution: Ensure strong interaction between the metal and the support material. Proper catalyst preparation is key.

  • Poisoning: Impurities in the reactants or solvent can adsorb to the catalyst's active sites, blocking them.

    • Solution: Use high-purity starting materials and solvents. If poisoning is suspected, the catalyst may need regeneration (e.g., through calcination) or replacement.

Q3: My final aminophenol product is discolored. What causes this and how can it be prevented? A3: Aminophenols are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored polymeric quinoid structures.[1]

  • Prevention during Reaction: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Prevention during Work-up: After the reaction, cool the mixture and handle it under an inert gas blanket where possible. During crystallization and drying, minimize exposure to air and light. Drying under a vacuum is recommended.[1]

Q4: I am using a Raney Nickel catalyst and the product yield is low with significant byproducts. Why is this happening? A4: While cost-effective, Raney Nickel catalysts can present challenges. They often require higher reaction temperatures (above 100°C), which can promote the formation of "tar" or other byproducts, thereby reducing the yield of the desired aminophenol.[7] Furthermore, the activity of Raney Nickel can be inconsistent, and it is pyrophoric in air, making it inconvenient to handle.[7]

  • Solution: Consider using a supported nickel catalyst, which can offer better selectivity and stability. For example, a Ni-K₂O/AC catalyst has been shown to achieve high conversion and selectivity under optimized conditions.[11] Alternatively, nano-sized nickel catalysts have demonstrated superior activity and selectivity compared to commercial Raney Ni.[8]

Catalyst Performance Data

Table 1: Comparison of Noble Metal Catalysts for Nitrobenzene Hydrogenation

CatalystStarting MaterialProductConversion (%)Selectivity (%)Temperature (°C)Pressure (kPa)Reference
Pt/C Nitrobenzene4-Aminophenol (B1666318)>95~7580121[3]
Pd/C Nitrobenzene4-Aminophenol~60<4080121[3]
Rh/C Nitrobenzene4-Aminophenol~50<3580121[3]

Data extracted from kinetic run profiles under specific acidic conditions.

Table 2: Performance of Nickel-Based Catalysts for p-Nitrophenol Hydrogenation

CatalystStarting MaterialProductConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reference
Ni-K₂O/AC p-Nitrophenolp-Aminophenol97.799.3801.6[8][11]
Nano-sized Ni p-Nitrophenolp-AminophenolHighHigh--[8]
Raney Ni p-Nitrophenolp-AminophenolLowerLower>100-[7][8]

Experimental Protocols & Visualizations

General Protocol for Hydrogenation of Nitrobenzene

This protocol is a representative example for a batch reactor setup.[1][3]

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor with an acidic solution (e.g., aqueous sulfuric or trifluoroacetic acid) and solvent (e.g., water, acetonitrile-water mixture).[1][3]

    • Add the chosen catalyst (e.g., 5% Pt/C) to the acidic solution.

  • Reaction Initiation:

    • Add the nitrobenzene substrate to the reactor.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Purge the reactor with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 MPa).[3][12]

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid reactants, gaseous hydrogen).

    • Heat the reactor to the target temperature (e.g., 70-120°C).[1]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Product Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed and stored for potential reuse.

    • Transfer the filtrate to a separatory funnel. Extract with an organic solvent (e.g., toluene) to remove unreacted nitrobenzene and aniline byproduct.[1]

    • Transfer the aqueous layer containing the aminophenol salt to a beaker and cool it in an ice bath.

    • Slowly neutralize the solution by adding a base (e.g., aqueous ammonia) with stirring to precipitate the p-aminophenol product.[1]

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1]

  • Analysis:

    • Analyze the final product and any byproducts using methods like High-Performance Liquid Chromatography (HPLC) to determine purity, yield, and selectivity.[1]

Diagrams

Experimental_Workflow General Experimental Workflow for Aminophenol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Reactor Setup (Acid, Solvent) B Add Catalyst (e.g., Pt/C) A->B C Add Substrate (e.g., Nitrobenzene) B->C D Seal & Purge (N2, then H2) C->D E Pressurize (H2) & Heat D->E F Monitor H2 Uptake E->F G Cool & Vent F->G H Filter to Remove Catalyst G->H I Extract Byproducts (e.g., Toluene) H->I J Precipitate Product (Neutralization) I->J K Filter & Dry Product J->K L Analyze Purity & Yield (HPLC) K->L

Caption: A typical experimental workflow for aminophenol synthesis.

Catalyst_Selection Catalyst Selection Decision Tree start Select Starting Material nitrobenzene Nitrobenzene start->nitrobenzene nitrophenol p-Nitrophenol start->nitrophenol nb_goal Primary Goal? nitrobenzene->nb_goal np_goal Primary Goal? nitrophenol->np_goal high_selectivity Highest Selectivity for p-Aminophenol nb_goal->high_selectivity High Selectivity cost_effective Cost-Effectiveness nb_goal->cost_effective Cost-Effective high_activity High Activity & Recyclability np_goal->high_activity High Activity low_cost Lowest Cost np_goal->low_cost Low Cost Recommend:\n- Pt/C\n- Pt-Sn/Al2O3\n(Requires acidic medium) Recommend: - Pt/C - Pt-Sn/Al2O3 (Requires acidic medium) high_selectivity->Recommend:\n- Pt/C\n- Pt-Sn/Al2O3\n(Requires acidic medium) Consider:\n- Ni-based catalysts\n(May have lower selectivity) Consider: - Ni-based catalysts (May have lower selectivity) cost_effective->Consider:\n- Ni-based catalysts\n(May have lower selectivity) Recommend:\n- Pd/C or Pt/C\n- Supported Nano-Ni Recommend: - Pd/C or Pt/C - Supported Nano-Ni high_activity->Recommend:\n- Pd/C or Pt/C\n- Supported Nano-Ni Recommend:\n- Raney Ni\n- Ni/Activated Carbon\n(Optimize conditions carefully) Recommend: - Raney Ni - Ni/Activated Carbon (Optimize conditions carefully) low_cost->Recommend:\n- Raney Ni\n- Ni/Activated Carbon\n(Optimize conditions carefully)

Caption: A decision tree for selecting a suitable catalyst system.

Troubleshooting_Flowchart Troubleshooting Guide: Low Selectivity (High Aniline) start Problem: Low Selectivity to p-AP (High Aniline Byproduct) check_pressure Is H2 Pressure Too High? start->check_pressure check_acid Is Acid Concentration Too Low? check_pressure->check_acid No sol_pressure Action: Reduce H2 pressure. Monitor H2 uptake to ensure reaction proceeds. check_pressure->sol_pressure Yes check_temp Is Temperature Optimized? check_acid->check_temp No sol_acid Action: Increase acid concentration. Ensures rapid Bamberger rearrangement. check_acid->sol_acid Yes check_catalyst What Catalyst Is Being Used? sol_catalyst Action: Switch to Pt/C or a bimetallic catalyst (e.g., Pt-Sn) known for higher selectivity. check_catalyst->sol_catalyst Pd/C or Rh/C check_temp->check_catalyst Yes, it's optimal sol_temp Action: Optimize temperature. (e.g., ~70-80°C for NB) Avoid excessive heat. check_temp->sol_temp No, too high/low

Caption: A troubleshooting flowchart for low product selectivity.

References

Technical Support Center: Monitoring the Reduction of 2-Nitrophenol by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the reduction of 2-nitrophenol (B165410) to 2-aminophenol (B121084) using Thin Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of the 2-nitrophenol reduction.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample overload.[1][2][3][4] 2. The compound is highly polar or acidic/basic.[1][2] 3. The sample was applied in a highly polar solvent.[2]1. Dilute the reaction mixture sample before spotting on the TLC plate.[1][2][4] 2. For the more basic 2-aminophenol, add a small amount of triethylamine (B128534) (0.1-2.0%) to the mobile phase.[1] For the acidic 2-nitrophenol, a few drops of formic or acetic acid can be added.[2] 3. Ensure the spotting solvent is volatile and not excessively polar.
Spots are Not Visible or Faint 1. The sample is too dilute.[1][3] 2. The compounds are not UV-active or the visualization method is inappropriate.[1] 3. The compounds may have evaporated from the plate.[1][5]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use an alternative visualization technique such as an iodine chamber or a potassium permanganate (B83412) stain.[5] 3. Visualize the TLC plate immediately after development.[5]
Spots are Too Close to the Baseline (Low Rf) The mobile phase (eluent) is not polar enough.[1][6]Increase the polarity of the mobile phase. For a common hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the proportion of ethyl acetate.[1][6]
Spots are Too Close to the Solvent Front (High Rf) The mobile phase (eluent) is too polar.[1][6]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate.[1][6]
Reactant and Product Spots are Not Well-Separated The polarity of the chosen mobile phase is not optimal for separating the two compounds.[7]Systematically test different mobile phase compositions. Try solvent systems with different selectivities, for example, replacing ethyl acetate with diethyl ether or adding a small amount of methanol.[7]
Uneven Solvent Front 1. The TLC plate was touching the side of the developing chamber or the filter paper.[3] 2. The bottom of the TLC plate is not level in the developing chamber.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[3] 2. Make sure the developing chamber is on a level surface and the solvent at the bottom is even.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the reduction of 2-nitrophenol?

A1: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A ratio of 4:1 or 3:1 (hexane:ethyl acetate) is often a good starting point. The polarity can then be adjusted to achieve optimal separation.[8] A diethyl ether/hexanes system has also been reported for the separation of 2-nitrophenol.[9]

Q2: How can I tell the difference between the 2-nitrophenol and 2-aminophenol spots on the TLC plate?

A2: 2-aminophenol is more polar than 2-nitrophenol due to the presence of the amino group, which can engage in hydrogen bonding more effectively with the silica (B1680970) gel stationary phase. Therefore, 2-aminophenol will have a lower Rf value (it will travel a shorter distance up the plate) than 2-nitrophenol.

Q3: My starting material, 2-nitrophenol, is yellow. Will I see a colored spot on the TLC plate?

A3: Yes, 2-nitrophenol is a yellow solid, and you will likely see a yellow spot for the starting material. The product, 2-aminophenol, is typically an off-white or grayish solid, so its spot will be colorless until visualized.[8][10]

Q4: How do I visualize the spots on the TLC plate?

A4: Both 2-nitrophenol and 2-aminophenol are aromatic and contain chromophores, making them visible under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[8] Alternatively, non-destructive visualization can be achieved using an iodine chamber, which will reveal the spots as brownish stains.[5] A potassium permanganate stain can also be used, which is a destructive method.

Q5: What do the results of my TLC mean in terms of reaction progress?

A5: At the beginning of the reaction (t=0), you should see a single spot corresponding to your starting material, 2-nitrophenol. As the reaction proceeds, a new spot with a lower Rf value, corresponding to the product 2-aminophenol, will appear.[11] The intensity of the starting material spot will decrease while the intensity of the product spot increases. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[11]

Q6: Why is it important to use a co-spot?

A6: A co-spot, where the reaction mixture is spotted in the same lane as the starting material, helps to confirm the identity of the spots.[7] If the starting material spot and a spot in the reaction mixture have the same Rf value, they will appear as a single, merged spot in the co-spot lane, confirming the presence of unreacted starting material.

Experimental Protocol: Monitoring the Reduction of 2-Nitrophenol by TLC

This protocol outlines the general steps for monitoring the reaction.

  • Preparation of the TLC Plate and Chamber:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

    • Prepare the mobile phase (e.g., 4:1 hexane:ethyl acetate) and pour it into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover the chamber.

  • Spotting the TLC Plate:

    • Prepare a dilute solution of your starting material, 2-nitrophenol, in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of the 2-nitrophenol solution to the "SM" lane on the origin line.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture and spot it onto the "R" lane.

    • For the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

    • Ensure all spots are small and concentrated by allowing the solvent to evaporate completely between applications.[3]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the origin line is above the solvent level.[3]

    • Cover the chamber and allow the solvent front to move up the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11]

  • Visualizing and Interpreting the TLC Plate:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber.

    • Calculate the Rf values for the starting material and the product.

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • Compare the spots in the "R" lane to the "SM" lane to monitor the disappearance of the starting material and the appearance of the product.

Data Presentation

Table 1: Representative Rf Values for 2-Nitrophenol and 2-Aminophenol

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (Approximate)
2-Nitrophenol4:10.55
2-Aminophenol4:10.25
2-Nitrophenol3:10.68
2-Aminophenol3:10.40

Note: Rf values are dependent on the specific experimental conditions (e.g., temperature, saturation of the chamber, specific batch of TLC plates) and should be considered as approximate.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development cluster_vis Analysis prep_chamber Prepare Developing Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Origin) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Create Co-spot (C) spot_rxn->spot_co develop Place Plate in Chamber & Develop spot_co->develop remove Remove Plate & Mark Solvent Front develop->remove visualize Visualize (e.g., UV Light) remove->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Reaction Progress calculate->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC cluster_solutions Potential Solutions problem Problem Observed on TLC Plate streak streak problem->streak Streaking/ Elongated Spots bad_rf bad_rf problem->bad_rf Spots Too High or Too Low no_spots no_spots problem->no_spots No Spots Visible poor_sep poor_sep problem->poor_sep Poor Separation sol_dilute Dilute Sample sol_change_polarity Adjust Mobile Phase Polarity sol_add_additive Add Acid/Base to Eluent sol_re_spot Re-spot Carefully sol_change_vis Use Different Visualization streak->sol_dilute streak->sol_add_additive bad_rf->sol_change_polarity no_spots->sol_dilute If too dilute no_spots->sol_change_vis poor_sep->sol_change_polarity

Caption: Troubleshooting logic for common TLC issues.

References

addressing formation of colored impurities in aminophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of colored impurities during aminophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my aminophenol product colored (e.g., pink, purple, yellow, or brown) when the pure compound should be white or off-white?

A1: The discoloration of aminophenols, particularly 2-aminophenol (B121084) and 4-aminophenol (B1666318), is almost always due to oxidation.[1][2] These compounds are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and the presence of metallic impurities. The colored bodies are typically highly conjugated molecules such as benzoquinone-imines and polymeric quinoid structures, which are intensely colored even at very low concentrations.[3][4]

Q2: What are the primary chemical species responsible for the color?

A2: The primary colored impurities are N-aryl-quinoneimines and more complex polymeric structures. For instance, the oxidation of p-aminophenol can form NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine.[5] These molecules possess extensive chromophores that absorb light in the visible spectrum, leading to the observed coloration.[4]

Q3: How do reaction conditions influence the formation of these colored impurities?

A3: Several reaction and handling parameters can significantly impact the formation of colored impurities:

  • pH: The rate of aminophenol oxidation is pH-dependent. For 2-aminophenol, the auto-oxidation rate increases with pH, peaking around pH 9. In acidic solutions, aminophenols are more stable and less prone to oxidation.[6]

  • Temperature: Higher reaction temperatures can accelerate the rate of oxidation and degradation reactions, leading to increased color formation. However, in syntheses such as the conversion of nitrobenzene (B124822) to p-aminophenol, an optimal temperature (around 70-80°C) is necessary to ensure a reasonable reaction rate for the main reaction while minimizing side reactions like aniline (B41778) formation.[1][7]

  • Presence of Oxygen: Exposure to air is a primary driver of oxidation. Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize color formation.[1][2]

  • Metallic Impurities: Trace amounts of metal ions, particularly iron, can catalyze the oxidation of aminophenols, leading to the formation of dark-colored complexes and polymeric materials.

Q4: Can the quality of my starting materials affect the color of the final product?

A4: Absolutely. If the starting materials, such as nitrobenzene or nitrophenol, contain impurities, these can be carried through the synthesis or participate in side reactions that generate colored byproducts.[3] Using high-purity starting materials is a critical first step in obtaining a clean product.

Q5: What are the most effective methods for removing colored impurities from my aminophenol product?

A5: The most common and effective methods for decolorizing aminophenol are:

  • Treatment with Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities from solution.[3]

  • Treatment with a Reducing Agent: Reducing agents such as sodium dithionite (B78146) (sodium hydrosulfite) can chemically reduce the colored, oxidized impurities back to colorless forms.[3][8]

  • Recrystallization: This is a powerful purification technique that can remove a wide range of impurities, including colored ones, by separating the desired compound from the impurities based on differences in solubility.[3]

  • Acid-Base Extraction: The amphoteric nature of aminophenols allows for their separation from non-ionizable impurities through pH-controlled extractions.[3]

Troubleshooting Guides

Issue 1: The final aminophenol product is significantly discolored after synthesis.

Possible Cause Suggested Solution
Oxidation due to exposure to air.Handle the reaction mixture and the isolated product under an inert atmosphere (nitrogen or argon).[1]
High reaction or work-up temperature.Maintain the recommended temperature for the specific synthesis and avoid excessive heating during purification steps like solvent removal.[1]
Presence of metallic impurities.Use high-purity reagents and solvents. If contamination is suspected, consider using a chelating agent.
Impure starting materials.Ensure the purity of starting materials before beginning the synthesis.[3]

Issue 2: Decolorization with activated charcoal is ineffective or leads to low yield.

Possible Cause Suggested Solution
Insufficient amount of activated charcoal.Increase the amount of activated charcoal used. A typical starting point is 1-2% w/w relative to the aminophenol.
Charcoal is not sufficiently activated.Use a fresh, high-quality batch of activated charcoal.
Adsorption of the desired product.Minimize the contact time between the solution and the charcoal. Perform the hot filtration step quickly. Some product loss is expected.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[3]

Issue 3: Color reappears after initial successful decolorization.

Possible Cause Suggested Solution
Re-oxidation upon exposure to air.After decolorization, handle the purified product under an inert atmosphere. Store the final product in a dark, cool place, preferably under nitrogen or argon.
Incomplete removal of the oxidizing agent or catalyst.Ensure that all reagents from the synthesis are thoroughly removed during the work-up and purification steps.

Data Presentation

Table 1: Effect of Reaction Temperature on p-Aminophenol (PAP) Yield in the Synthesis from Nitrobenzene

Reaction Temperature (°C)p-Aminophenol Yield (%)Aniline (byproduct) Formation
6046.58Lower
7048.04Moderate
8045.56Higher
9043.87Significant

Data adapted from a study with a constant H₂SO₄ concentration of 1.5 M and a reaction time of 2 hours.[7]

Table 2: Comparison of Decolorization Methods

MethodPrincipleAdvantagesDisadvantages
Activated Charcoal Adsorption of impuritiesEffective for a broad range of colored impurities.[3]Can adsorb the desired product, leading to yield loss; requires a hot filtration step.[3]
Sodium Dithionite Chemical reduction of colored speciesHighly effective for reducing quinone-type impurities; works under mild conditions.[8]Introduces inorganic salts that must be removed; can generate sulfur-containing byproducts.[9]

Experimental Protocols

Protocol 1: Decolorization of 4-Aminophenol using Activated Charcoal

  • Dissolution: In a flask, dissolve the crude, colored 4-aminophenol in a suitable solvent (e.g., hot water or an appropriate organic solvent) with heating and stirring.

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add activated charcoal (typically 1-2% of the weight of the aminophenol) to the solution.

  • Heating: Return the flask to the heat source and bring the mixture back to a gentle boil for 5-10 minutes with continuous stirring.

  • Hot Filtration: Pre-heat a filter funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.[3]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified 4-aminophenol.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Decolorization of 4-Aminophenol using Sodium Dithionite

  • Dissolution: Dissolve the crude, colored 4-aminophenol in hot water or a suitable solvent mixture.

  • Reducing Agent Addition: While the solution is hot, add a small amount of sodium dithionite (sodium hydrosulfite) portion-wise with stirring. A color change from dark to light yellow or colorless should be observed.[8]

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the decolorized product.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water to remove any residual salts, and dry.

Protocol 3: HPLC Analysis of 4-Aminophenol and Impurities

This protocol provides a general guideline for the analysis of 4-aminophenol and its impurities. Specific conditions may need to be optimized for your particular sample and instrument.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 6.3) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25 °C.[10]

  • Detection Wavelength: 231 nm for 4-aminophenol and its common impurities.[1] For specific quinone-imine impurities, other wavelengths may be more appropriate.

  • Sample Preparation: Dissolve a known amount of the aminophenol sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Visualizations

impurity_formation aminophenol Aminophenol semiquinone_radical Semiquinone Radical aminophenol->semiquinone_radical -e⁻, -H⁺ oxidizing_agent [O] (Air, Light, Metal Ions) oxidizing_agent->aminophenol quinone_imine Quinone-imine (Colored Intermediate) semiquinone_radical->quinone_imine -e⁻, -H⁺ dimer Dimerization & Polymerization quinone_imine->dimer polymeric_impurities Polymeric Impurities (Intensely Colored) dimer->polymeric_impurities

Caption: Oxidation pathway of aminophenol to colored impurities.

experimental_workflow start Crude Colored Aminophenol dissolution Dissolution in Hot Solvent start->dissolution decolorization Decolorization Step dissolution->decolorization charcoal Add Activated Charcoal & Heat decolorization->charcoal Adsorption dithionite Add Sodium Dithionite decolorization->dithionite Reduction hot_filtration Hot Filtration charcoal->hot_filtration crystallization Cooling & Crystallization dithionite->crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Aminophenol drying->pure_product analysis HPLC Analysis for Purity pure_product->analysis troubleshooting_guide start Is the aminophenol product colored? check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere Yes pure_product Product is pure. start->pure_product No use_inert Action: Re-run under N₂ or Ar. check_atmosphere->use_inert No check_temp Was the temperature controlled? check_atmosphere->check_temp Yes optimize_temp Action: Optimize reaction temperature. check_temp->optimize_temp No check_starting_material Are the starting materials pure? check_temp->check_starting_material Yes purify_sm Action: Use purified starting materials. check_starting_material->purify_sm No decolorize Action: Decolorize with activated charcoal or sodium dithionite. check_starting_material->decolorize Yes

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-Amino-5-bromophenol and Related Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR and IR spectroscopic data for 2-Amino-5-bromophenol and its structurally related analogs: 2-Aminophenol, 4-Aminophenol, 2-Amino-4-chlorophenol, and 2-Amino-5-nitrophenol. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical and chemical synthesis.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR and IR spectroscopic data for 2-Amino-5-bromophenol and its selected analogs. This side-by-side comparison highlights the influence of substituent type and position on the spectral properties of the aminophenol core structure.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) and Multiplicity
2-Amino-5-bromophenol CD₃CN7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)
2-Aminophenol DMSO-d₆8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H)
4-Aminophenol DMSO-d₆8.37 (s, 1H), 6.48-6.50 (d, 2H, J=10Hz), 6.42-6.44 (d, 2H, J=10Hz), 4.38 (s, 2H)
2-Amino-4-chlorophenol N/A9.2 (s, 1H), 6.601 (d), 6.598 (d), 6.386 (dd), 4.8 (s, 2H) with J(B,D)=8.3 Hz, J(C,D)=2.5 Hz
2-Amino-5-nitrophenol N/ASpectral data available, but specific shifts and multiplicities not explicitly detailed in the search results.

Table 2: IR Spectroscopic Data (Selected Peaks in cm⁻¹)

CompoundSample PrepKey Absorption Bands (cm⁻¹)
2-Amino-5-bromophenol KBr3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877
2-Aminophenol KBr PelletData available, specific peaks not enumerated in search snippets.
4-Aminophenol KBrData available, specific peaks not enumerated in search snippets.
2-Amino-4-chlorophenol KBr PelletData available, specific peaks not enumerated in search snippets.
2-Amino-5-nitrophenol N/AData available, specific peaks not enumerated in search snippets.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate comparison.

¹H NMR Spectroscopy Protocol

A standard protocol for obtaining ¹H NMR spectra of organic compounds in solution is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in a clean, dry NMR tube. The choice of solvent is critical and should dissolve the sample completely while not obscuring important signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the residual solvent peak is often used for calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including the number of scans, relaxation delay, and pulse width. For quantitative analysis, ensure complete relaxation of all protons between scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative ratios of different types of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-Amino-5-bromophenol and its analogs.

Spectroscopic_Comparison_Workflow cluster_compounds Compound Selection cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_reporting Reporting A 2-Amino-5-bromophenol (Target) F 1H NMR Spectroscopy A->F G IR Spectroscopy A->G B 2-Aminophenol B->F B->G C 4-Aminophenol C->F C->G D 2-Amino-4-chlorophenol D->F D->G E 2-Amino-5-nitrophenol E->F E->G H Tabulate 1H NMR Data (Chemical Shifts, Multiplicity, J-coupling) F->H I Tabulate IR Data (Key Absorption Frequencies) G->I J Comparative Analysis of Substituent Effects H->J I->J K Generate Comparison Guide J->K

Caption: Workflow for the comparative spectroscopic analysis of aminophenol derivatives.

Comparative Reactivity of 2-Amino-5-bromophenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic compounds is essential for successful chemical synthesis and drug design. This guide provides a detailed comparison of the chemical reactivity of 2-Amino-5-bromophenol and its positional isomers.

The reactivity of these compounds is governed by the intricate interplay of the electronic and steric effects of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.[1] The amino and hydroxyl groups are potent electron-donating groups, activating the ring towards electrophilic aromatic substitution, while the bromine atom exerts a deactivating inductive effect.[2][3][4][5] The relative positions of these substituents dictate the overall reactivity and the regioselectivity of chemical transformations.

Electronic Effects of Substituents

The reactivity of aminophenols is primarily dictated by the strong electron-donating and activating effects of the amino and hydroxyl groups.[1][2] These groups increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more susceptible to attack by electrophiles.[2][3] Conversely, the bromine atom, being highly electronegative, withdraws electron density from the ring via an inductive effect, which deactivates the ring.[2][5] Halogens, however, are an interesting case as they are deactivating yet ortho-, para-directing due to the competing resonance effect of their lone pairs.[2]

The overall reactivity of a given isomer is a balance of these competing electronic influences. The positions on the ring that are most activated are those that are ortho and para to the powerful activating groups (-NH2 and -OH).[2][3][6]

Comparative Reactivity in Electrophilic Aromatic Substitution

To illustrate the differences in reactivity, we will consider electrophilic aromatic substitution, a fundamental reaction class for these compounds. The table below summarizes the predicted major products for the bromination of 2-Amino-5-bromophenol and a selection of its isomers. The predictions are based on the directing effects of the substituents.

IsomerPredicted Major Bromination Product(s)Rationale
2-Amino-5-bromophenol 2-Amino-4,5-dibromophenol and 2-Amino-5,6-dibromophenolThe -OH and -NH2 groups strongly activate the C4 and C6 positions for electrophilic attack.[1]
2-Amino-3-bromophenol 2-Amino-3,4-dibromophenol and 2-Amino-3,6-dibromophenolThe C4 and C6 positions are highly activated by both the ortho -OH and -NH2 groups.[1]
4-Amino-3-bromophenol 4-Amino-2,3-dibromophenol and 4-Amino-3,6-dibromophenolThe C2 and C6 positions are ortho to the strongly activating -OH group and meta to the -NH2 group, making them the most likely sites for substitution.[1]
2-Amino-6-bromophenol 2-Amino-4,6-dibromophenol and 2-Amino-5,6-dibromophenolThe C4 (para to -OH) and C5 (para to -NH2) positions are the most activated. Steric hindrance from the C6 bromine may influence the product ratio.[1]
Quantitative Comparison of Substituent Effects

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a group.

Substituentσ (meta)σ (para)
-NH2-0.161-0.66
-OH+0.12-0.37
-Br+0.391+0.232

Data sourced from multiple literature sources.

A negative σ value indicates an electron-donating group, which activates the ring, while a positive value signifies an electron-withdrawing group that deactivates the ring. The strongly negative σp value for the amino group highlights its powerful activating effect, especially when it is para to the reaction center.

Basicity of the Amino Group and Acidity of the Hydroxyl Group

The electronic environment also influences the pKa of the amino and hydroxyl groups. Electron-withdrawing groups decrease the basicity of the amino group (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa). Conversely, electron-donating groups have the opposite effect.

Experimental Protocols

Below are representative experimental protocols for key reactions. These are general procedures and may require optimization for specific isomers.

Electrophilic Bromination of an Aminophenol Isomer

Objective: To investigate the regioselectivity of bromination for a given aminophenol isomer.

Materials:

  • Aminophenol isomer

  • Glacial acetic acid

  • Bromine in acetic acid (e.g., 20% solution)

  • Sodium bisulfite solution (aqueous)

  • Deionized water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve a known amount of the aminophenol isomer in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of the bromine in acetic acid solution dropwise with constant stirring. The persistence of a red/brown color indicates the completion of the reaction.[6]

  • After the addition is complete, continue stirring for a specified time (e.g., 30 minutes) at room temperature.

  • Quench the reaction by adding a few drops of aqueous sodium bisulfite solution to destroy any excess bromine.[6]

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.[6]

  • The product can be purified by recrystallization from an appropriate solvent.

  • Characterize the product using techniques such as NMR and mass spectrometry to determine the position of bromination.

Determination of the pKa of the Amino Group

Objective: To determine the acid dissociation constant of the conjugate acid of the amino group for an aminophenol isomer.

Materials:

  • Aminophenol isomer

  • Deionized water

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the aminophenol isomer and dissolve it in a known volume of deionized water. A small amount of a co-solvent like ethanol (B145695) may be used if solubility is an issue.

  • Add a stoichiometric excess of the standardized HCl solution to ensure the complete protonation of the amino group.

  • Titrate the resulting solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at which half of the conjugate acid has been neutralized (the midpoint of the titration curve).

Visualizing Reaction Logic

The following diagrams illustrate the conceptual frameworks for understanding and comparing the reactivity of these isomers.

G Workflow for Comparative Reactivity Analysis cluster_0 Isomer Selection & Characterization cluster_1 Theoretical Reactivity Assessment cluster_2 Experimental Validation cluster_3 Data Analysis & Comparison Isomers Select Isomers: - 2-Amino-5-bromophenol - 2-Amino-3-bromophenol - 4-Amino-3-bromophenol - etc. Electronic Analyze Electronic Effects: - Inductive vs. Resonance - Hammett Constants Isomers->Electronic Characterization Characterize physical properties (m.p., solubility, etc.) Prediction Predict Reactivity & Regioselectivity Electronic->Prediction Steric Consider Steric Hindrance Steric->Prediction Reactions Perform Key Reactions: - Electrophilic Substitution - N-Acylation Prediction->Reactions Product_Analysis Analyze Reaction Products (NMR, MS) Reactions->Product_Analysis Kinetics Measure Reaction Rates (if applicable) Table Tabulate Quantitative Data Kinetics->Table pKa Determine pKa values pKa->Table Comparison Draw Comparative Conclusions Product_Analysis->Comparison Table->Comparison

Figure 1. A generalized workflow for the comparative analysis of isomer reactivity.

G Electronic Effects on Aromatic Ring Reactivity cluster_activating Activating Groups cluster_deactivating Deactivating Group Aromatic_Ring Aromatic Ring Br -Br (Bromo) Aromatic_Ring->Br Inductive Withdrawal (-I) Deactivation Reactivity Overall Reactivity Aromatic_Ring->Reactivity Determines NH2 -NH2 (Amino) NH2->Aromatic_Ring Resonance Donation (+R) Strong Activation OH -OH (Hydroxyl) OH->Aromatic_Ring Resonance Donation (+R) Strong Activation Br->Aromatic_Ring Resonance Donation (+R) (weaker effect)

Figure 2. Interplay of electronic effects from substituents on the aromatic ring.

References

A Comparative Guide to Analytical Methods for Aminophenol Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of aminophenol purity is critical in pharmaceutical development and quality control, particularly as aminophenols are common starting materials, intermediates, or degradation products in active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various analytical methodologies for determining aminophenol purity, supported by experimental data to aid in the selection of the most suitable method for specific applications.

Overview of Analytical Techniques

Several analytical techniques are employed for the determination of aminophenol purity, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Titration. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Method Performance

The following table summarizes the key performance characteristics of different analytical methods for the determination of aminophenol purity, with a focus on 4-aminophenol (B1666318), a common impurity in paracetamol.[1]

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.0.0297 - 0.2229 µg/mL[2]0.0061 µg/mL[2]0.0185 µg/mL[2]95.96 - 102.21[2]< 4.03[2]High specificity, widely available, suitable for routine analysis.Moderate sensitivity compared to other detectors.
HPLC-Amperometric Separation based on polarity, detection via electrochemical reaction.Not explicitly stated, sensitive down to 4 ng/mL.[3]1 ng/mL (substance), 4 ng/mL (tablets).[4][5]Not explicitly stated.Good[3]~6[3]Very high sensitivity and selectivity for electroactive compounds.Requires specialized detector, matrix effects can be an issue.
GC-MS Separation based on volatility, detection by mass spectrometry.4 - 24 ppm[6]Not explicitly stated.Not explicitly stated.Accurate[6]Precise[6]High specificity and sensitivity, definitive identification.May require derivatization for non-volatile aminophenols.[7][8]
Spectrophotometry Formation of a colored product and measurement of its absorbance.10 - 160 µg/25 mL[9]30 ng/mL[10]Not explicitly stated.-0.59 to +4.92% (relative error)[9]±0.89 to ±4.49[9]Simple, rapid, low cost.[10]Prone to interference from other absorbing species.[6]
Titration Redox titration of aminophenol with an oxidizing agent.Not typically used for trace analysis.Not applicable for impurity determination.Not applicable for impurity determination.High for bulk material.High for bulk material.Pharmacopoeial method for bulk drug assay.[11]Not suitable for determining low-level impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is widely used for the simultaneous determination of aminophenols and other related substances.

Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax SB-Aq (50 x 4.6 mm, 5 µm)[12]

  • Mobile Phase: Gradient elution with a solution of 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 225 nm for 4-aminophenol.[12]

Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for the definitive identification and quantification of volatile aminophenols or their derivatives.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: HP-5 (5% Ph Me Silicone) 10 m × 0.53 mm × 2.65 µm capillary GC column.[13]

  • Carrier Gas: High purity nitrogen at a flow rate of 15 mL/min.[13]

  • Inlet Temperature: 280 °C[13]

  • Detector Temperature (FID): 300 °C[13]

  • Oven Temperature Program: Initially 70 °C for 2 min, then ramped to 150 °C at 10 °C/min and held for 6 min.[13]

Sample Preparation: Direct injection can be used for some applications, while others may require derivatization to increase volatility.[6][7]

Spectrophotometry

A simple and cost-effective method based on a color-forming reaction.

Instrumentation: A UV-Visible Spectrophotometer.

Methodology:

  • The method is based on the oxidative coupling reaction of p-aminophenol with a reagent like N-(1-naphthyl)ethylenediamine (N-NED) in the presence of an oxidizing agent such as potassium iodate (B108269) in an alkaline medium.[9]

  • This reaction forms a stable, water-soluble colored product.[9]

  • The absorbance of the resulting solution is measured at the wavelength of maximum absorption, which is 520 nm for the N-NED reaction.[9]

  • The concentration of p-aminophenol is determined from a calibration curve.

Titration (for bulk drug assay)

This is a classic pharmacopoeial method for the assay of paracetamol, which involves the determination of 4-aminophenol after hydrolysis.

Instrumentation: Standard laboratory titration equipment.

Methodology:

  • The paracetamol sample is hydrolyzed by heating under reflux with sulfuric acid to form 4-aminophenol.[11]

  • The resulting 4-aminophenol is then titrated with a standardized solution of an oxidizing agent, such as ammonium (B1175870) cerium(IV) sulfate.[11]

  • Ferroin is used as an indicator, and the endpoint is observed by a color change.[11]

Logical Workflow for Method Selection

The selection of an appropriate analytical method for determining aminophenol purity involves a logical progression of steps, as illustrated in the following diagram.

Analytical Method Selection Workflow start Define Analytical Requirements matrix Assess Sample Matrix (Bulk, Formulation, etc.) start->matrix impurities Identify Potential Impurities & Analytes start->impurities sensitivity Determine Required Sensitivity (LOD/LOQ) start->sensitivity method_screening Screen Potential Analytical Methods (HPLC, GC, Titration, etc.) matrix->method_screening impurities->method_screening sensitivity->method_screening hplc HPLC method_screening->hplc High Specificity gc GC method_screening->gc Volatile Analytes spectro Spectrophotometry method_screening->spectro Screening/Simplicity titration Titration method_screening->titration Bulk Assay method_dev Method Development & Optimization hplc->method_dev gc->method_dev spectro->method_dev titration->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_analysis Routine Analysis & Quality Control validation->routine_analysis

Caption: Workflow for selecting an analytical method for aminophenol purity.

This guide provides a comparative overview to assist in the selection of an appropriate analytical method for the determination of aminophenol purity. The optimal choice will depend on the specific analytical needs, regulatory requirements, and available resources.

References

A Comparative Analysis of the Reactivity of 5-Amino-2-chlorophenol and Other Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Amino-2-chlorophenol against other aminophenol isomers. Understanding the nuanced reactivity of this compound is critical for its application in pharmaceutical synthesis, agricultural chemistry, and materials science. This document synthesizes theoretical principles and available experimental data to offer an objective comparison, aiding in the design of novel synthetic pathways and the prediction of reaction outcomes.

The Influence of Substituents on Aromatic Ring Reactivity

The reactivity of aminophenols is fundamentally governed by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are both activating, ortho-, para-directing groups, meaning they increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to electrophilic attack at the positions ortho and para to them.[1]

Conversely, the presence of a halogen, such as chlorine, introduces an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution by pulling electron density away from it.[1] The overall reactivity of an aminophenol molecule is a result of the interplay between these activating and deactivating effects, as well as the specific positions of the substituents.

In 5-Amino-2-chlorophenol, the amino and hydroxyl groups are meta to each other, while the chlorine atom is ortho to the hydroxyl group and meta to the amino group. The chlorine atom's electron-withdrawing inductive effect is expected to decrease the overall electron density of the ring, rendering it less reactive compared to unsubstituted aminophenols.[1]

G cluster_activating Activating Effects (Electron Donating) cluster_deactivating Deactivating Effect (Electron Withdrawing) cluster_reactivity Overall Reactivity Amino Group (-NH2) Amino Group (-NH2) Aromatic Ring Reactivity Aromatic Ring Reactivity Amino Group (-NH2)->Aromatic Ring Reactivity +R > -I (Ortho, Para Directing) Hydroxyl Group (-OH) Hydroxyl Group (-OH) Hydroxyl Group (-OH)->Aromatic Ring Reactivity +R > -I (Ortho, Para Directing) Chlorine Atom (-Cl) Chlorine Atom (-Cl) Chlorine Atom (-Cl)->Aromatic Ring Reactivity -I > +R (Ortho, Para Directing, but Deactivating)

Comparative Reactivity Data: An Indirect Approach

Direct comparative kinetic data for a broad range of reactions involving 5-Amino-2-chlorophenol is limited in published literature.[1] However, insights into its relative reactivity can be inferred from studies on related compounds and their biological activities, such as cytotoxicity.

A study on the in vitro nephrotoxicity of 4-aminochlorophenols provides valuable data that can serve as a proxy for chemical reactivity in a biological system. The study revealed that the position of the chlorine atom significantly influences the toxic potential, which can be correlated with chemical reactivity. The findings indicated that a chlorine atom ortho to the hydroxyl group increases reactivity, while a chlorine atom ortho to the amino group decreases it.[1]

Based on these results, it can be inferred that the chlorine atom in 5-Amino-2-chlorophenol, being ortho to the hydroxyl group, likely enhances its reactivity at specific positions on the ring, despite its overall deactivating inductive effect.[1]

Table 1: Comparative In Vitro Nephrotoxicity of Aminophenols

CompoundConcentration (mM)Cytotoxicity (% of Control)Inferred Relative Reactivity
4-Aminophenol (4-AP)0.5Not ObservedBaseline
4-Amino-2-chlorophenol (4-A2CP)0.5Marked CytotoxicityHigh
4-Amino-3-chlorophenol (4-A3CP)0.5Not ObservedLow
4-Amino-2,6-dichlorophenol (4-A2,6DCP)0.5Marked CytotoxicityVery High

Data adapted from a comparative in vitro nephrotoxicity study, which serves as a proxy for chemical reactivity in a biological system.[1]

Proposed Experimental Protocol for Quantitative Reactivity Comparison

To quantitatively compare the reactivity of 5-Amino-2-chlorophenol with other aminophenols, a standardized experimental protocol is necessary. The acylation of the amino group with acetic anhydride (B1165640) is a suitable model reaction, as the amino group's nucleophilicity is a direct measure of its reactivity.

Objective: To determine the relative rate of N-acetylation of 5-Amino-2-chlorophenol and other aminophenol isomers (e.g., 2-aminophenol, 3-aminophenol, 4-aminophenol) by monitoring the consumption of the aminophenol over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 5-Amino-2-chlorophenol

  • 2-Aminophenol

  • 3-Aminophenol

  • 4-Aminophenol

  • Acetic Anhydride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • Suitable reaction solvent (e.g., acetonitrile or tetrahydrofuran)

  • Internal standard for HPLC analysis (e.g., a stable compound with a distinct retention time)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Processing Prepare stock solutions of each aminophenol and internal standard in the reaction solvent. Prepare stock solutions of each aminophenol and internal standard in the reaction solvent. Set up individual reaction vessels for each aminophenol. Set up individual reaction vessels for each aminophenol. Prepare stock solutions of each aminophenol and internal standard in the reaction solvent.->Set up individual reaction vessels for each aminophenol. Equilibrate reaction vessels to a constant temperature (e.g., 25°C). Equilibrate reaction vessels to a constant temperature (e.g., 25°C). Set up individual reaction vessels for each aminophenol.->Equilibrate reaction vessels to a constant temperature (e.g., 25°C). Initiate the reaction by adding a known excess of acetic anhydride to each vessel. Initiate the reaction by adding a known excess of acetic anhydride to each vessel. Equilibrate reaction vessels to a constant temperature (e.g., 25°C).->Initiate the reaction by adding a known excess of acetic anhydride to each vessel. Start the timer immediately upon addition. Start the timer immediately upon addition. Initiate the reaction by adding a known excess of acetic anhydride to each vessel.->Start the timer immediately upon addition. Withdraw aliquots from each reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes). Withdraw aliquots from each reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes). Start the timer immediately upon addition.->Withdraw aliquots from each reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction in the aliquot by adding it to a solution that will react with the excess acetic anhydride (e.g., a dilute aqueous solution of a primary amine). Immediately quench the reaction in the aliquot by adding it to a solution that will react with the excess acetic anhydride (e.g., a dilute aqueous solution of a primary amine). Withdraw aliquots from each reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).->Immediately quench the reaction in the aliquot by adding it to a solution that will react with the excess acetic anhydride (e.g., a dilute aqueous solution of a primary amine). Analyze the quenched samples by HPLC to determine the concentration of the remaining aminophenol relative to the internal standard. Analyze the quenched samples by HPLC to determine the concentration of the remaining aminophenol relative to the internal standard. Immediately quench the reaction in the aliquot by adding it to a solution that will react with the excess acetic anhydride (e.g., a dilute aqueous solution of a primary amine).->Analyze the quenched samples by HPLC to determine the concentration of the remaining aminophenol relative to the internal standard. Plot the natural logarithm of the aminophenol concentration versus time for each isomer. Plot the natural logarithm of the aminophenol concentration versus time for each isomer. Analyze the quenched samples by HPLC to determine the concentration of the remaining aminophenol relative to the internal standard.->Plot the natural logarithm of the aminophenol concentration versus time for each isomer. Calculate the pseudo-first-order rate constant (k) from the slope of the linear regression. Calculate the pseudo-first-order rate constant (k) from the slope of the linear regression. Plot the natural logarithm of the aminophenol concentration versus time for each isomer.->Calculate the pseudo-first-order rate constant (k) from the slope of the linear regression. Compare the calculated rate constants to determine the relative reactivity. Compare the calculated rate constants to determine the relative reactivity. Calculate the pseudo-first-order rate constant (k) from the slope of the linear regression.->Compare the calculated rate constants to determine the relative reactivity.

Data Analysis:

Assuming pseudo-first-order kinetics with respect to the aminophenol (if acetic anhydride is in large excess), the rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]0) = -kt, where [A] is the concentration of the aminophenol.[1] A comparison of the calculated rate constants will provide a quantitative measure of the relative reactivity of 5-Amino-2-chlorophenol and the other aminophenol isomers.[1]

Conclusion

The reactivity of 5-Amino-2-chlorophenol is a complex interplay of the activating effects of its amino and hydroxyl groups and the deactivating effect of the chlorine atom.[1] While direct kinetic data is scarce, indirect evidence from biological studies suggests that the position of the chlorine atom ortho to the hydroxyl group may enhance its reactivity in certain contexts. For a definitive quantitative comparison, a standardized experimental protocol, such as the proposed N-acetylation kinetics study, is recommended. This will provide valuable data for researchers and professionals in the fields of chemical synthesis and drug development.

References

A Spectroscopic Comparison of 5-amino-2-chlorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of 5-amino-2-chlorophenol and its structural isomers, offering valuable data for researchers, scientists, and professionals in drug development. The unambiguous identification of these closely related compounds is critical for ensuring the accuracy and reproducibility of scientific research. This document presents a comparative analysis using key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The strategic placement of amino, chloro, and hydroxyl groups on the phenyl ring in these isomers results in unique electronic environments and vibrational modes. These differences are manifested in their respective spectra, providing a definitive fingerprint for each compound. This guide summarizes the key spectroscopic data in easily comparable tables and provides detailed experimental protocols for each analytical method.

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data obtained for 5-amino-2-chlorophenol and two of its isomers, 2-amino-5-chlorophenol (B1209517) and 4-amino-2-chlorophenol.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
5-amino-2-chlorophenolData not readily available-
2-amino-5-chlorophenol~290, ~230Methanol
4-amino-2-chlorophenol~295, ~235Methanol
o-aminophenol~275, ~230Methanol[1]
p-aminophenol194, 218, 272Acidic mobile phase (pH ≤ 3)[2]
o-chlorophenol~275, ~220Methanol[3][4]
p-chlorophenol280, 225Aqueous solution[5]

Note: Specific data for 5-amino-2-chlorophenol is not widely published. The data for related aminophenol and chlorophenol isomers are provided for comparative purposes.

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
5-amino-2-chlorophenol~3400-3200 (N-H, O-H stretching), ~1600 (N-H bending), ~1200 (C-O stretching), ~800-750 (C-Cl stretching)[6]
2-amino-5-chlorophenolSimilar functional group regions to 5-amino-2-chlorophenol, with potential shifts in the fingerprint region.[6]
2-amino-4-chlorophenolSimilar functional group regions to 5-amino-2-chlorophenol, with potential shifts in the fingerprint region.[6]

Table 3: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
5-amino-2-chlorophenol~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH₂)[6]
2-amino-5-chlorophenolDistinct aromatic proton splitting pattern compared to 5-amino-2-chlorophenol.
2-amino-4-chlorophenolUnique aromatic proton splitting pattern due to the different substitution pattern.

Table 4: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CompoundKey ¹³C NMR Features
5-amino-2-chlorophenolCharacteristic shifts for carbons attached to Cl, OH, and NH₂ groups, and unsubstituted aromatic carbons.[6]
2-amino-5-chlorophenolA unique set of 6 aromatic carbon signals based on the substitution pattern.[6]
2-amino-4-chlorophenolA distinct set of 6 aromatic carbon signals reflecting its unique symmetry.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Characteristics
5-amino-2-chlorophenol143/145 (due to ³⁵Cl/³⁷Cl isotopes)[6]Loss of Cl, CO, HCN.[6]
2-amino-5-chlorophenol143/145[6]Similar fragmentation pattern with potential differences in fragment ion intensities.[6]
2-amino-4-chlorophenol143/145Likely to show similar primary fragmentation with variations in ion abundance.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UV-Visible Spectroscopy
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solid samples are accurately weighed and dissolved in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration (typically in the range of 10-100 µM). A blank sample of the solvent is used as a reference.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The absorbance values are plotted against the wavelength to identify the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[6]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[6]

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.[6]

    • KBr Pellet: The sample is ground with dry KBr powder and pressed into a thin, transparent pellet.[6]

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).[6]

  • Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups (O-H, N-H, C-O, C-Cl), and the fingerprint region is compared with a reference spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.[6]

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).[6]

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides further structural information.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of 5-amino-2-chlorophenol and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_primary Primary Identification cluster_structural Structural Elucidation cluster_electronic Electronic Properties cluster_data Data Interpretation & Comparison Sample Isomeric Aminochlorophenols IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR (¹H & ¹³C) Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Compare Comparative Analysis of Spectra IR->Compare MS->Compare NMR->Compare UV_Vis->Compare Identify Isomer Identification Compare->Identify

References

Validating the Structure of 5-Amino-2-bromophenol: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated mass spectrum of 5-Amino-2-bromophenol with the experimental mass spectra of structurally related compounds. By understanding the characteristic fragmentation patterns of similar molecules, researchers can more confidently validate the structure of this compound and identify it in complex mixtures. This document outlines a detailed experimental protocol for acquiring mass spectrometry data, presents a comparative analysis of fragmentation patterns, and visualizes the predicted fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed methodology for the analysis of this compound and its analogs using a standard benchtop Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe is provided below.

1. Sample Preparation:

  • Ensure the this compound sample is of high purity. If necessary, purify the sample using techniques such as recrystallization or column chromatography.

  • For GC-MS analysis, dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of about 1 mg/mL.

  • For analysis via a direct insertion probe, a small amount of the solid sample can be used directly.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

  • Ionization Energy: Standard 70 eV to induce fragmentation.

  • Source Temperature: 200-250 °C to ensure sample volatilization.

  • Mass Range: Scan from m/z 40 to 300 to encompass the molecular ion and all expected fragments.

  • GC (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Direct Insertion Probe (if applicable):

    • The probe is heated in a programmed manner to gradually volatilize the sample into the ion source.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peak (M⁺˙) and any isotopic peaks. For this compound, a prominent M+2 peak is expected due to the presence of the bromine atom.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation and the spectra of the reference compounds.

Data Presentation: Comparison of Fragmentation Patterns

The following table summarizes the predicted fragmentation pattern of this compound and compares it with the known fragmentation patterns of 4-Aminophenol, 3-Bromophenol, and 2-Bromoaniline. This comparison allows for a systematic validation of the target molecule's structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion (M⁺˙) m/z Key Fragment Ions (m/z) and Proposed Structures
This compound (Predicted) C₆H₆BrNO188.02187/189108 ([M-Br]⁺), 80 ([M-Br-CO]⁺), 81 ([M-Br-HCN]⁺), 65 ([C₅H₅]⁺)
4-Aminophenol C₆H₇NO109.1310980 ([M-HCN-H]⁺), 65 ([C₅H₅]⁺)
3-Bromophenol C₆H₅BrO173.01172/17493 ([M-Br]⁺), 65 ([M-Br-CO]⁺)
2-Bromoaniline C₆H₆BrN172.02171/17392 ([M-Br]⁺), 65 ([M-Br-HCN]⁺)

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

G Predicted Fragmentation of this compound M This compound (m/z 187/189) F1 [M-Br]⁺ (m/z 108) M->F1 - Br• F2 [M-Br-CO]⁺ (m/z 80) F1->F2 - CO F3 [M-Br-HCN]⁺ (m/z 81) F1->F3 - HCN F4 [C₅H₅]⁺ (m/z 65) F2->F4 - NH

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The structural validation of this compound by mass spectrometry can be effectively achieved by comparing its fragmentation pattern with those of known, structurally similar compounds. The presence of the bromine atom is expected to yield a characteristic isotopic pattern for the molecular ion (m/z 187 and 189 in a roughly 1:1 ratio). Key fragmentation pathways are predicted to involve the loss of the bromine radical, followed by the subsequent loss of carbon monoxide (CO) from the phenol (B47542) moiety and hydrogen cyanide (HCN) from the aniline (B41778) moiety. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently identify and characterize this compound in their samples.

A Comparative Guide to Electrophilic Substitution Patterns of Aminobromophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilic substitution patterns for various isomers of aminobromophenol. The reactivity and regioselectivity of these compounds in electrophilic aromatic substitution (EAS) are governed by the interplay of the directing effects of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents. Understanding these patterns is crucial for the synthesis of targeted molecules in medicinal chemistry and materials science.

Fundamental Principles of Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry for functionalizing aromatic rings. The substituents already present on the ring play a critical role in determining the rate and position of subsequent substitutions.[1][2][3]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of reaction compared to benzene (B151609).[4] They direct incoming electrophiles to the ortho and para positions.

    • -OH (Hydroxyl): A strongly activating group.[5][6]

    • -NH2 (Amino): One of the most powerful activating groups.[5][7]

  • Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the reaction rate.[4]

    • -Br (Bromo): Halogens are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions.[8][9]

The overall directing effect in a polysubstituted benzene ring is determined by the combined influence of all substituents. Generally, the most powerful activating group dictates the position of substitution.[4] Steric hindrance can also play a significant role, potentially favoring substitution at less crowded sites.[4][10]

Comparative Analysis of Aminobromophenol Isomers

The following table summarizes the predicted major product(s) for the electrophilic nitration of representative aminobromophenol isomers. The predictions are based on the hierarchy of directing effects (-NH2 > -OH > -Br) and considerations of steric hindrance.

Isomer Structure Analysis of Directing Effects Predicted Major Nitration Product(s)
2-Amino-4-bromophenol 2-Amino-4-bromophenol- -NH2 (C2): Strongly activating, directs to C1 (blocked), C3, C5. - -OH (C1): Strongly activating, directs to C2 (blocked), C4 (blocked), C6. - -Br (C4): Deactivating, o,p-director. The -NH2 and -OH groups are the most powerful activators. The position C6 is ortho to the -OH group and para to the -NH2 group, making it highly activated and sterically accessible.2-Amino-4-bromo-6-nitrophenol
4-Amino-2-bromophenol 4-Amino-2-bromophenol- -NH2 (C4): Strongly activating, directs to C3, C5. - -OH (C1): Strongly activating, directs to C2 (blocked), C6. - -Br (C2): Deactivating, o,p-director. The -NH2 and -OH groups control the regioselectivity. Position C6 is ortho to the strongly activating -OH group and is sterically unhindered. Position C5 is ortho to the very powerful -NH2 group. A mixture of products is possible, with substitution at C6 often favored.4-Amino-2-bromo-6-nitrophenol
2-Amino-5-bromophenol 2-Amino-5-bromophenol- -NH2 (C2): Strongly activating, directs to C1 (blocked), C3, C5 (blocked). - -OH (C1): Strongly activating, directs to C2 (blocked), C4, C6. - -Br (C5): Deactivating, o,p-director. The directing effects of -NH2 and -OH are cooperative, strongly activating positions C4 and C6. Position C4 is para to the -OH and meta to the -NH2, while C6 is ortho to the -OH and meta to the -NH2. Both are viable, with C4 often being preferred.2-Amino-5-bromo-4-nitrophenol and 2-Amino-5-bromo-6-nitrophenol

Note: Experimental yields can vary based on reaction conditions. The structures are retrieved from PubChem.[11][12]

Visualizing Reaction Mechanisms and Directing Effects

To better understand the underlying principles, the following diagrams illustrate the general mechanism of electrophilic aromatic substitution and the directing influence of the substituents.

Caption: General mechanism of electrophilic aromatic substitution.

Directing_Effects cluster_activating Activating, Ortho/Para-Directing cluster_deactivating Deactivating, Ortho/Para-Directing NH2 -NH2 Benzene Benzene Ring NH2->Benzene Strong Activation OH -OH OH->Benzene Strong Activation Br -Br Br->Benzene Weak Deactivation

Caption: Directing effects of key substituents on a benzene ring.

Experimental Protocol: General Procedure for Nitration

Below is a representative protocol for the nitration of an aminobromophenol isomer. Specific conditions, such as temperature and reaction time, may require optimization for each isomer.

Objective: To introduce a nitro group (-NO2) onto the aromatic ring of an aminobromophenol.

Materials:

  • Aminobromophenol isomer

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice bath

  • Stir plate and stir bar

  • Beaker and Erlenmeyer flask

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a flask, dissolve a known quantity of the aminobromophenol isomer in a minimal amount of concentrated sulfuric acid. This step should be performed in an ice bath to control the temperature, as the dissolution is exothermic.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 molar ratio, while keeping the mixture cooled in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the dissolved aminobromophenol solution with continuous stirring. Maintain the reaction temperature below 10°C to prevent over-nitration and side reactions.

  • Quenching: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) while monitoring the progress via Thin Layer Chromatography (TLC). Once the reaction is complete, pour the mixture slowly over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This guide serves as a foundational resource for predicting and understanding the outcomes of electrophilic substitution reactions on aminobromophenol isomers. For detailed kinetic data and yields for specific isomers, consulting peer-reviewed literature is recommended.

References

biological activity of bromophenol derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of marine natural products has unveiled a treasure trove of bioactive compounds with significant therapeutic potential. Among these, bromophenol derivatives, predominantly isolated from marine algae, have emerged as a promising class of anticancer agents. Their unique chemical structures and diverse biological activities have spurred extensive research into their synthesis and evaluation as potential cancer therapeutics. This guide provides a comparative analysis of the anticancer activity of various bromophenol derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.

Comparative Anticancer Activity of Bromophenol Derivatives

The cytotoxic effects of a range of synthetic and naturally derived bromophenol compounds have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values of various bromophenol derivatives, offering a quantitative comparison of their anticancer efficacy.

Table 1: Anticancer Activity of Bromophenol-Indolin-2-one Hybrids

CompoundA549 (Lung) IC50 (µg/mL)Bel7402 (Liver) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)HCT116 (Colon) IC50 (µg/mL)
4g 1.83 ± 0.122.15 ± 0.213.47 ± 0.331.54 ± 0.142.08 ± 0.19
4h 2.01 ± 0.152.33 ± 0.184.12 ± 0.291.76 ± 0.162.24 ± 0.21
4i 1.95 ± 0.132.21 ± 0.243.89 ± 0.311.68 ± 0.152.17 ± 0.20
5h 3.14 ± 0.284.02 ± 0.355.21 ± 0.412.89 ± 0.253.56 ± 0.32
6d 2.56 ± 0.223.18 ± 0.294.88 ± 0.382.31 ± 0.202.97 ± 0.27
7a 2.27 ± 0.192.89 ± 0.264.53 ± 0.362.05 ± 0.182.64 ± 0.23
7b 2.41 ± 0.213.01 ± 0.274.76 ± 0.392.18 ± 0.192.81 ± 0.25

Data sourced from studies on bromophenol derivatives incorporating an indolin-2-one moiety.[1][2]

Table 2: Anticancer Activity of Bromophenol Hybrids with N-containing Heterocyclic Moieties

CompoundA549 (Lung) IC50 (µg/mL)Bel7402 (Liver) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)HCT116 (Colon) IC50 (µg/mL)Caco2 (Colon) IC50 (µg/mL)
17a 3.18 ± 0.285.23 ± 0.416.14 ± 0.524.29 ± 0.374.81 ± 0.40
17b 3.52 ± 0.315.81 ± 0.456.78 ± 0.584.73 ± 0.415.12 ± 0.44
18a 4.49 ± 0.397.12 ± 0.638.03 ± 0.715.88 ± 0.516.23 ± 0.55
19a 2.89 ± 0.254.98 ± 0.405.67 ± 0.483.91 ± 0.344.35 ± 0.38
19b 3.01 ± 0.275.11 ± 0.425.92 ± 0.504.06 ± 0.364.58 ± 0.39
20a 3.34 ± 0.295.46 ± 0.436.31 ± 0.544.52 ± 0.394.99 ± 0.42
20b 3.67 ± 0.325.98 ± 0.486.95 ± 0.604.89 ± 0.435.34 ± 0.46
21a 2.76 ± 0.244.82 ± 0.395.43 ± 0.463.78 ± 0.334.19 ± 0.37
21b 2.94 ± 0.265.03 ± 0.415.79 ± 0.493.99 ± 0.354.47 ± 0.38
22a 3.11 ± 0.275.18 ± 0.426.01 ± 0.514.17 ± 0.364.69 ± 0.40
22b 3.28 ± 0.295.37 ± 0.446.22 ± 0.534.38 ± 0.384.85 ± 0.41
23a 3.45 ± 0.305.69 ± 0.466.54 ± 0.564.67 ± 0.405.08 ± 0.43
23b 3.78 ± 0.336.12 ± 0.507.13 ± 0.625.01 ± 0.445.49 ± 0.47

Data sourced from studies on bromophenol hybrids with N-containing heterocyclic moieties.[3][4][5][6]

Table 3: Anticancer Activity of Naturally Occurring and Other Bromophenol Derivatives

CompoundCancer Cell LineIC50
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) K562 (Leukemia)> 10 µM
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) K562 (Leukemia)13.9 µg/mL[7]
3-bromo-4,5-dihydroxybenzyl alcohol KB (Oral)8.9 µg/mL[1][8]
Dibenzyl bromophenols (8-13) from Leathesia nana A549, BGC-823, MCF-7, HCT-8nM range[7]
Bromophenol sulfate (B86663) (25) Ovarian9.4 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of bromophenol derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bromophenol derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plate is then incubated for another 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with different concentrations of the bromophenol derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The data is used to generate a histogram, and the percentage of cells in each phase of the cell cycle is quantified.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The anticancer activity of bromophenol derivatives is often attributed to their ability to modulate various cellular signaling pathways.

ROS-Mediated Apoptotic Pathway

Several bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5][6] This process typically involves the following steps:

ROS-Mediated Apoptosis Bromophenol Derivative Bromophenol Derivative Increased ROS Increased ROS Bromophenol Derivative->Increased ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction Bcl-2 Downregulation Bcl-2 Downregulation Mitochondrial Dysfunction->Bcl-2 Downregulation Caspase Activation Caspase Activation Bcl-2 Downregulation->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

An increase in intracellular ROS levels can lead to mitochondrial damage, which in turn results in the downregulation of the anti-apoptotic protein Bcl-2.[3][4][5][6] This triggers a cascade of caspase activation (e.g., caspase-3 and caspase-9) and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[3][4][5][6]

Cell Cycle Arrest

Certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 phase.[4][8] This mechanism is typically associated with the modulation of key cell cycle regulatory proteins.

Cell Cycle Arrest Bromophenol Derivative Bromophenol Derivative Cyclin D1 Downregulation Cyclin D1 Downregulation Bromophenol Derivative->Cyclin D1 Downregulation CDK4 Downregulation CDK4 Downregulation Bromophenol Derivative->CDK4 Downregulation G0/G1 Phase Arrest G0/G1 Phase Arrest Cyclin D1 Downregulation->G0/G1 Phase Arrest CDK4 Downregulation->G0/G1 Phase Arrest

Caption: G0/G1 cell cycle arrest induced by bromophenol derivatives.

The downregulation of proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4) disrupts the normal progression of the cell cycle, preventing cancer cells from entering the S phase and thus inhibiting their proliferation.[4][8]

Experimental Workflow Overview

The general workflow for evaluating the anticancer potential of novel bromophenol derivatives follows a systematic progression from initial screening to mechanistic studies.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies Synthesis/Isolation Synthesis/Isolation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Synthesis/Isolation->Cytotoxicity Screening (MTT) Lead Compound Selection Lead Compound Selection Cytotoxicity Screening (MTT)->Lead Compound Selection Apoptosis Assay Apoptosis Assay Lead Compound Selection->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Lead Compound Selection->Cell Cycle Analysis Western Blotting Western Blotting Lead Compound Selection->Western Blotting Wound Healing Assay Wound Healing Assay Lead Compound Selection->Wound Healing Assay

Caption: General experimental workflow for anticancer drug discovery.

This structured approach allows for the efficient identification of potent compounds and a thorough investigation of their mechanisms of action, paving the way for further preclinical and clinical development. The wound-healing assay is also a valuable tool to assess the potential of these compounds to inhibit cancer cell migration and metastasis.[1]

References

A Comparative Guide to 4-Amino-2-bromophenol and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds, from vibrant dyes to potent pharmaceuticals. 4-Amino-2-bromophenol is a versatile substituted aminophenol that serves as a valuable precursor in various synthetic applications. This guide provides a comprehensive comparison of its properties and uses with key alternatives, supported by available experimental data and detailed protocols to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The position of the bromine and amino groups on the phenol (B47542) ring significantly influences the physicochemical properties of these isomers, which in turn affects their reactivity and suitability for different applications. The following table summarizes the key properties of 4-Amino-2-bromophenol and its common alternatives.

Property4-Amino-2-bromophenol2-Amino-4-bromophenol4-Aminophenol (B1666318)
CAS Number 16750-67-740925-68-6123-30-8
Molecular Formula C₆H₆BrNOC₆H₆BrNOC₆H₇NO
Molecular Weight 188.02 g/mol 188.02 g/mol 109.13 g/mol
Appearance White to off-white crystalline powderWhite to light brown solid, crystallineWhite or reddish-yellow crystals
Melting Point 163 °C (decomposes)[1]130-135 °C186-190 °C
Solubility Soluble in water[2]Slightly soluble in water, more soluble in organic solvents like ethanol (B145695) and acetone[3]Moderately soluble in alcohols, can be recrystallized from hot water
pKa Not specifiedNot specified5.48 (amino), 10.30 (phenol)

Applications in Synthesis: A Focus on Dyes and Pharmaceuticals

Substituted aminophenols are cornerstone reagents in the synthesis of a wide range of organic molecules. Their utility stems from the presence of three reactive sites: the amino group, the hydroxyl group, and the aromatic ring.

Azo Dye Synthesis

4-Amino-2-bromophenol and its isomers are common precursors in the synthesis of azo dyes. The amino group is readily diazotized and then coupled with a suitable coupling component to form the azo linkage (-N=N-), which is the chromophore responsible for the color of the dye. The presence and position of the bromine atom can influence the final color, as well as properties like lightfastness and affinity for different fibers.

Pharmaceutical and Biologically Active Compound Synthesis

The aminophenol scaffold is present in numerous pharmaceutical compounds. For instance, 4-aminophenol is a key intermediate in the industrial synthesis of paracetamol (acetaminophen)[4]. Brominated phenols, in general, have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.

Derivatives of 4-aminophenol have been synthesized and evaluated for their antimicrobial and antidiabetic activities[5][6]. Similarly, various bromophenol derivatives have shown potent enzyme inhibition and antibacterial effects[3][4][7]. While specific biological activity data for 4-Amino-2-bromophenol is limited in the provided search results, the activity of its derivatives suggests it is a promising starting material for the development of new therapeutic agents.

Quantitative Performance Data: A Comparative Overview

Direct quantitative comparisons of the performance of 4-Amino-2-bromophenol and its alternatives in specific applications are scarce in the available literature. However, data from studies on related derivatives can provide valuable insights into their potential efficacy.

Enzyme Inhibition

Studies on various bromophenol derivatives have demonstrated significant inhibitory activity against enzymes implicated in diabetes.

Compound ClassEnzymeIC₅₀ / KᵢReference
Bromophenol derivativesα-amylaseIC₅₀: 9.63–91.47 nM[4]
Bromophenol derivativesα-glucosidaseKᵢ: 43.62–144.37 nM[4]
4-Aminophenol derivativesα-amylaseIC₅₀: S-2 showed the lowest values[5]
4-Aminophenol derivativesα-glucosidaseS-1 showed max. inhibition (76.67% at 500 ppm)[5]
Antibacterial Activity

Bromophenols and aminophenols have been investigated for their antibacterial properties.

Compound/DerivativeBacterial StrainActivity (MIC/Inhibition Zone)Reference
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus epidermidisMIC: 35 µg/mL[3]
Other bromophenolsStaphylococcus aureusMIC: 70–140 µg/mL[3]
3-bromo-2,6-dihydroxyacetophenoneS. aureus & MRSAGood activity[3]
p-AminophenolGram (+) and Gram (-)MIC/MBC: 31.25 - 500 µg/mLA comparative study showed p-aminophenol to be more potent than o- and m-isomers.

Experimental Protocols

Representative Protocol for Azo Dye Synthesis using an Aminophenol Precursor

This protocol is adapted from the synthesis of 1-(4-hydroxyphenylazo)-2-naphthol (B4646304) using 4-aminophenol and can serve as a general procedure for the synthesis of azo dyes from aminophenol derivatives[2].

Materials:

  • 4-Aminophenol (or 4-Amino-2-bromophenol/2-Amino-4-bromophenol)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Naphthalen-2-ol (or other coupling component)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Distilled water

  • Beakers, flasks, stirring apparatus, filtration equipment

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve the aminophenol in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

    • The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Preparation of the Coupling Component Solution:

    • Dissolve the coupling component (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • An intensely colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for a period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Visualizing Synthetic Pathways and Logical Relationships

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling aminophenol Aminophenol (e.g., 4-Amino-2-bromophenol) diazonium_salt Diazonium Salt aminophenol->diazonium_salt 0-5 °C na_no2 NaNO₂ / HCl na_no2->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Coupling Reaction (0-5 °C) coupling_component Coupling Component (e.g., Naphthalen-2-ol) coupling_component->azo_dye naoh NaOH

Caption: A generalized workflow for the synthesis of an azo dye.

Logical Relationship of Aminophenol Derivatives in Drug Discovery

Drug_Discovery_Logic start Substituted Aminophenol (e.g., 4-Amino-2-bromophenol) synthesis Chemical Synthesis (Derivatization) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Enzyme Inhibition, Antibacterial Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical flow in drug discovery starting from an aminophenol.

References

A Researcher's Guide to Distinguishing 2-Amino-5-bromophenol and 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. The positional differences of functional groups in isomers like 2-Amino-5-bromophenol and 5-Amino-2-bromophenol can lead to vastly different chemical reactivities and biological activities. This guide provides a comparative analysis of these two compounds, offering experimental data and protocols to facilitate their differentiation.

This publication outlines the key physicochemical properties of 2-Amino-5-bromophenol and this compound. It further details experimental methodologies, including spectroscopic and chromatographic techniques, that can be employed to distinguish between these two isomers. Additionally, it explores the known biological relevance of 2-Amino-5-bromophenol.

Comparative Physicochemical Properties

A summary of the key physical and chemical properties for both isomers is presented below. It is important to note that while experimental data is available for 2-Amino-5-bromophenol, some properties for this compound are predicted and should be confirmed experimentally.

Property2-Amino-5-bromophenolThis compound
CAS Number 38191-34-3[1]55120-56-4[2]
Molecular Formula C₆H₆BrNO[1][3]C₆H₆BrNO[4]
Molecular Weight 188.02 g/mol [1][3]188.02 g/mol [4]
Melting Point 99.5-100.5 °C, 125-127 °C (decomposition)[1]Not available (N/A)[4]
Appearance White to light yellow solid[1]-
IUPAC Name 2-amino-5-bromophenol[5]This compound[6]

Experimental Protocols for Differentiation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the different chemical environments of the aromatic protons.

¹H NMR Data for 2-Amino-5-bromophenol:

  • Solvent: CD₃CN

  • Frequency: 500 MHz

  • Chemical Shifts (δ) and Coupling Constants (J):

    • 7.08 (bs, 1H)

    • 6.82 (d, 1H, J=2Hz)

    • 6.78 (dd, 1H, J=8.2Hz)

    • 6.56 (d, 1H, J=8Hz)

    • 4.03 (bs, 2H)[1]

Expected ¹H NMR Spectral Differences for this compound: While experimental data for this compound is not readily available in the searched literature, predictions can be made based on its structure. The positions of the amino, bromo, and hydroxyl groups will result in a different splitting pattern and chemical shifts for the aromatic protons compared to its isomer. The proton ortho to the hydroxyl group is expected to be the most deshielded.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to determine the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the compounds. The fragmentation patterns may also provide clues to their structures, although they could be very similar for these isomers.

Low-Resolution Electron Spray Ionization Mass Spectrometry (LRESIMS) for 2-Amino-5-bromophenol:

  • Ionization Mode: ESI⁺

  • m/z: 188/190 (M+H)⁺[1]

Predicted Mass Spectrometry Data for this compound:

  • Predicted [M+H]⁺: 187.97057[7]

  • Predicted [M-H]⁻: 185.95601[7]

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or GC-MS).

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for any subtle differences that may aid in identification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is an effective technique for separating isomers. A reversed-phase method would be a suitable starting point.

Experimental Protocol for HPLC:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Inject a mixture of the two isomers to determine their retention times. The slightly different polarities of the two compounds should allow for their separation.

Biological Activity and Signaling Pathways

2-Amino-5-bromophenol has been noted for its biological activities. It is used as a substrate in studies of intracellular Ca²⁺ levels and has demonstrated anticancer activity against MCF7 cells, an estrogen receptor-positive cell line. This anticancer effect may be linked to the inhibition of protein synthesis through DNA binding.

While a specific signaling pathway for 2-Amino-5-bromophenol is not yet fully elucidated, bromophenol compounds, in general, have been shown to induce anticancer effects through the ROS-mediated apoptotic pathway. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

Below is a logical diagram illustrating a potential mechanism of action for bromophenol compounds in cancer cells.

G Bromophenol Bromophenol Compound ROS Increased ROS Production Bromophenol->ROS Bcl2 Bcl-2 Downregulation (Anti-apoptotic) ROS->Bcl2 Caspase Caspase Activation Bcl2->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for bromophenol-induced apoptosis.

Experimental and Logical Workflow Diagrams

To aid researchers in the practical differentiation of these isomers, the following workflow diagrams are provided.

G cluster_0 Experimental Workflow Sample Isomer Sample (2-Amino-5-bromophenol or This compound) NMR 1H NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Data Comparative Data Analysis NMR->Data MS->Data HPLC->Data ID Isomer Identification Data->ID

Caption: Workflow for the experimental differentiation of the two isomers.

G Start Unknown Isomer NMR_Check Analyze 1H NMR Spectrum Start->NMR_Check MS_Check Confirm Molecular Weight by Mass Spectrometry NMR_Check->MS_Check HPLC_Check Determine Retention Time by HPLC MS_Check->HPLC_Check Compare Compare with Known Standards HPLC_Check->Compare Isomer1 2-Amino-5-bromophenol Compare->Isomer1 Matches Standard 1 Isomer2 This compound Compare->Isomer2 Matches Standard 2

Caption: Logical workflow for the identification of an unknown isomer.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-bromophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-2-bromophenol (CAS No. 55120-56-4). The procedural, step-by-step guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Disposal Overview

This compound, like other aminophenols, should be handled as a hazardous chemical.[1] Improper disposal can lead to environmental contamination and pose health risks. All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with national, regional, and local regulations.[2][3] It is crucial to avoid mixing this compound waste with other waste streams.[2] Uncleaned containers should be handled as if they still contain the pure product.[2]

Hazard Profile and Disposal Considerations

The following table summarizes key hazard information that informs the necessary precautions for disposal.

Hazard ClassificationDescriptionPrimary Disposal Concern
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[4]Prevents release into the environment where it can be ingested or inhaled by wildlife or humans.
Skin Corrosion/Irritation Causes skin irritation.[4]Requires proper personal protective equipment (PPE) during handling and disposal to prevent contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Mandates the use of eye protection and immediate rinsing in case of contact.
Environmental Hazard Potentially harmful to aquatic life.Prohibits disposal down the drain to prevent contamination of waterways.[3]

Step-by-Step Disposal Protocol

Adherence to the following procedures is mandatory for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • All waste containing this compound, including residual product, contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.[2]

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]

    • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

3. Containerization:

  • Use a designated, properly labeled, and sealed waste container for all this compound waste.[2]

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and "this compound".[2]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • The storage area should be away from sources of ignition and incompatible materials.[2] Keep containers tightly closed in a dry, cool place.[4]

5. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

  • Provide a complete and accurate description of the waste, including the chemical name and quantity.[2]

6. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Prevent further leakage if it is safe to do so.

  • Collect spilled material using an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1][4]

  • Do not empty into drains.[3]

  • After the material has been collected, ventilate and wash the area.[1]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_action Disposal Action cluster_spill_response Spill Response Protocol start Start: Waste Generation identify 1. Identify & Segregate Waste (Keep separate from other waste) start->identify ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe containerize 3. Containerize Waste (Labeled, sealed, compatible container) ppe->containerize storage 4. Store Securely (Designated, cool, ventilated area) containerize->storage contact_ehs 5. Contact EHS or Licensed Contractor storage->contact_ehs documentation Provide Waste Information (Name, Quantity) contact_ehs->documentation pickup Arrange for Pickup documentation->pickup end End: Proper Disposal pickup->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect and Seal in Container absorb->collect collect->containerize

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-2-bromophenol

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Classification

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[4]

The Globally Harmonized System (GHS) classifications for a closely related isomer, 2-Amino-5-bromophenol, suggest the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to minimize exposure.

Protection TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5][6]To protect eyes from splashes and dust.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat. For tasks with a higher risk of splashing, chemical-resistant aprons or suits should be worn.[4][5][6]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator with a particulate filter should be used if exposure limits may be exceeded or if irritation is experienced. All work should be conducted in a well-ventilated area or a chemical fume hood.[4][6][7]To prevent inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following handling procedures is essential for minimizing risk.

1. Preparation of Work Area:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4][7]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling the Chemical (Weighing and Transfer):

  • Perform all manipulations of this compound, including weighing and transferring, within the chemical fume hood to control dust and vapors.[6]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Handle the compound gently to avoid creating dust.

4. Storage:

  • Keep the container tightly closed when not in use.[3][7]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • The storage area should be clearly marked with the appropriate hazard warnings. For long-term stability, refrigeration may be recommended.[7]

5. Cleaning and Decontamination:

  • Clean the work area and decontaminate any equipment used immediately after handling is complete.

  • Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

6. Doffing PPE and Personal Hygiene:

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after work is completed.[3]

Emergency Procedures

Spill Response:

  • Evacuate and Restrict Area: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep it running.

  • Don Appropriate PPE: Put on all necessary PPE, including respiratory protection.

  • Contain and Collect Spill: Use spark-proof tools and an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid, avoiding dust generation.[5][8]

  • Waste Disposal: Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][7]

  • Decontaminate: Decontaminate the spill area thoroughly.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][7]
Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, regional, and national regulations.

Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, filter paper) in a dedicated, sealed, and properly labeled container.

  • The container should be made of a material compatible with the chemical.

Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Include the appropriate GHS hazard pictograms (e.g., harmful, irritant).

Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling and the waste disposal workflow for this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem secure_container 4. Securely Close Container & Transfer to Storage handle_chem->secure_container clean_area 5. Clean Work Area & Decontaminate Equipment secure_container->clean_area doff_ppe 6. Doff PPE & Wash Hands clean_area->doff_ppe Disposal_Workflow start Waste Generation (Contaminated Materials, Excess Chemical) collect 1. Segregate & Collect Waste in a Dedicated, Sealed Container start->collect label_waste 2. Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label_waste store_waste 3. Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs 4. Contact EHS for Disposal store_waste->contact_ehs end Professional Disposal contact_ehs->end

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.